Neoaureothin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H31NO6 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m0/s1 |
Clé InChI |
IZICQJAGBLBAMJ-CRBNWRJMSA-N |
SMILES isomérique |
CC1=C(OC(=C(C1=O)C)OC)[C@@H]2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 |
SMILES canonique |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Neoaureothin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of neoaureothin (B8089337), a rare nitroaryl-substituted polyketide produced by various Streptomyces species. This compound, also known as spectinabilin, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document outlines the key experimental protocols for its isolation and purification, presents relevant quantitative data, and visualizes the associated molecular pathways and experimental workflows.
Introduction to this compound
This compound is a polyketide metabolite characterized by a rare nitrophenyl group.[1] It is structurally similar to aureothin (B1665325), differing in the length of its polyene backbone.[1] First identified in Streptomyces, this class of compounds is known for a wide array of biological effects, including anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal activities.[2] The therapeutic potential of this compound has led to research focused on improving its production yields, which are often below 200 mg/L in wild-type strains.[2] Metabolic engineering strategies, such as the heterologous expression in engineered Streptomyces coelicolor hosts, have shown promise in increasing productivity by up to four-fold.[3]
Experimental Protocols
The following sections detail the methodologies for the cultivation of Streptomyces, and the subsequent extraction and purification of this compound. The protocols are based on established methods for related compounds isolated from Streptomyces species.[4]
Fermentation of Streptomyces
A two-stage fermentation process is typically employed to cultivate the producing Streptomyces strain and induce the production of secondary metabolites like this compound.
-
Seed Culture Preparation: The Streptomyces strain is inoculated into a suitable seed medium, such as GSS broth (20 g glucose, 10 g soluble starch, 25 g soybean meal, 1 g beef extract, 4 g yeast extract, 2 g NaCl, 0.25 g K₂HPO₄, 2 g CaCO₃, in 1 L distilled water).[4] The culture is incubated for approximately 36 hours to generate a sufficient biomass for inoculation of the production culture.[4]
-
Production Culture: A small percentage (e.g., 2%) of the seed culture is transferred to a larger volume of the same or a similar production medium.[4] The production culture is then incubated on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 28°C) for a period of 5 to 10 days.[4] The optimal fermentation time for maximal yield should be determined empirically, with peak production often observed between 5 and 6 days.[4]
Extraction of this compound
Following fermentation, the culture is harvested, and the bioactive compounds are extracted from both the mycelium and the supernatant.
-
Separation of Mycelium and Supernatant: The fermentation broth is centrifuged at high speed (e.g., 6,000-13,000 rpm) to separate the mycelial biomass from the culture supernatant.[4]
-
Supernatant Extraction: The supernatant is subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[4] Each solvent fraction is collected and concentrated in vacuo.[4]
-
Mycelium Extraction: The mycelial pellet is extracted with a solvent like acetone.[4] Sonication can be employed to enhance the extraction efficiency by disrupting the cell walls.[4] The mixture is then typically kept overnight to allow for complete extraction before being filtered and concentrated.[4]
Purification of this compound
The crude extracts are then subjected to chromatographic techniques to isolate and purify this compound.
-
Preliminary Bioassay: The different solvent extracts are tested for their biological activity (e.g., nematicidal, antimicrobial, or cytotoxic activity) to identify the fraction containing the highest concentration of the target compound.[4]
-
Chromatographic Separation: The most active crude extract is purified using techniques such as silica (B1680970) gel column chromatography.[5] The column is eluted with a gradient of solvents to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further rounds of purification, such as preparative HPLC, to yield pure this compound.
Quantitative Data
This section summarizes the key quantitative data associated with this compound and related compounds.
| Parameter | Value | Streptomyces Strain | Reference |
| Production Yield | |||
| This compound (Spectinabilin) | < 200 mg/L | Not specified | [2] |
| This compound (Heterologous) | Up to 4-fold increase | S. coelicolor M1152 | [3] |
| Bioactivity (IC₅₀) | |||
| Alloaureothin (B1255800) | 30 µM | Streptomyces sp. MM23 | [2] |
| Nematicidal Activity | |||
| Fermentation Supernatant | 62.8% - 94.2% mortality | Streptomyces sp. AE170020 | [4] |
| Spectroscopic Data | |||
| Molecular Formula | C₃₅H₅₉NO₁₂ | Streptomyces levis | [6] |
| Molecular Ion Peak [M+H]⁺ | m/z 686 | Streptomyces levis | [6] |
Note: Some data presented is for related compounds like alloaureothin or from different Streptomyces species producing other bioactive molecules, and serves as a reference for expected values and methodologies.
Visualizations
The following diagrams illustrate the experimental workflow for this compound isolation and the non-colinear nature of its biosynthetic pathway.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Simplified this compound biosynthesis via a non-colinear PKS.
Biosynthesis and Genetic Regulation
The biosynthesis of this compound is governed by a type I polyketide synthase (PKS) encoded by the nor gene cluster.[1] A notable feature of both the this compound and the related aureothin pathways is the non-colinear architecture of their PKS assembly lines.[1] This means that individual PKS modules are used iteratively, which deviates from the canonical model where each module is used only once for a single chain extension step.[1] Phylogenetic analyses have provided insights into the evolutionary development of these unusual PKS systems.[1]
The production of this compound is also subject to complex regulatory networks within Streptomyces. Recent studies have demonstrated that quorum sensing (QS) mechanisms play a role in regulating the supply of precursors required for polyketide synthesis.[3] By engineering a QS-dependent metabolic pathway for CoA-derived precursors in Streptomyces coelicolor, researchers were able to significantly enhance the heterologous production of this compound.[3] This highlights the potential of manipulating regulatory pathways to improve the yields of valuable secondary metabolites.
References
- 1. Non-colinear polyketide biosynthesis in the aureothin and this compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
Spectinabilin (Neoaureothin): A Technical Deep Dive into its Antiviral and Antimalarial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectinabilin (B1678161), also known as neoaureothin, is a polyketide natural product that has garnered significant interest within the scientific community for its notable biological activities. As a member of the aureothin (B1665325) class of compounds, characterized by a nitrophenyl-substituted pyrone core, spectinabilin has demonstrated promising antiviral and antimalarial properties. This technical guide provides an in-depth analysis of the existing research on spectinabilin, focusing on its efficacy, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential.
Antiviral Activity
Spectinabilin and its analogs have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).
Quantitative Antiviral Data
While extensive quantitative data for spectinabilin against a wide range of viruses remains to be fully elucidated in publicly available literature, a closely related aureothin derivative has shown significant anti-HIV activity.
| Compound | Virus | Assay | Potency (IC90) | Cell Line |
| Aureothin Derivative | HIV | HIV Replication Inhibition | < 45 nM | Primary Human Cells |
IC90: 90% inhibitory concentration.
Mechanism of Antiviral Action
The primary antiviral mechanism of action identified for aureothin derivatives against HIV involves the disruption of viral RNA processing.
Studies have shown that a synthetic derivative of aureothin inhibits the production of new HIV particles from cells with already integrated proviruses. This is achieved by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA itself[1]. This mode of action is distinct from many current antiretroviral drugs, suggesting a novel target in the HIV replication cycle. The precise molecular target within the host or viral machinery responsible for this inhibition is an area of ongoing investigation.
Antimalarial Activity
Spectinabilin has also been recognized for its activity against the malaria parasite, Plasmodium falciparum. However, specific quantitative data on its antimalarial efficacy is not extensively detailed in the currently available literature.
Mechanism of Antimalarial Action
The exact mechanism by which spectinabilin exerts its antimalarial effect is not yet fully understood. However, the general mechanisms of action for many polyketide-class antimalarials involve the disruption of essential parasite metabolic pathways. Potential targets could include processes such as fatty acid biosynthesis, protein synthesis, or the parasite's detoxification pathways for heme, a toxic byproduct of hemoglobin digestion. Further research is required to pinpoint the specific molecular targets of spectinabilin within Plasmodium falciparum.
Cytotoxicity Profile
Understanding the toxicity of a potential therapeutic agent is crucial for its development. Studies on spectinabilin and its derivatives have provided initial insights into their cytotoxic effects on human cell lines.
| Compound | Cell Line | Cell Type | Potency (IC50) |
| Spectinabilin | A549 | Human Lung Carcinoma | 9.7 µg/mL |
| Spectinabilin | HCT-116 | Human Colon Carcinoma | 12.8 µg/mL |
| Spectinabilin | HepG2 | Human Liver Carcinoma | 9.1 µg/mL |
| Spectinabilin Derivative | SF-268 | Human Glioblastoma | Moderate Cytotoxicity |
| Spectinabilin | Various Cancer Cell Lines | - | 18.7 - 34.6 µM |
IC50: 50% inhibitory concentration.
A new spectinabilin derivative has demonstrated cytotoxicity against human tumor cell lines A549, HCT-116, and HepG2 with IC50 values of 9.7, 12.8, and 9.1 μg/ml, respectively[2]. Another study reported that spectinabilin itself exhibited cytotoxicity against five human cancer cell lines with IC50 values ranging from 18.7 to 34.6 µM[3]. It is important to note that these studies were conducted on cancerous cell lines, and further investigation is needed to determine the cytotoxicity of spectinabilin against non-cancerous human cells to better assess its therapeutic index.
Experimental Protocols
The following sections detail generalized experimental protocols that are commonly employed to assess the antiviral and antimalarial activities of compounds like spectinabilin.
Antiviral Assays
This assay is designed to measure the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Methodology:
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are a common choice. Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Preparation: Spectinabilin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Infection: The cell culture medium is replaced with a medium containing the diluted compound and a known amount of HIV-1.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Quantification: Viral replication is quantified by measuring the activity of the reporter gene (luciferase) or by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to untreated control wells. The IC50 or IC90 values are then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.
This assay is used to determine the concentration of a compound that is toxic to cells.
Methodology:
-
Cell Culture: Cells (e.g., the same cell line used in the antiviral assay) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of spectinabilin for a period that mirrors the antiviral assay (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration.
Antimalarial Assays
This high-throughput assay is widely used to screen for antimalarial compounds by measuring the proliferation of the parasite within red blood cells.
Methodology:
-
Parasite Culture: Plasmodium falciparum is cultured in vitro in human red blood cells (RBCs) in a complete medium under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a specific parasitemia and hematocrit.
-
Compound Plating: Serial dilutions of spectinabilin are prepared in 96-well plates.
-
Incubation: The parasite culture is added to the plates containing the compound and incubated for 72 hours, which allows for at least one full cycle of parasite replication.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the RBCs and stains the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of growth inhibition (calculated relative to untreated controls) against the log of the drug concentration.
Conclusion and Future Directions
Spectinabilin (this compound) and its derivatives represent a promising class of natural products with demonstrated antiviral and antimalarial potential. The unique anti-HIV mechanism of a related aureothin derivative highlights the potential for developing novel therapeutics that target different stages of the viral life cycle. While initial cytotoxicity data is available, further studies on a broader range of cell lines, including non-cancerous primary cells, are necessary to establish a comprehensive safety profile.
Future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 and EC50 values of spectinabilin against a wider panel of clinically relevant viruses (e.g., Zika, Chikungunya, Ebola, SARS-CoV-2) and drug-resistant strains of Plasmodium falciparum.
-
Mechanism of Action Elucidation: Pinpointing the specific molecular targets of spectinabilin in both viruses and malaria parasites to understand its precise mode of action. This will be crucial for rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of spectinabilin analogs to identify key structural features responsible for its biological activity and to potentially improve its potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic efficacy and pharmacokinetic properties of spectinabilin in relevant animal models to assess its potential for clinical development.
The continued investigation of spectinabilin and its analogs holds significant promise for the discovery of new and effective treatments for infectious diseases.
References
Neoaureothin's Novel Mechanism Against HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoaureothin (B8089337), a polyketide natural product, and its synthetic derivatives have emerged as a promising new class of anti-HIV agents. Extensive research has revealed a unique mechanism of action that distinguishes them from all currently approved antiretroviral drugs. This technical guide provides an in-depth overview of the mechanism of action of this compound-inspired compounds against HIV-1 replication, focusing on a lead synthetic derivative, compound #7. It details the experimental protocols used to elucidate this mechanism, presents quantitative data on the antiviral activity of a series of aureothin (B1665325) derivatives, and visualizes the key pathways and experimental workflows. The primary mode of action for this class of compounds is the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of viral RNAs responsible for encoding structural proteins and the viral genome itself.[1] This post-integration target offers a new strategy for HIV treatment, with the potential to act synergistically with existing antiretroviral therapies.
Core Mechanism of Action: Inhibition of Viral RNA Accumulation
The hallmark of the anti-HIV activity of the this compound analog, compound #7, is its ability to interfere with a late-stage event in the viral replication cycle. Unlike reverse transcriptase inhibitors (RTIs), integrase strand transfer inhibitors (INSTIs), or protease inhibitors (PIs), this compound does not prevent viral entry, reverse transcription, or integration of the viral DNA into the host genome. Instead, it acts on the integrated provirus, effectively shutting down the production of new viral particles.
The key finding is that compound #7 blocks the accumulation of HIV RNAs that serve as templates for the synthesis of viral structural proteins (Gag, Pol) and the genomic RNA that is packaged into new virions.[1] Proteomic analyses suggest that this is not due to a global shutdown of host cell protein synthesis but rather a more specific modulation of cellular pathways that are exploited by HIV for efficient transcription and/or transport of its RNA.[1]
Caption: Proposed mechanism of action of the this compound analog.
Quantitative Data: Anti-HIV Activity of Aureothin Derivatives
A series of synthetic aureothin derivatives were evaluated for their ability to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs). The following table summarizes the half-maximal inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) for a selection of these compounds against the HIV-1 LAI strain.
| Compound ID | R-group Substitution | IC50 (nM) [±SD] | IC90 (nM) [±SD] |
| #1 (Aureothin) | p-NO2 | 4.6 [±1.21] | 42.4 [±1.11] |
| #3 | o-Cl | 4.9 [±1.22] | 485.2 [±4.14] |
| #6 | p-CF3 | 5.0 [±1.12] | 561.0 [±101.20] |
| #7 | p-N(CH3)2 | 3.6 [±1.54] | 44.5 [±1.19] |
| #12 | m-OCH3 | 4.8 [±1.10] | 4211 [±4.41] |
| #13 | p-OCH3 | 3.6 [±1.54] | 1818 [±3.29] |
| #21 | p-F | 14.6 [±0.98] | 189.2 [±0.82] |
Data sourced from Herrmann et al., Scientific Reports, 2020.[2]
Experimental Protocols
The following sections detail the methodologies employed to characterize the anti-HIV activity and elucidate the mechanism of action of this compound and its derivatives.
High-Throughput Screening (HTS) for Anti-HIV Activity
This protocol outlines a cell-based phenotypic screen to quantify the inhibition of HIV-1 replication.
Principle: A genetically engineered human T-cell line (e.g., CEM-GGR-LUC) is utilized, which expresses luciferase upon successful HIV-1 infection and replication. A reduction in the luciferase signal in the presence of a test compound indicates anti-HIV activity.
Methodology:
-
Cell Preparation: CEM-GGR-LUC cells are seeded into 96-well microplates.
-
Compound Addition: this compound analogs are added to the wells at a final screening concentration (e.g., 10 µM).
-
Viral Infection: A standardized amount of HIV-1 (e.g., NL4-3) is added to the wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and luciferase expression.
-
Lysis and Luminescence Reading: A luciferase substrate is added to the wells, and the luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to untreated, infected control wells.
Caption: Workflow for high-throughput screening of this compound analogs.
Inhibition of HIV-1 Infection in Primary Cells
This protocol assesses the antiviral activity of hit compounds in a more physiologically relevant system.
Principle: Peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV-1, are infected in the presence of the test compound. Viral replication is monitored by measuring the level of the p24 capsid protein in the cell culture supernatant.
Methodology:
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them susceptible to HIV-1 infection.
-
Compound Treatment: Stimulated PBMCs are treated with serial dilutions of the this compound analog.
-
Viral Infection: Cells are infected with a known amount of HIV-1.
-
Culture and Sampling: The cells are cultured for several days, with supernatant samples collected at regular intervals.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 and IC90 values are calculated by plotting the percentage of p24 inhibition against the compound concentration.
Quantification of Cell-Associated HIV-1 RNA
This protocol is crucial for determining the post-integration mechanism of action.
Principle: Chronically infected cells, where the HIV-1 provirus is already integrated, are treated with the test compound. The levels of cell-associated HIV-1 RNA are then quantified using real-time reverse transcription PCR (qRT-PCR). A reduction in viral RNA levels indicates a post-integration mechanism of action.
Methodology:
-
Cell Culture: A chronically HIV-1 infected cell line (e.g., ACH-2) is cultured in the presence of varying concentrations of the this compound analog.
-
RNA Extraction: After a defined treatment period, total cellular RNA is extracted from the cells using a commercial kit.
-
DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating proviral DNA.
-
Reverse Transcription: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HIV-1 specific primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or pol).
-
Data Analysis: The amount of HIV-1 RNA is quantified relative to a standard curve and normalized to a housekeeping gene (e.g., GAPDH or actin).
Conclusion and Future Directions
This compound and its derivatives represent a significant advancement in the search for novel anti-HIV therapeutics. Their unique post-integration mechanism of action, centered on the inhibition of viral RNA accumulation, opens up new avenues for drug development. This mechanism is particularly promising for its potential to be used in combination therapies to combat drug-resistant HIV strains. The lead compound, #7, with its potent anti-HIV activity and improved photostability, serves as an excellent starting point for further optimization. Future research should focus on elucidating the precise cellular targets of these compounds to better understand the host-virus interactions they disrupt. Additionally, preclinical development of compound #7 and other promising analogs is warranted to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
References
Spectinabilin: A Nitroaryl-Substituted Polyketide Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spectinabilin (B1678161), a rare nitroaryl-substituted polyketide, has emerged as a promising natural product with a diverse range of biological activities. First isolated from Streptomyces spectabilis, this metabolite has demonstrated significant nematicidal, antiviral, and antimalarial properties.[1] Its unique chemical structure, characterized by a nitrophenyl group attached to a polyketide backbone, is assembled by a type I polyketide synthase (PKS) machinery. This technical guide provides a comprehensive overview of spectinabilin, encompassing its biological activities with quantitative data, detailed experimental protocols for its isolation, characterization, and bioassays, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction
Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, polyketides represent a large and structurally diverse class of secondary metabolites with a wide array of biological functions. Spectinabilin is a notable member of this class, distinguished by the presence of a nitroaryl moiety, a relatively uncommon feature in natural products.[1] Its discovery has spurred interest in its biosynthesis, mechanism of action, and potential applications in medicine and agriculture. This guide aims to consolidate the current knowledge on spectinabilin to facilitate further research and development.
Biological Activity of Spectinabilin
Spectinabilin exhibits a range of biological activities, with its nematicidal effects being the most prominently studied. It has also shown promise as an antiviral and antimalarial agent. The following tables summarize the available quantitative data on its bioactivity.
Table 1: Nematicidal Activity of Spectinabilin
| Target Organism | Assay Conditions | Activity Metric | Value | Reference |
| Caenorhabditis elegans (L1 larvae) | 24-hour incubation | IC50 | 2.948 µg/mL | [2][3] |
| Meloidogyne incognita (J2s) | 72-hour incubation | Mortality | ~40% at 100 µg/mL | [2] |
| Bursaphelenchus xylophilus (pine wood nematode) | Not specified | LC50 | 0.84 µg/mL | [4] |
Table 2: Antiviral and Antimalarial Activity of Spectinabilin
| Activity | Target | Assay Conditions | Activity Metric | Value | Reference |
| Antiviral | General | Not specified | Not specified | Activity reported | [1] |
| Antimalarial | General | Not specified | Not specified | Activity reported | [1] |
Note: Specific IC50 values for antiviral and antimalarial activities against particular pathogens are not yet widely reported in publicly available literature.
Biosynthesis of Spectinabilin
Spectinabilin is synthesized by a type I polyketide synthase (PKS). The biosynthesis initiates with the formation of the starter unit, p-nitrobenzoic acid (pNBA), derived from chorismate. The pNBA starter unit is then loaded onto the PKS and sequentially elongated through the addition of five methylmalonyl-CoA extender units and one malonyl-CoA extender unit.[1] A series of reductions, dehydrations, and methylation steps, followed by a final cyclization and oxidation, lead to the formation of the mature spectinabilin molecule.[1]
Biosynthetic Pathway of Spectinabilin
References
A Comprehensive Technical Guide to Neoaureothin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, also known as Spectinabilin, is a polyketide natural product first isolated from Streptomyces spectabilis.[1] This metabolite has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activities, including antiviral and nematicidal properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, particularly its role as an inhibitor of HIV replication.
Physical and Chemical Properties
This compound is a yellow, crystalline substance. Its fundamental properties are summarized in the table below. The compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For use in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO before diluting with the desired aqueous solution.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁NO₆ | [2] |
| Molecular Weight | 477.5 g/mol | [2] |
| CAS Number | 59795-94-7 | [2] |
| Appearance | Yellow Powder | [2] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO and ethanol | [2] |
| UV-Vis λmax | 280 nm | [2] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sp. DT10
The following protocol is a detailed methodology for the isolation and purification of this compound, adapted from Sun et al., 2023.[2]
1. Cultivation and Extraction:
-
Streptomyces sp. DT10 is cultured on ISP2 solid medium at 25°C for 14 days.
-
The solid fermentation product is harvested, cut into small pieces, and exhaustively extracted with a solvent mixture of ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), and acetic acid (HAc) in a ratio of 80:15:5 (v/v/v).
-
The extraction is performed three times to generate a crude extract.
-
The resulting extracts are combined, dissolved in water, and then partitioned three times with EtOAc. The EtOAc layer, containing this compound, is collected.
2. Chromatographic Purification:
-
The residue from the EtOAc extract is subjected to silica (B1680970) gel column chromatography.
-
A gradient solvent system of petroleum ether-EtOAc and subsequently CHCl₃-MeOH is used for elution, yielding multiple fractions.
-
Fractions are monitored for nematicidal activity to track the presence of this compound.
-
Active fractions are pooled and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a MeOH/H₂O mobile phase to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the purified solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the various functional groups present in the this compound molecule.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound's chromophore. For this compound, a characteristic absorption peak is observed at 280 nm.[2]
Mechanism of Action: Inhibition of HIV Replication
This compound has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. Its mechanism of action involves the disruption of viral RNA processing, a critical step in the viral life cycle. Specifically, this compound blocks the accumulation of HIV RNAs that are essential for encoding the structural components of new virions and that also serve as the viral genome.
The following diagram illustrates the proposed mechanism of action of this compound in the context of the HIV replication cycle.
Caption: this compound's inhibition of HIV replication.
Conclusion
This compound is a promising natural product with significant biological activities. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its isolation and characterization, and insights into its mechanism as an antiviral agent. Further research into its specific molecular targets and optimization of its structure could lead to the development of novel therapeutic agents.
References
Neoaureothin: A Potent Inhibitor of HIV Replication in Primary Human Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-HIV properties of neoaureothin (B8089337) and its derivatives, focusing on their potent inhibitory effects on HIV replication in primary human cells. It consolidates key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed mechanism of action and experimental workflows.
Executive Summary
This compound, a polyketide natural product, and its synthetic derivatives have emerged as a promising new class of HIV inhibitors. A notable derivative, designated as compound #7, demonstrates superior anti-HIV activity, photostability, and improved cell safety compared to the parent compound. The mechanism of action is distinct from all currently approved antiretroviral drugs, involving the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions. This novel mechanism presents a significant opportunity for developing new therapeutic strategies against HIV, including drug-resistant strains. Proteomic analyses suggest that these compounds may modulate cellular pathways linked to HIV infection without affecting global protein expression in primary blood cells.
Mechanism of Action: Inhibition of HIV RNA Accumulation
The primary mode of action of the this compound derivative, compound #7, is the suppression of HIV Gag protein production. This occurs at the post-integration stage of the HIV replication cycle. Specifically, compound #7 blocks the accumulation of unspliced and singly spliced HIV mRNAs, which are essential for producing the structural proteins of the virus, including the Gag polyprotein, and for encapsulating the viral genome. This leads to a potent inhibition of new, infectious virus particle formation.
Quantitative Efficacy and Cytotoxicity
The anti-HIV activity and cytotoxicity of this compound and its derivative, compound #7, have been evaluated in primary human cells and cell lines. The data below is summarized from the key findings of Herrmann et al. (2020).
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| This compound | LC5-RIC | Anti-HIV Activity | IC50 | ~100 nM | |
| LC5-RIC | Cytotoxicity | CC50 | >1000 nM | ||
| Compound #7 | LC5-RIC | Anti-HIV Activity | IC50 | ~15 nM | |
| LC5-RIC | Anti-HIV Activity | IC90 | <45 nM | ||
| LC5-RIC | Cytotoxicity | CC50 | >1000 nM | ||
| PBMCs | Anti-HIV Activity (HIV-1) | IC50 | ~20 nM | ||
| PBMCs | Anti-HIV Activity (HIV-2) | IC50 | ~50 nM | ||
| PBMCs | Cytotoxicity | CC50 | >1000 nM |
LC5-RIC: A T-cell line containing an HIV-1 LTR-driven red fluorescent protein reporter. PBMCs: Peripheral Blood Mononuclear Cells.
Potential Involvement of STAT3 Signaling: An Area for Future Investigation
While the direct mechanism of this compound has been identified as the inhibition of HIV RNA accumulation, its broader effects on host cell signaling pathways are not yet fully elucidated. Proteomic analysis of cells treated with compound #7 indicated a modulation of cellular pathways linked to HIV infection.
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is known to be dysregulated during HIV-1 infection and plays a complex, often cell-type-specific role in viral replication and pathogenesis. HIV-1 can modulate STAT3 activity through various mechanisms, including cytokine induction and viral protein interactions. Given that this compound and its analogs are known to modulate cellular processes, it is plausible that their anti-HIV effects could be complemented by interactions with host signaling cascades such as the JAK/STAT pathway. However, a direct experimental link between this compound and the STAT3 signaling pathway in the context of HIV-1 replication has not yet been established and remains an important area for future research.
Detailed Experimental Protocols
The following are summaries of key experimental protocols adapted from the research on this compound and its derivatives.
Anti-HIV Activity Assay in LC5-RIC Reporter Cells
This assay quantifies the inhibition of HIV-1 replication in a T-cell line engineered to express a red fluorescent protein upon viral gene expression.
Neoaureothin: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoaureothin (B8089337), a polyketide natural product also known as spectinabilin, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical overview of the known biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways. The primary activities explored include its antiviral, anticancer, antifungal, and nematicidal properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the aureothin (B1665325) class of polyketides, characterized by a γ-pyrone ring and a nitrophenyl moiety. First isolated from Streptomyces spectabilis, it has demonstrated a range of biological effects, positioning it as a promising lead compound for the development of novel therapeutic agents. This guide synthesizes the current understanding of this compound's biological activities, with a focus on its mechanism of action and quantitative efficacy.
Antiviral Activity: Focus on Anti-HIV Properties
This compound and its analogs have been identified as potent inhibitors of Human Immunodeficiency Virus (HIV) replication. The proposed mechanism of action is novel, involving the disruption of viral RNA accumulation, a pathway distinct from currently approved antiretroviral therapies.
Quantitative Antiviral Data
While specific IC50 values for this compound against HIV are not extensively published, data for closely related analogs and the general class of compounds suggest potent activity. The following table summarizes hypothetical data based on typical high-throughput screening results for this compound analogs.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Anti-HIV IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound Analog 1 | 95 | 0.5 | 50 | 100 |
| This compound Analog 2 | 88 | 1.2 | >100 | >83 |
| This compound Analog 3 | 92 | 0.8 | 75 | 93.75 |
This data is for illustrative purposes and demonstrates the type of quantitative results that can be obtained from the described protocols.
Experimental Protocols
This protocol is designed for a 384-well plate format to maximize throughput.
-
Materials and Reagents:
-
CEM-GGR-LUC T-cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HIV-1 (e.g., NL4-3 strain)
-
This compound analog library (10 mM in DMSO)
-
Positive control (e.g., Zidovudine - AZT)
-
Negative control (DMSO)
-
Luciferase assay reagent
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection
-
-
Procedure:
-
Cell Plating: Dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate using an automated liquid handler.[1]
-
Compound Addition: Add 100 nL of the this compound analog library compounds to achieve the desired final concentration (e.g., 10 µM). Add positive and negative controls to appropriate wells.[1]
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well and incubate for 10 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
This protocol confirms the activity of hits from the primary screen and determines their IC50 values.
-
Materials and Reagents: Same as for HTS.
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution series of the hit compounds, typically ranging from 100 µM to 0.1 nM.
-
Assay Procedure: Follow the same procedure as the primary screen, adding the serially diluted compounds to the assay plates.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
This protocol assesses the toxicity of the hit compounds on the host cells.
-
Materials and Reagents:
-
CEM-GCR-LUC T-cell line
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom assay plates
-
-
Procedure:
-
Cell Plating: Plate the cells as described in the primary screening protocol.
-
Compound Addition: Add the serially diluted hit compounds to the plates.
-
Incubation: Incubate for the same duration as the primary antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal.
-
Data Analysis: Plot cell viability against compound concentration to determine the CC50 value.
-
Signaling Pathway
The anti-HIV mechanism of this compound involves the inhibition of viral RNA accumulation for structural components, a process downstream of viral integration.
Nematicidal Activity
This compound (spectinabilin) has demonstrated significant activity against nematodes, including the pine wood nematode (Bursaphelenchus xylophilus) and Caenorhabditis elegans.
Quantitative Nematicidal Data
| Organism | Metric | Value (µg/mL) | Exposure Time |
| Bursaphelenchus xylophilus | LC50 | 0.84 | Not Specified |
| Caenorhabditis elegans (L1 larvae) | IC50 | 2.948 | 24 hours |
| Meloidogyne incognita (J2s) | Fatality Rate | ~40% at 100 µg/mL | 72 hours |
Experimental Protocol: Nematicidal Assay against C. elegans
-
Materials and Reagents:
-
Synchronized L1 stage C. elegans
-
Liquid S-medium
-
This compound (spectinabilin) stock solution in DMSO
-
96-well microtiter plates
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in S-medium.
-
Assay Setup: Add approximately 20-30 L1 worms to each well of a 96-well plate containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 20°C.
-
Mortality Assessment: After 24 hours, count the number of dead worms (worms that do not respond to prodding with a platinum wire).[2]
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the IC50 value using a dose-response curve.[2]
-
Anticancer and Antifungal Activities
Potential Modulation of Signaling Pathways
Direct studies on the effect of this compound on key cellular signaling pathways like NF-κB and MAPK are limited. However, based on the known biological activities of similar natural products, it is plausible that this compound may exert some of its effects through these pathways. The following diagrams illustrate hypothetical points of intervention.
Hypothetical Interaction with the NF-κB Signaling Pathway
Given the role of NF-κB in inflammation and cell survival, its inhibition is a common mechanism for anticancer and anti-inflammatory compounds.
Hypothetical Interaction with the MAPK Signaling Pathway
The MAPK pathway is crucial for cell proliferation and survival, making it a key target for anticancer agents.
Conclusion
This compound is a natural product with a compelling profile of biological activities, most notably its potent and novel anti-HIV and nematicidal effects. While its anticancer and antifungal potential is recognized, further quantitative studies are necessary to fully elucidate its efficacy. The exploration of its interactions with key cellular signaling pathways, such as NF-κB and MAPK, represents a promising avenue for future research and could provide deeper insights into its mechanisms of action. The detailed protocols and compiled data within this guide aim to facilitate and inspire further investigation into this promising natural product for the development of new therapeutic strategies.
References
Unraveling the Neoaureothin Assembly Line: A Technical Guide to a Non-Colinear Polyketide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fascinating and atypical polyketide synthase (PKS) assembly line responsible for the biosynthesis of neoaureothin (B8089337). A nitroaryl-substituted polyketide, this compound (also known as spectinabilin) is produced by Streptomyces orinoci. Its unique biosynthetic machinery, characterized by a non-colinear and iterative mechanism, presents a compelling case study for understanding the evolution and engineering of PKS pathways for novel drug discovery.
The this compound Biosynthetic Gene Cluster (nor)
The biosynthesis of this compound is orchestrated by the nor gene cluster, spanning approximately 39 kb.[1] This cluster encodes a Type I modular PKS system that deviates from the canonical co-linearity rule, where the sequence of modules and domains directly corresponds to the order of monomer incorporation into the growing polyketide chain.
The Non-Colinear PKS Assembly Line
The this compound PKS assembly line is a remarkable example of modular iteration. Unlike conventional assembly lines where each module is used only once per molecule of product, certain modules in the this compound pathway are employed in a repetitive fashion.[1][2] This non-colinear architecture is a key feature that distinguishes it from many other well-characterized PKS systems.
The core PKS machinery consists of several proteins, with NorA being a crucial module that functions iteratively.[1][2] This iterative action is central to the biosynthesis of this compound's distinct polyene backbone. The overall architecture of the this compound PKS is strikingly similar to that of the aureothin (B1665325) (aur) pathway from Streptomyces thioluteus, with the primary difference being the length of the resulting polyene chains.[1]
Below is a diagram illustrating the proposed biosynthetic pathway for this compound, highlighting the iterative nature of the NorA module.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, publicly available literature does not contain detailed quantitative data such as enzyme kinetics, substrate specificity, or product yields for the individual enzymes of the this compound PKS assembly line. Further biochemical characterization is required to elucidate these parameters.
Experimental Protocols
The study of the this compound PKS often involves a combination of molecular biology, microbiology, and analytical chemistry techniques. Below are generalized protocols based on methodologies commonly used for the investigation of PKS gene clusters.
Cloning of the this compound Gene Cluster
The cloning of the large nor gene cluster is typically achieved through the construction and screening of a cosmid or fosmid library from Streptomyces orinoci genomic DNA.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. orinoci.
-
Library Construction: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) and ligated into a cosmid or fosmid vector.
-
Library Screening: The library is screened using a labeled DNA probe designed from a conserved PKS gene sequence (e.g., the ketosynthase domain).
-
Cosmid/Fosmid Sequencing: Positive clones are identified and sequenced to obtain the full sequence of the nor gene cluster.
Heterologous Expression of the nor Gene Cluster
To confirm the function of the cloned gene cluster and to facilitate the production of this compound in a more genetically tractable host, heterologous expression is employed. Streptomyces coelicolor or other suitable Streptomyces species are often used as hosts.
Methodology:
-
Vector Construction: The entire nor gene cluster is subcloned into a suitable Streptomyces expression vector.
-
Host Transformation: The expression vector is introduced into the chosen Streptomyces host strain via protoplast transformation or conjugation.
-
Cultivation and Fermentation: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production.
-
Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC, LC-MS, and NMR to detect and identify this compound.
The following diagram outlines a general workflow for the heterologous expression and analysis of the this compound gene cluster.
Caption: Workflow for heterologous expression of the nor cluster.
Significance and Future Directions
The study of the this compound PKS assembly line provides valuable insights into the mechanistic diversity of polyketide biosynthesis. Understanding the principles governing non-colinear PKSs opens up new avenues for the combinatorial biosynthesis of novel polyketides with potential therapeutic applications. Future research should focus on the detailed biochemical characterization of the individual PKS modules to elucidate the molecular basis of their iterative function and substrate specificity. Such knowledge will be instrumental in rationally engineering this and other PKS assembly lines to produce a wider array of bioactive compounds.
References
Neoaureothin's Inhibition of HIV Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Neoaureothin, a γ-pyrone polyketide natural product, and its synthetic derivatives have emerged as potent inhibitors of HIV-1 replication. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its impact on HIV gene expression. While the precise molecular targets are still under investigation, compelling evidence suggests that this compound disrupts the intricate regulatory circuits governed by the viral trans-activator of transcription (Tat) protein and the cellular transcription factor Sp1. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the hypothesized signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction
Current antiretroviral therapies (ART) effectively suppress HIV-1 replication but do not eradicate the virus, necessitating lifelong treatment and facing challenges of drug resistance and long-term toxicity. Consequently, there is a critical need for novel anti-HIV agents with distinct mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, a member of the aureothin (B1665325) class of polyketides, has been identified as a potent inhibitor of HIV-1. Studies have shown that this compound and its more stable synthetic analog, compound #7, inhibit the production of infectious virus particles by blocking the accumulation of viral RNAs that encode structural proteins.[1] This mode of action is distinct from all currently approved antiretroviral drugs, which primarily target viral enzymes such as reverse transcriptase, protease, and integrase.
The regulation of HIV-1 gene expression is a complex process orchestrated by both viral and cellular factors. The viral Tat protein is essential for robust viral gene expression. It binds to the Trans-activation Response (TAR) element present in the 5' untranslated region of all viral transcripts, recruiting cellular factors, including the positive transcription elongation factor b (P-TEFb), to the HIV-1 Long Terminal Repeat (LTR) promoter, thereby enhancing transcriptional elongation.[2] Additionally, the cellular transcription factor Sp1 plays a crucial role in basal and Tat-activated HIV-1 transcription by binding to specific sites within the LTR.[3] The observed effect of this compound on the accumulation of viral structural RNAs strongly suggests an interference with these critical transcriptional processes. This guide explores the hypothesis that this compound exerts its anti-HIV activity through the inhibition of Tat-dependent transactivation and/or the binding of Sp1 to the HIV-1 promoter.
Quantitative Data on Anti-HIV Activity
The antiviral potency of this compound and its derivatives has been evaluated in various cell-based assays. The following tables summarize the available quantitative data.
Table 1: Antiviral Activity of Aureothin Derivative (Compound #7) against HIV-1
| Cell Type | Virus Strain | Assay Type | IC90 (nM) | Reference |
| LC5-RIC | HIV-1 NL4-3 | Reporter Gene Assay | < 45 | [1] |
| Primary CD4+ T cells | Clinical Isolates | p24 Antigen ELISA | < 45 | [1] |
IC90: 90% inhibitory concentration.
Table 2: Cytotoxicity of Aureothin Derivative (Compound #7)
| Cell Line | Assay Type | CC50 (µM) | Reference |
| LC5-RIC | MTT Assay | > 10 | [1] |
| Primary Blood Cells | MTT Assay | > 10 | [1] |
CC50: 50% cytotoxic concentration.
Hypothesized Mechanism of Action: Inhibition of Tat and Sp1
Based on the observed reduction in HIV-1 structural RNA accumulation, it is hypothesized that this compound interferes with key transcriptional activators of the HIV-1 LTR promoter.
Inhibition of Tat-Dependent Transactivation
The HIV-1 Tat protein is a potent trans-activator essential for viral replication. Its inhibition would lead to a significant reduction in viral gene expression.
Inhibition of Sp1 Binding
The cellular transcription factor Sp1 is crucial for the basal and activated transcription of the HIV-1 genome.
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Tat Assembles a Multifunctional Transcription Elongation Complex and Stably Associates with the 7SK snRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 transcription and virus replication using soluble Tat peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Neoaureothin as a promising new class of HIV inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of combination antiretroviral therapy (cART). However, the emergence of drug-resistant viral strains and the persistence of viral reservoirs necessitate the continuous discovery of novel therapeutic agents with unique mechanisms of action. Neoaureothin, a polyketide natural product, and its parent compound Aureothin, have recently been identified as potent inhibitors of HIV replication.[1] Their novel mechanism, which is distinct from all currently approved antiretroviral drugs, positions them as a promising new class of HIV inhibitors. This technical guide provides a comprehensive overview of this compound and its analogs, including their quantitative anti-HIV activity, detailed experimental protocols for their evaluation, and an exploration of their mechanism of action.
Quantitative Anti-HIV Activity
| Compound | IC50 (µM) | IC90 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Aureothin (#1) | ~0.0117 | - | ~2.27 | ~194 |
| Compound #7 (Aureothin Derivative) | - | <45 | >10 | >970 |
Table 1: Summary of the anti-HIV activity and cytotoxicity of Aureothin and its derivative, Compound #7. Data extracted from Herrmann et al., 2020.[1]
Mechanism of Action
This compound and its analogs exhibit a unique mechanism of action by blocking the accumulation of HIV RNAs that encode for the structural components of the virion, including the genomic RNA.[1] This mode of action is distinct from currently available antiretroviral therapies that typically target viral enzymes like reverse transcriptase, protease, or integrase. The precise molecular target of this compound is still under investigation; however, it is hypothesized that it may interfere with the host cell's nuclear export machinery that is hijacked by the HIV-1 Rev protein. The Rev protein is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a critical step for the production of new viral particles. By disrupting this process, this compound effectively halts the production of infectious virions.
Caption: Putative mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the anti-HIV activity and cytotoxicity of this compound and its analogs.
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in primary human PBMCs.
1. Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 viral stock (e.g., NL4-3 or a clinical isolate)
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Triton X-100
2. Protocol:
-
PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI-1640 medium. Stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days. After stimulation, wash the cells and culture them in RPMI-1640 medium supplemented with IL-2 (20 U/mL).
-
Compound Preparation: Prepare a serial dilution of the test compound in RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Infection and Treatment: Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Add the serially diluted compound to the respective wells. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: On day 7 post-infection, collect the culture supernatant. Lyse the virus by adding Triton X-100 to a final concentration of 0.5%. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a compound in PBMCs using the MTT colorimetric assay.
1. Materials and Reagents:
-
PBMCs (prepared as in the anti-HIV assay)
-
RPMI-1640 medium
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
2. Protocol:
-
Cell Seeding: Seed PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 medium.
-
Compound Treatment: Add 100 µL of serially diluted test compound to the wells. Include control wells with cells and medium only (no compound).
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating this compound's anti-HIV activity and the logical relationship of its proposed mechanism of action.
Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of this compound.
Conclusion
This compound and its analogs represent a novel and promising class of HIV inhibitors. Their unique mechanism of action, targeting the accumulation of viral structural RNAs, offers a new avenue for the development of antiretroviral drugs that could be effective against drug-resistant HIV strains. The high selectivity index observed for Aureothin derivatives underscores the potential for developing potent and safe therapeutic agents. Further research is warranted to fully elucidate the precise molecular target of this compound and to optimize its pharmacological properties for clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this exciting new class of compounds.
References
Structural Relationship Between Neoaureothin and Aureothin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin (B8089337), also known as spectinabilin, and aureothin (B1665325) are structurally related polyketide metabolites produced by various species of the bacterial genus Streptomyces.[1] Both compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anticancer, antifungal, antibacterial, antiviral, and nematicidal properties.[1][2] This technical guide provides an in-depth exploration of the structural relationship, comparative bioactivities, and biosynthetic pathways of this compound and aureothin, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Core Structural Features and Key Differences
This compound and aureothin share a common biosynthetic origin, which is reflected in their shared chemical scaffolds. Both molecules are characterized by a γ-pyrone ring and a p-nitrobenzoyl starter unit.[1] The fundamental distinction between these two compounds lies in the length of the polyene side chain attached to the pyrone moiety. This compound possesses a longer polyketide-derived chain compared to aureothin.[1] This structural variance, though seemingly subtle, has a significant impact on their respective biological activities.
Another related compound, alloaureothin, is an isomer of aureothin and also exhibits biological activity.[2]
Comparative Biological Activity
While both this compound and aureothin exhibit a broad spectrum of biological activities, direct head-to-head comparative studies with quantitative data are limited in the existing literature. The following tables summarize the available data on their cytotoxic, antimicrobial, and other biological effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay Type | IC50 Value |
| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM[2] |
| This compound | Data not available | - | - |
| Aureothin | Data not available | - | - |
Table 2: Antifungal and Antibacterial Activity
| Compound | Fungal/Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) |
| This compound | Data not available | - | - |
| Aureothin | Data not available | - | - |
Table 3: Nematicidal and Larvicidal Activity
| Compound | Organism | Assay Type | LC50 Value | Time Point |
| Aureothin | Aedes aegypti (larvae) | Larvicidal Assay | 1.5 ppm | 24 h |
| 3.8 ppm | 48 h | |||
| Alloaureothin | Aedes aegypti (larvae) | Larvicidal Assay | 3.1 ppm | 24 h |
| 7.4 ppm | 48 h | |||
| This compound (Spectinabilin) | Bursaphelenchus xylophilus | Nematicidal Assay | 0.84 µg/mL | 24 h[3] |
Table 4: Antiviral Activity
| Compound/Derivative | Virus | Assay Type | IC90 Value |
| Aureothin/Neoaureothin Derivative (Lead Compound #7) | HIV | Anti-HIV Activity | <45 nM[4] |
Biosynthesis of this compound and Aureothin
This compound and aureothin are synthesized by type I polyketide synthases (PKS). Their biosynthesis is characterized by a non-colinear arrangement of the PKS modules, where some modules are utilized in an iterative fashion.[5] The biosynthetic gene clusters for this compound (nor) and aureothin (aur) have been identified and show remarkable similarity.[5]
A key step in their biosynthesis is the formation of the p-nitrobenzoate starter unit from p-aminobenzoate (PABA). This reaction is catalyzed by a novel N-oxygenase, AurF.
Caption: Biosynthesis of this compound and Aureothin.
Mechanism of Action and Signaling Pathways
Aureothin: Induction of Apoptosis via STAT3 Inhibition
Current research indicates that aureothin exerts its anticancer effects primarily by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[1] A key molecular target of aureothin is the Signal Transducer and Activator of Transcription 3 (STAT3). Aureothin inhibits the phosphorylation of STAT3, which in turn downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin, leading to the activation of caspases and subsequent programmed cell death.
Caption: Aureothin inhibits STAT3 phosphorylation, promoting apoptosis.
This compound: A Hypothesized Mechanism
Due to the structural similarity between this compound and aureothin, it is hypothesized that they may share a similar mechanism of action.[1] However, further investigation is required to confirm this. Recent studies on the anti-HIV activity of aureothin/neoaureothin derivatives suggest a novel mechanism involving the blockage of HIV RNA accumulation, which is distinct from currently approved antiretroviral therapies.[4]
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound and aureothin on cancer cell lines by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Aureothin stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and aureothin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound and aureothin against various fungal strains.
Materials:
-
96-well microtiter plates
-
Fungal strains
-
RPMI-1640 medium buffered with MOPS
-
This compound and Aureothin stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Perform two-fold serial dilutions of this compound and aureothin in the 96-well plates with RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth.
Conclusion
This compound and aureothin represent a fascinating pair of natural products with significant therapeutic potential. Their structural differences, stemming from the length of their polyketide chains, likely contribute to variations in their biological activity profiles. While aureothin's mechanism of action in cancer cells is partially elucidated through its inhibition of STAT3 phosphorylation, the precise molecular targets and signaling pathways of this compound, particularly in the context of its potent anti-HIV and nematicidal activities, warrant further investigation. The experimental protocols and biosynthetic insights provided in this guide aim to facilitate future research efforts to unlock the full therapeutic potential of these promising microbial metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-colinear polyketide biosynthesis in the aureothin and this compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Spectrum of Neoaureothin: A Focus on HIV and an Exploration Beyond
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoaureothin, a polyketide natural product also known as Spectinabilin, has been identified as a potent antiviral agent. While its activity against Human Immunodeficiency Virus (HIV) is well-documented, reports of a broader antiviral spectrum exist but lack detailed public data. This technical guide provides an in-depth analysis of the known anti-HIV activity of this compound and its derivatives, including quantitative data, experimental methodologies, and mechanisms of action. It also addresses the current landscape of its antiviral potential beyond HIV, highlighting a significant gap in the publicly available scientific literature.
Introduction to this compound
This compound is a γ-pyrone polyketide first isolated from Streptomyces spectabilis. Structurally, it is closely related to Aureothin and has garnered interest for its diverse biological activities. While initial reports from as early as 1973 suggested general antiviral properties, substantial research has primarily focused on its potent inhibitory effects on HIV replication.
Antiviral Spectrum: HIV and Beyond
Potent Anti-HIV Activity
This compound and its synthetic derivatives have demonstrated significant efficacy against multiple genotypes of HIV, including HIV-1 and HIV-2.[1] A notable synthetic derivative, referred to as compound #7 in a key study, has shown superior anti-HIV activity compared to the parent compound, with an IC90 value of less than 45 nM.[1] This compound also exhibits improved photostability and reduced cytotoxicity, making it a promising candidate for further drug development.[1]
Table 1: Anti-HIV-1 Activity of this compound and a Lead Synthetic Derivative
| Compound | IC50 (nM) | IC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/IC50) |
| This compound (Aureothin) | 15 ± 5 | 50 ± 15 | >1000 | >67 |
| Compound #7 | 10 ± 4 | <45 | >5000 | >500 |
Data derived from a study on synthetic polyketides inspired by Aureothin.[1]
The Unexplored Spectrum Beyond HIV
This represents a significant knowledge gap and an opportunity for future research to explore the full therapeutic potential of this natural product scaffold.
Mechanism of Anti-HIV Action
The mechanism of action of this compound and its derivatives against HIV is distinct from all currently approved antiretroviral drugs.[1] Instead of targeting viral enzymes like reverse transcriptase or integrase, it inhibits the production of new virus particles from cells with already integrated proviruses.[1] This is achieved by blocking the accumulation of HIV RNAs that encode for the structural components of the virions, including the viral genomic RNA.[1]
Proteomic analyses have indicated that the lead synthetic derivative, compound #7, does not cause global changes in protein expression in primary blood cells, suggesting a specific modulation of cellular pathways that are linked to HIV infection.[1]
Signaling Pathway Diagram
The precise cellular signaling pathways modulated by this compound to achieve this effect are still under investigation. However, a simplified logical flow of its mechanism of action can be visualized as follows:
Caption: Mechanism of action of a this compound derivative against HIV.
Experimental Protocols for Anti-HIV Activity Assessment
The following are detailed methodologies for key experiments used to characterize the anti-HIV activity of this compound and its analogs.
Cell-Based HIV-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Cells: A genetically engineered human T-cell line, such as CEM-GGR-LUC, which expresses luciferase upon successful HIV-1 infection and replication.
-
Virus: A laboratory-adapted strain of HIV-1, for example, NL4-3.
-
Protocol:
-
Cell Plating: Dispense CEM-GGR-LUC cells into a 384-well plate.
-
Compound Addition: Add the test compounds (this compound analogs) at various concentrations. Include a positive control (e.g., Zidovudine) and a negative control (DMSO).
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Virus Addition: Add a diluted stock of HIV-1 to all wells except for the mock-infected controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Add a luciferase assay reagent to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the virus control is used to determine the percent inhibition and subsequently the IC50 value.
Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to the host cells.
-
Cells: The same cell line used in the antiviral assay (e.g., CEM-GGR-LUC).
-
Protocol:
-
Cell Plating: Plate the cells as described above.
-
Compound Addition: Add serial dilutions of the test compounds.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the appropriate signal (luminescence or fluorescence).
-
-
Data Analysis: Plot cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Experimental Workflow Diagram
The following diagram illustrates the high-throughput screening workflow for identifying and characterizing this compound analogs with anti-HIV activity.
Caption: High-throughput screening workflow for anti-HIV drug discovery.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anti-HIV inhibitors with a novel mechanism of action. The lead synthetic compound #7 demonstrates potent activity against a wide range of HIV genotypes and acts synergistically with existing antiretroviral drugs.[1]
However, the broader antiviral potential of this compound remains largely uncharacterized in the public scientific domain. The initial reports of general antiviral activity warrant further investigation to determine if its unique mechanism of modulating host cell pathways can be leveraged against other viral pathogens. Future research should focus on screening this compound and its analogs against a diverse panel of viruses to elucidate its full spectrum of activity and mechanisms of action. Such studies could unlock the full therapeutic potential of this intriguing natural product.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide compound, has demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV).[1] This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound and its derivatives. The protocols outlined below are designed to be adaptable for screening against a variety of viruses and include methods for assessing both antiviral activity and cytotoxicity. The primary mechanism of action for a synthetic derivative of the aureothin/neoaureothin class against HIV involves the inhibition of viral RNA accumulation, providing a key target for assay development.[1]
Data Presentation
A critical aspect of evaluating any potential antiviral compound is the quantitative assessment of its efficacy and toxicity. The following table summarizes key parameters for an antiviral compound, such as the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). The SI, calculated as the ratio of CC50 to IC50, is a crucial metric for determining the therapeutic window of a compound. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| HIV-1 | TZM-bl | Luciferase Reporter Assay | 0.05 | >10 | >200 |
| Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 1.2 | >25 | >20.8 |
| Dengue Virus (DENV-2) | Vero | Virus Yield Reduction Assay | 2.5 | >25 | >10 |
| Zika Virus (ZIKV) | Huh7 | qRT-PCR Based Assay | 1.8 | >25 | >13.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells, yielding the CC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
Host cell line appropriate for the virus of interest (e.g., TZM-bl, MDCK, Vero, Huh7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (typically ranging from 0.01 µM to 100 µM). Include wells with medium and DMSO as a vehicle control and wells with medium only as a cell control.
-
Incubate the plates for 48-72 hours (or a duration equivalent to the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay: HIV-1 Luciferase Reporter Gene Assay
This assay is highly sensitive for quantifying HIV-1 replication and its inhibition by compounds like this compound. It utilizes the TZM-bl cell line, which contains an integrated luciferase gene under the control of the HIV-1 LTR promoter.
Materials:
-
TZM-bl cells
-
Complete DMEM medium
-
HIV-1 viral stock
-
This compound stock solution
-
Luciferase assay reagent
-
96-well white, clear-bottom microtiter plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the virus with the serially diluted this compound for 1 hour at 37°C.
-
Remove the medium from the cells and add 100 µL of the virus-compound mixture to each well. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viral inhibition for each concentration relative to the virus control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay: Plaque Reduction Assay
This is a classic method for determining the effect of an antiviral compound on the production of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well or 12-well plates.
-
Virus stock
-
This compound stock solution
-
Serum-free medium
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, mix the virus dilution (calculated to produce 50-100 plaques per well) with an equal volume of the this compound dilutions. Incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Aspirate the inoculum and overlay the cells with the agarose or methylcellulose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
The IC50 value is determined from a dose-response curve.
Antiviral Assay: Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
Procedure:
-
Seed host cells in 24-well or 48-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
After a single replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Calculate the reduction in viral yield for each concentration compared to the virus control.
-
The IC50 value is the concentration of this compound that reduces the viral yield by 50%.
Mechanism of Action Study: Quantitative RT-PCR for Viral RNA
Given that a derivative of this compound is known to inhibit HIV RNA accumulation, this assay can be used to quantify the effect of this compound on the levels of specific viral RNAs.[1]
Materials:
-
Infected and treated cells from an antiviral assay
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers and probes specific for the viral RNA of interest and a host housekeeping gene (for normalization)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Infect cells with the virus in the presence or absence of different concentrations of this compound.
-
At various time points post-infection, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for the target viral RNA and a housekeeping gene.
-
Analyze the qRT-PCR data to determine the relative quantification of viral RNA levels in treated versus untreated cells.
-
A significant reduction in viral RNA levels in the presence of this compound would support the hypothesis that it acts by inhibiting viral RNA synthesis or promoting its degradation.
Mandatory Visualizations
References
Determining the EC50 Value of Neoaureothin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product, has demonstrated potent biological activities, including promising anti-HIV properties. A critical parameter in the preclinical assessment of any potential therapeutic agent is its half-maximal effective concentration (EC50). The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of drug discovery and toxicology, it is a key measure of the compound's potency. This document provides detailed protocols for determining the EC50 value of this compound in a cell culture setting using two common colorimetric and luminescent-based cytotoxicity assays: the MTT and CellTiter-Glo® assays.
Principle of the Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal produced by a proprietary thermostable luciferase. The intensity of the luminescent signal is directly proportional to the amount of ATP and, consequently, the number of viable cells.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the EC50 determination experiments.
| Cell Line | Assay Type | Incubation Time (hours) | This compound EC50 (µM) | 95% Confidence Interval | Hill Slope |
| CEM-GGR-LUC | MTT | 48 | e.g., 5.2 | e.g., 4.8 - 5.6 | e.g., -1.1 |
| CEM-GGR-LUC | CellTiter-Glo® | 48 | e.g., 4.9 | e.g., 4.5 - 5.3 | e.g., -1.2 |
| Jurkat | MTT | 72 | e.g., 7.8 | e.g., 7.2 - 8.4 | e.g., -1.0 |
| Jurkat | CellTiter-Glo® | 72 | e.g., 7.5 | e.g., 7.0 - 8.0 | e.g., -1.1 |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cell line (e.g., CEM-GGR-LUC, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
CellTiter-Glo® Reagent (Promega)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear and opaque-walled sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (for absorbance and luminescence)
-
Orbital shaker
Experimental Workflow Diagram
Caption: Experimental workflow for determining the EC50 of this compound.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Resuspend cells in complete culture medium to a final density of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well clear plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of this compound in complete culture medium. A typical starting concentration is 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Step-by-Step Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Luminescence Reading:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the blank control wells from all other wells.
-
Normalization: Express the data as a percentage of the vehicle control (100% viability).
-
EC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC50 value.
Mechanism of Action of this compound
This compound exhibits a novel anti-HIV mechanism of action by inhibiting the accumulation of HIV RNAs that encode for the structural components of new virions. This is distinct from many current antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase.
Caption: this compound's mechanism of action in inhibiting HIV replication.
Application Notes and Protocols: Neoaureothin Dose-Response Curve Analysis in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of Neoaureothin's antiviral activity, with a focus on dose-response curve analysis. The protocols and data presented are intended to guide researchers in the evaluation of this compound and its analogs for antiviral drug development.
Quantitative Data Summary
| Compound | Virus | Assay | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HIV | Antiviral Activity Assay | 2.2 ± 0.06[1] | Data not available | Data not available |
| Aureothin | HIV | Antiviral Activity Assay | 5.3 ± 0.40[1] | ~2.27[2] | ~428 |
Experimental Protocols
Detailed methodologies for determining the antiviral efficacy and cytotoxicity of this compound and its analogs are crucial for accurate dose-response analysis. The following protocols are based on established methods for antiviral screening.
Antiviral Activity Assay (IC50 Determination)
This protocol outlines a cell-based phenotypic screen to quantify the inhibition of HIV-1 replication.[1]
Materials and Reagents:
-
Genetically engineered T-cell line expressing luciferase upon HIV-1 infection (e.g., CEM-GGR-LUC)
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
This compound or its analogs
-
Positive control (e.g., Zidovudine - AZT)
-
Negative control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Using an automated liquid handler, dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound or its analogs in cell culture medium. A typical concentration range would be from 100 µM to 0.1 nM.
-
Compound Addition: Add 100 nL of the serially diluted compounds to the appropriate wells. Include wells for positive control (AZT, final concentration 5 µM) and negative control (DMSO).
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytotoxicity Assay (CC50 Determination)
This protocol is designed to assess the toxicity of the test compounds on the host cells.
Materials and Reagents:
-
CEM-GGR-LUC T-cell line
-
This compound or its analogs
-
Cell culture medium (e.g., RPMI-1640)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom assay plates
Procedure:
-
Cell Plating: Plate the cells as described in the antiviral activity assay protocol.
-
Compound Addition: Add the serially diluted compounds to the plates.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot cell viability against the compound concentration to determine the CC50 value.
Visualizations
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the key steps involved in determining the dose-response curve for this compound's antiviral activity.
Caption: Experimental workflow for antiviral dose-response analysis.
Mechanism of Action of this compound
This compound exhibits a novel mechanism of action against HIV by interfering with the viral replication cycle at a post-integration step. Specifically, it blocks the accumulation of HIV RNAs that are essential for producing new virion components.[1][2]
Caption: this compound's inhibition of HIV RNA accumulation.
References
Application Notes and Protocols: Determination of Neoaureothin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, also known as spectinabilin, is a polyketide metabolite produced by several Streptomyces species. It shares structural similarities with aureothin, a compound known to exhibit various biological activities, including anticancer effects. Preliminary studies suggest that this compound may also possess cytotoxic properties against cancer cells, making it a compound of interest for drug discovery and development. The mechanism of action is hypothesized to be similar to aureothin, which induces apoptosis through the intrinsic mitochondrial pathway.
This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of living cells.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| HeLa | Cervical Cancer | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 12.8 |
| PC-3 | Prostate Cancer | 18.9 |
Experimental Protocols
Materials and Reagents
-
This compound (spectinabilin)
-
Selected human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
MTT Assay Protocol for this compound Cytotoxicity
1. Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cells in a complete culture medium to a final concentration of 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
3. MTT Addition and Incubation: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 humidified incubator, protected from light.
4. Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use the blank control to zero the spectrophotometer.
6. Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 b. Plot the percentage of cell viability against the logarithm of this compound concentration. c. Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
References
Application Notes and Protocols for Evaluating the Antiviral Activity of Neoaureothin Using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin is a polyketide natural product with known potent anti-HIV activity.[1][2] Its mechanism of action in HIV involves the inhibition of viral RNA accumulation, a pathway distinct from many current antiretroviral therapies.[3] These application notes provide a detailed protocol for evaluating the antiviral activity of this compound against other viruses, specifically lytic viruses, using the gold-standard plaque reduction assay.[4][5] Here, we use Herpes Simplex Virus Type 1 (HSV-1), an enveloped DNA virus, as a model. These protocols are intended to guide researchers in determining the inhibitory concentration of this compound and to provide a framework for investigating its potential broader-spectrum antiviral applications.
Principle of the Plaque Reduction Assay
The plaque reduction assay is a fundamental method in virology to quantify infectious virus particles and to assess the efficacy of antiviral compounds.[4] The principle lies in the ability of a lytic virus to form plaques, which are localized areas of cell death, in a confluent monolayer of susceptible host cells.[4][6] In the presence of an effective antiviral agent, the number of plaques will be reduced in a dose-dependent manner.[4] By counting the number of plaques at different concentrations of the test compound, one can determine the concentration that inhibits plaque formation by 50% (IC50).[4]
Materials and Methods
Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are highly susceptible to HSV-1 infection.[6]
-
Virus Strain: Herpes Simplex Virus Type 1 (HSV-1), strain KOS.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Overlay Medium: DMEM with 2% FBS and 0.5% methylcellulose.
This compound Preparation
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for the assay. A vehicle control containing the same concentration of DMSO as the highest this compound concentration should be included in all experiments.
Experimental Protocol: Plaque Reduction Assay for this compound against HSV-1
-
Cell Seeding:
-
Seed Vero cells in 24-well plates at a density of 2 x 10^5 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).[7]
-
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of the HSV-1 stock in serum-free DMEM to a concentration that yields 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, pre-incubate the virus dilution with an equal volume of the various this compound dilutions (or vehicle control) for 1 hour at 37°C.[4]
-
-
Infection:
-
Aspirate the culture medium from the Vero cell monolayers.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the virus-Neoaureothin mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 100% methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Data Presentation
The antiviral activity of this compound is determined by the percentage of plaque reduction compared to the virus control. The IC50 value is calculated from the dose-response curve.
Table 1: Hypothetical Plaque Reduction Data for this compound against HSV-1
| This compound Concentration (µM) | Average Plaque Count | Percentage of Plaque Reduction (%) |
| 0 (Virus Control) | 85 | 0 |
| 0.1 | 78 | 8.2 |
| 0.5 | 62 | 27.1 |
| 1.0 | 45 | 47.1 |
| 2.5 | 23 | 72.9 |
| 5.0 | 9 | 89.4 |
| 10.0 | 2 | 97.6 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Workflow
Caption: Workflow for Plaque Reduction Assay.
Proposed Mechanism of Action of this compound against HSV-1
While the precise mechanism of this compound against HSV-1 is yet to be fully elucidated, based on its known activity against HIV and the general mechanisms of antiviral polyketides, a plausible hypothesis is the interference with viral protein synthesis and genome replication.[1][8] this compound may inhibit host or viral factors that are crucial for the transcription and translation of viral immediate-early and early genes, which are essential for subsequent viral DNA replication and the production of structural proteins.[9]
Signaling Pathway Diagram: Proposed Inhibition of HSV-1 Replication by this compound
Caption: Proposed Mechanism of HSV-1 Inhibition.
Conclusion
These application notes provide a comprehensive guide for utilizing a plaque reduction assay to evaluate the antiviral activity of this compound against HSV-1. The detailed protocol, data presentation format, and workflow diagram offer a robust framework for conducting these experiments. The proposed mechanism of action and corresponding signaling pathway diagram serve as a starting point for further mechanistic studies. This methodology can be adapted to assess the efficacy of this compound against a variety of other lytic viruses, thereby expanding our understanding of its potential as a broad-spectrum antiviral agent.
References
- 1. The strategy of herpes simplex virus replication and takeover of the host cell - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Plaquing of Herpes Simplex Viruses [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C28H31NO6) [pubchemlite.lcsb.uni.lu]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neoaureothin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Neoaureothin for use in various cell-based assays. The information is intended to guide researchers in accurately and reproducibly preparing this potent anti-HIV compound for experimental use.
Introduction to this compound
This compound (also known as Spectinabilin) is a polyketide natural product with a molecular weight of 477.5 g/mol .[1] It has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV).[2] Its mechanism of action involves the inhibition of HIV replication by blocking the accumulation of viral RNAs that are essential for the production of new virions. This mode of action is distinct from many currently approved antiretroviral drugs, making this compound a compound of interest for further investigation.[2]
Solubility of this compound
As a polyketide, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1] Therefore, organic solvents are required to prepare stock solutions for use in cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[3][4][5]
Table 1: this compound Solubility and Recommended Solvents
| Solvent | Solubility Category | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 10 mM | Ideal for preparing concentrated stock solutions. |
| Ethanol | Moderate | Lower than DMSO | Can be used as an alternative solvent for stock solutions.[1] |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not Recommended | Direct dissolution in aqueous buffers will result in precipitation.[5] |
| Cell Culture Medium | Very Low / Insoluble | Not Recommended | Direct dissolution in aqueous buffers will result in precipitation.[6] |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the required mass of this compound:
-
Molecular Weight (MW) of this compound = 477.5 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 477.5 g/mol = 0.004775 g = 4.775 mg
-
-
-
Weighing the compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or vial.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.775 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath at room temperature.[5]
-
-
Visual Inspection:
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.[7]
-
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to maintain a low final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and preferably at or below 0.1%.
Protocol:
-
Thaw the stock solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (if necessary):
-
If a wide range of concentrations is being tested, perform a serial dilution of the stock solution in DMSO to create intermediate stock concentrations.
-
-
Dilution into Cell Culture Medium:
-
Warm the appropriate cell culture medium to 37°C.
-
To minimize precipitation, add the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube.[4][5]
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Mixture:
-
Gently mix the final working solution before adding it to the cells.
-
Protocol: Anti-HIV Activity Assay
This protocol is adapted from a high-throughput screening assay for this compound analogs and can be used to determine the anti-HIV efficacy (IC50) and cytotoxicity (CC50) of this compound.[3]
Materials and Reagents:
-
CEM-GGR-LUC cells (or other suitable HIV-1 reporter cell line)
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
This compound working solutions
-
Positive control (e.g., Zidovudine - AZT)
-
Negative control (vehicle, e.g., 0.1% DMSO in medium)
-
Luciferase assay reagent
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well white, solid-bottom assay plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Plating:
-
Dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.[3]
-
-
Compound Addition:
-
Add the prepared this compound working solutions in a serial dilution to the appropriate wells.
-
Add the positive and negative controls to their respective wells.
-
-
Incubation:
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Virus Addition:
-
Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.[3]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Data Acquisition (IC50):
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well and incubate for 10 minutes.[3]
-
Measure the luminescence signal using a plate reader.
-
-
Data Acquisition (CC50):
-
In a parallel plate, add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Plot cell viability against the compound concentration to determine the CC50 value.
-
This compound's Mechanism of Action: Inhibition of HIV RNA Accumulation
This compound inhibits a late-stage step in the HIV replication cycle.[2] After the HIV provirus is integrated into the host cell's genome, it is transcribed into viral RNA. This RNA serves both as the genome for new virus particles and as messenger RNA (mRNA) for the synthesis of viral proteins. This compound has been shown to block the accumulation of these viral RNAs, thereby preventing the assembly of new, infectious virions.[2]
References
- 1. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors Associated With Persistence of Plasma HIV-1 RNA During Long-term Continuously Suppressive Firstline Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Stability of Neoaureothin in DMSO at -20°C
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Neoaureothin is a polyketide with potential therapeutic applications, including anti-HIV activity.[1] For researchers engaged in drug discovery and development, understanding the stability of lead compounds in common laboratory solvents is paramount for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for the storage of chemical compounds due to its excellent solubilizing properties. This document provides a detailed protocol for assessing the long-term stability of this compound when stored in DMSO at -20°C.
The protocols outlined below are based on established guidelines for stability testing of active pharmaceutical ingredients (APIs) from the European Medicines Agency (EMA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3][4][5][6][7][8][9][10][11]
2. Data Presentation: Stability Assessment of this compound
Since no specific long-term stability data for this compound in DMSO at -20°C is publicly available, the following tables are templates to be populated with experimental data generated using the protocols in this document.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁NO₆ | [12][13] |
| Molecular Weight | 477.5 g/mol | [12] |
| Chemical Structure | 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | [13] |
| Appearance | To be determined | |
| Solubility in DMSO | To be determined |
Table 2: Long-Term Stability Data of this compound in DMSO at -20°C
| Time Point (Months) | Concentration (e.g., 10 mM) | Purity (%) by HPLC | Appearance of Solution | pH (if applicable) | Degradation Products (%) |
| 0 | Initial Measurement | Initial Measurement | Clear, colorless | Initial Measurement | None Detected |
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 18 | |||||
| 24 |
3. Experimental Protocols
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated stability-indicating HPLC method
-
Analytical balance
-
Volumetric flasks and pipettes
-
Cryo-vials or other suitable storage containers
-
-20°C freezer, calibrated and monitored
-
pH meter (optional)
-
Camera for visual documentation
3.2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder using an analytical balance.
-
Dissolve the weighed this compound in a pre-determined volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Visually inspect the solution to ensure it is clear and free of particulates.
3.3. Long-Term Stability Study Design
This protocol is designed to assess the stability of this compound in DMSO over a 24-month period when stored at -20°C, following ICH guidelines for long-term stability testing.[3][9][10][11]
-
Aliquoting and Storage:
-
Dispense the this compound stock solution into multiple cryo-vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Label each vial clearly with the compound name, concentration, date of preparation, and time point for analysis.
-
Place the vials in a designated, calibrated -20°C freezer.
-
-
Testing Schedule:
-
Analytical Method:
-
A stability-indicating analytical method is crucial for separating the intact drug from any potential degradation products.[14][15][16] High-Performance Liquid Chromatography (HPLC) is the recommended technique.
-
The HPLC method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
-
3.4. Sample Analysis Protocol
-
At each designated time point, remove one aliquot of the this compound stock solution from the -20°C freezer.
-
Allow the sample to thaw completely at room temperature.
-
Visually inspect the solution for any changes in color, clarity, or for the presence of precipitates. Record all observations.
-
Prepare the sample for HPLC analysis according to the validated stability-indicating method. This may involve dilution with an appropriate solvent.
-
Analyze the sample by HPLC to determine the purity of this compound and to detect and quantify any degradation products.
-
If required, the pH of the solution can be measured.
4. Visualization of Experimental Workflow and Signaling Pathway
4.1. Experimental Workflow for Stability Testing
Caption: Workflow for long-term stability testing of this compound in DMSO.
4.2. Postulated Signaling Pathway Inhibition by this compound in HIV-1 Replication
This compound has been identified as a potent inhibitor of HIV replication.[1] While the precise molecular target is not fully elucidated, its mechanism of action involves the inhibition of viral gene expression, a critical step in the HIV-1 life cycle. The following diagram illustrates a simplified, hypothetical signaling pathway of HIV-1 replication and the proposed point of intervention by this compound.
Caption: Postulated inhibition of HIV-1 transcription by this compound.
The long-term stability of this compound in DMSO at -20°C is a critical parameter for ensuring the integrity of the compound during discovery and preclinical development. Adherence to the detailed protocols outlined in these application notes, which are based on international regulatory guidelines, will enable researchers to generate reliable and accurate stability data. This information is essential for the valid interpretation of experimental results and for making informed decisions in the drug development process.
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]
- 8. New EMA Guideline on Stability Testing for Applications for Variations - ECA Academy [gmp-compliance.org]
- 9. youtube.com [youtube.com]
- 10. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C28H31NO6) [pubchemlite.lcsb.uni.lu]
- 14. ijsdr.org [ijsdr.org]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
High-Throughput Screening of Neoaureothin Derivatives for Anti-HIV Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product, and its derivatives have emerged as a promising class of compounds in the search for novel anti-HIV therapies.[1] Their unique mechanism of action, which involves the inhibition of HIV RNA accumulation for viral structural components, distinguishes them from currently approved antiretroviral drugs.[1] This novel pathway presents a significant opportunity to develop therapeutics effective against drug-resistant HIV strains.[1]
These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize this compound derivatives with potent anti-HIV activity. The protocols herein detail a robust cell-based primary assay, secondary assays for hit confirmation and cytotoxicity assessment, and mechanistic studies to elucidate the specific mode of action.
Data Presentation: Quantitative Summary of a High-Throughput Screening Campaign
The following table summarizes representative data from a hypothetical high-throughput screening of a library of this compound derivatives. This data is for illustrative purposes and demonstrates the quantitative results that can be obtained using the protocols described below.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Anti-HIV IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Neo-A-001 | 95.2 | 0.05 | > 50 | > 1000 |
| Neo-A-002 | 88.7 | 0.12 | 45.3 | 377.5 |
| Neo-A-003 | 45.1 | 5.3 | > 50 | > 9.4 |
| Neo-A-004 | 98.9 | 0.02 | 35.8 | 1790 |
| Neo-A-005 | 12.5 | > 20 | > 50 | - |
Experimental Workflow
The overall workflow for the high-throughput screening and characterization of this compound derivatives is depicted below. This process is designed to efficiently identify potent and non-toxic lead compounds for further development.
High-throughput screening workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell-Based HIV-1 Replication Assay
This protocol describes a primary, cell-based phenotypic screen to quantify the inhibition of HIV-1 replication. A genetically engineered T-cell line expressing luciferase upon successful HIV-1 infection is utilized.[1] A reduction in the luciferase signal indicates potential anti-HIV activity.
Materials and Reagents:
-
CEM-GGR-LUC T-cell line
-
HIV-1 (e.g., NL4-3 strain)
-
This compound analog library (10 mM in DMSO)
-
Positive control (e.g., Zidovudine - AZT)
-
Negative control (DMSO)
-
Luciferase assay reagent
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Using an automated liquid handler, dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.[1]
-
Compound Addition: Add 100 nL of the this compound analog library compounds (10 mM stock) to the appropriate wells for a final concentration of 10 µM.[1]
-
Controls: Add 100 nL of AZT (1 mM stock) to positive control wells (final concentration 5 µM) and 100 nL of DMSO to negative and virus control wells.[1]
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.[1]
-
Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well.[1]
-
Signal Stabilization: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.[1]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[1]
Protocol 2: Dose-Response Confirmation and IC50 Determination
This protocol is to confirm the activity of hits from the primary screen and to determine their 50% inhibitory concentration (IC50) values.
Materials and Reagents:
-
Same as primary screening
-
Hit compounds from the primary screen
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution series of the hit compounds, typically ranging from 100 µM to 0.1 nM.[1]
-
Assay Procedure: Follow the same procedure as the primary screen, adding the serially diluted compounds to the assay plates.[1]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 3: Cytotoxicity Assay (CC50 Determination)
This assay is run in parallel with the antiviral screening to measure the cytotoxicity of the compounds on the host cells.
Materials and Reagents:
-
CEM-GGR-LUC T-cell line
-
Hit compounds from the primary screen
-
MTT or MTS reagent
-
96-well or 384-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells at the same density as the antiviral assay into a separate plate.
-
Compound Addition: Add the same serial dilutions of the hit compounds to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
Viability Reagent: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
Mechanistic Studies
The following diagram illustrates the potential points of intervention for anti-HIV drugs within the viral replication cycle. This compound's putative mechanism is highlighted.
Putative mechanism of action of this compound derivatives.
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay to determine if the hit compounds directly inhibit the HIV-1 reverse transcriptase enzyme.
Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay kit (colorimetric or radiometric)
-
Hit compounds
Procedure:
-
Follow the manufacturer's protocol for the specific RT assay kit.
-
Incubate the recombinant HIV-1 RT enzyme with serial dilutions of the hit compounds.
-
Initiate the reverse transcription reaction by adding the substrate mixture.
-
Measure the incorporation of labeled nucleotides to determine the level of RT activity.
-
Calculate the IC50 value for RT inhibition.
Protocol 5: HIV-1 Integrase Inhibition Assay
This biochemical assay assesses the ability of hit compounds to inhibit the strand transfer activity of HIV-1 integrase.
Materials and Reagents:
-
Recombinant HIV-1 Integrase
-
Integrase assay kit (e.g., ELISA-based)
-
Hit compounds
Procedure:
-
Coat a streptavidin-coated plate with biotinylated donor substrate DNA.[2]
-
Add recombinant HIV-1 integrase to the wells to allow binding to the donor DNA.[2]
-
Add serial dilutions of the hit compounds.[2]
-
Initiate the strand transfer reaction by adding the labeled target substrate DNA.[2]
-
Detect the integrated product using a labeled antibody and a colorimetric substrate.[2]
-
Measure the absorbance and calculate the IC50 for integrase inhibition.
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Neoaureothin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product, and its structural analog aureothin, have garnered significant interest in the scientific community due to their diverse biological activities, including antifungal, antitumor, and insecticidal properties. Recent research has highlighted their potential as a novel class of anti-HIV agents. These compounds exhibit a unique mechanism of action, distinct from currently approved antiretroviral therapies, by inhibiting the accumulation of HIV RNAs that encode for viral structural components. This novel mechanism makes this compound and its analogues promising candidates for the development of new therapeutics, particularly for combating drug-resistant HIV strains.
This document provides detailed application notes and protocols for the synthesis of this compound analogues and for conducting structure-activity relationship (SAR) studies to identify potent and selective antiviral compounds.
Data Presentation: Structure-Activity Relationship of Aureothin-Inspired Analogues against HIV-1
The following table summarizes the anti-HIV-1 activity and cytotoxicity of a series of synthetic aureothin-inspired analogues. The data highlights the key structural modifications that influence biological activity and selectivity.
| Compound ID | Modification of Aureothin Structure | Anti-HIV IC90 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC90) |
| Aureothin (#1) | Natural Product | ~11.7 | ~2.27 | ~194 |
| Compound #7 | Lead Compound (details proprietary) | < 45 | > 10 | > 970 |
| Analogue A | Modification at the p-nitrophenyl group | > 1000 | > 10 | N/A |
| Analogue B | Alteration of the polyene chain length | 250 | > 10 | > 40 |
| Analogue C | Modification of the γ-pyrone moiety | 500 | 8 | 16 |
Data is inspired by findings reported in "Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin". Specific values for analogues A, B, and C are hypothetical to illustrate SAR principles.
Experimental Protocols
General Synthesis Strategy for this compound Analogues
The total synthesis of this compound and its analogues is a complex undertaking that can be dissected into three key strategic challenges: the construction of the nitropyrrole or nitrophenyl moiety, the stereocontrolled synthesis of the polyketide core containing a γ-pyrone, and the assembly of the conjugated polyene chain.
A general retrosynthetic analysis suggests a convergent approach where key fragments are synthesized independently and then coupled. The following diagram illustrates a plausible synthetic workflow.
Caption: General Synthetic Workflow for this compound Analogues.
Protocol 1: Synthesis of the Polyene Chain via Wittig Reaction
This protocol describes a general method for the formation of a carbon-carbon double bond, a key step in constructing the polyene chain of this compound analogues.
Materials:
-
Phosphonium (B103445) salt (e.g., (triphenyl)phosphonium bromide derivative)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Aldehyde or ketone precursor
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-butyllithium) dropwise to the suspension. The formation of a deep red or orange color indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde or ketone precursor in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
Protocol 2: High-Throughput Screening for Anti-HIV Activity
This protocol outlines a cell-based assay for the primary screening of a library of this compound analogues to identify compounds that inhibit HIV-1 replication.
Principle: A genetically engineered human T-cell line (e.g., CEM-GGR-LUC) that expresses luciferase upon successful HIV-1 infection and replication is utilized. A reduction in the luciferase signal in the presence of a test compound indicates inhibition of viral replication.
Materials:
-
CEM-GGR-LUC T-cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
HIV-1 viral stock (e.g., NL4-3 strain)
-
This compound analogue library (dissolved in DMSO)
-
Positive control (e.g., Zidovudine - AZT)
-
Negative control (DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Using an automated liquid handler, dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.
-
Compound Addition: Add 100 nL of the this compound analogue library compounds (10 mM stock in DMSO) to the appropriate wells for a final concentration of 10 µM. Include wells for positive (AZT) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well.
-
Data Acquisition: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Protocol 3: Cytotoxicity Assay
This protocol is used to determine the toxicity of the hit compounds from the primary screen on the host cells.
Materials:
-
CEM-GGR-LUC T-cell line
-
RPMI-1640 medium
-
Hit compounds from the primary screen
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom assay plates
Procedure:
-
Cell Plating: Plate the cells as described in the primary screening protocol.
-
Compound Addition: Prepare a serial dilution of the hit compounds and add them to the plates.
-
Incubation: Incubate for the same duration as the primary antiviral assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot cell viability against compound concentration to determine the 50% cytotoxic concentration (CC50) value.
Signaling Pathway and Mechanism of Action
This compound analogues exert their anti-HIV effect through a novel mechanism of action that involves the inhibition of viral RNA accumulation. This is distinct from the mechanisms of currently approved antiretroviral drugs, which typically target viral enzymes like reverse transcriptase, protease, or integrase.
The precise host or viral factors that this compound analogues interact with to block viral RNA accumulation are still under investigation. However, a proposed model suggests that the compounds may interfere with cellular pathways that are co-opted by the virus for the transport, stability, or processing of its RNA transcripts.
Caption: Putative Mechanism of Action of this compound Analogues.
This diagram illustrates that this compound analogues are hypothesized to inhibit the function of host cellular factors that are essential for the proper processing and transport of viral RNA transcripts from the nucleus to the cytoplasm for translation and packaging into new virions. By disrupting this process, the accumulation of viral RNAs encoding structural proteins is blocked, ultimately preventing the production of new infectious virus particles. Further research is needed to identify the specific host proteins targeted by these compounds.
Application of Neoaureothin in Primary Human Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Neoaureothin, a polyketide natural product produced by Streptomyces species, has emerged as a compound of significant interest for its potent biological activities, particularly its anti-HIV properties. These application notes provide a comprehensive overview of the use of this compound and its analogs in primary human cell culture experiments, focusing on its mechanism of action, cytotoxicity, and antiviral efficacy. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Mechanism of Action
This compound and its structural analog, Aureothin, have been identified as potent inhibitors of HIV replication.[1] The primary mechanism of action involves the blockage of the accumulation of HIV RNAs that encode for structural components of the virion.[1] This mode of action is distinct from currently approved antiretroviral therapies, making this compound and its derivatives promising candidates for combating drug-resistant HIV strains.
While the direct effects of this compound on cellular signaling pathways in primary human cells are still under investigation, studies on its analog Aureothin suggest a potential for inducing apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] Given the structural similarity, it is hypothesized that this compound may share a similar pro-apoptotic mechanism in certain cellular contexts.[2] However, in the context of anti-HIV research in primary human peripheral blood mononuclear cells (PBMCs), a synthetic derivative of Aureothin/Neoaureothin did not show global effects on protein expression, suggesting a targeted antiviral activity.[1]
Cytotoxicity and Antiviral Activity
Quantitative data on the cytotoxic and antiviral activity of this compound in primary human cells is limited. However, research on a closely related synthetic derivative provides valuable insights into its potential therapeutic window.
| Compound | Cell Type | Assay Type | IC50 / IC90 | CC50 | Selectivity Index (CC50/IC50) | Reference |
| Aureothin/Neoaureothin Derivative (Compound #7) | Primary Human PBMCs | Anti-HIV Activity | IC90 < 45 nM | > 10 µM | > 970 | [1] |
| Aureothin | Primary Human PBMCs | Cytotoxicity Assay | - | ~2.27 µM | ~194 | [1] |
Note: The data for the Aureothin/Neoaureothin derivative (Compound #7) demonstrates high potency and a significant selectivity index, highlighting the potential of this class of compounds. Further studies are required to determine the specific IC50 and CC50 values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in primary human cell culture.
Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, Ficoll-Paque PLUS, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Cells are now ready for culture and subsequent experiments.
Cytotoxicity Assay in Primary Human PBMCs
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using a tetrazolium-based (MTT or XTT) assay.
Materials:
-
Isolated primary human PBMCs
-
Complete RPMI medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
Microplate reader
Protocol:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI.
-
Prepare serial dilutions of this compound in complete RPMI from the stock solution.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Anti-HIV Replication Assay in Primary Human CD4+ T Cells
This protocol describes the measurement of the inhibitory effect of this compound on HIV-1 replication in primary human CD4+ T cells by quantifying the p24 antigen in the culture supernatant.
Materials:
-
Isolated primary human CD4+ T cells (can be enriched from PBMCs using magnetic bead separation)
-
Complete RPMI medium supplemented with IL-2 (20 U/mL)
-
Phytohemagglutinin (PHA)
-
HIV-1 stock (e.g., laboratory-adapted strain or clinical isolate)
-
This compound stock solution
-
96-well round-bottom microtiter plates
-
Human p24 Antigen ELISA kit
-
Centrifuge
Protocol:
-
Activate CD4+ T cells by culturing in complete RPMI with PHA (2 µg/mL) for 48-72 hours.
-
Wash the activated CD4+ T cells to remove PHA and resuspend in complete RPMI with IL-2.
-
Seed the activated CD4+ T cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI). Include wells with infected cells without inhibitor (virus control) and uninfected cells (cell control).
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, centrifuge the plates and collect the culture supernatants.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer’s protocol.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of this compound in inhibiting HIV replication.
References
Quantifying Neoaureothin's Effect on Viral RNA Transcription: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide compound, and its derivatives have demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus (HIV). The primary mechanism of action involves the inhibition of viral RNA transcription, a critical step in the viral replication cycle. This document provides detailed application notes and experimental protocols for quantifying the inhibitory effect of this compound on viral RNA transcription. The information is targeted towards researchers, scientists, and professionals involved in antiviral drug discovery and development.
Recent studies have highlighted a synthetic derivative of Aureothin, designated as compound #7, which exhibits potent anti-HIV activity by blocking the accumulation of viral RNAs. This suggests a direct or indirect interference with the transcription of the viral genome. The protocols outlined below are designed to enable the precise quantification of this inhibitory effect.
Data Presentation
The following table summarizes the quantitative data on the anti-HIV activity of the this compound derivative, compound #7. This data is essential for understanding its potency and guiding further research.
| Parameter | Value | Description |
| IC90 | <45 nM | The concentration of compound #7 required to inhibit 90% of HIV replication in primary human cells.[1] |
| Mechanism of Action | Inhibition of HIV RNA accumulation | Blocks the production of new virus particles from integrated proviruses by preventing the accumulation of viral RNAs that encode for structural components and the viral genome.[1] |
| Targeted Stage | Post-integration (HIV gene expression) | The compound acts after the viral DNA has been integrated into the host cell's genome, specifically targeting the expression of viral genes.[1] |
| Synergistic Effects | Synergizes with reverse transcriptase and integrase inhibitors | When used in combination with existing antiretroviral drugs, compound #7 shows enhanced inhibitory effects on HIV.[1] |
Experimental Protocols
To quantify the effect of this compound on viral RNA transcription, a series of well-established molecular biology techniques can be employed. The following protocols provide a detailed methodology for conducting these key experiments.
Cell Culture and Viral Infection
This protocol outlines the basic procedure for preparing cells and infecting them with a virus to test the efficacy of this compound.
Materials:
-
Target cells (e.g., primary human peripheral blood mononuclear cells (PBMCs) for HIV)
-
Viral stock of known titer
-
This compound or its derivatives (e.g., compound #7)
-
Cell culture medium and supplements
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell activation
-
96-well cell culture plates
Procedure:
-
Isolate and culture primary human PBMCs.
-
Activate the PBMCs with PHA for 48-72 hours, then maintain them in a medium containing IL-2.
-
Seed the activated PBMCs in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or its derivative. Include a vehicle control (e.g., DMSO).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a specified period (e.g., 48-72 hours) to allow for viral replication and gene expression.
Quantification of Viral RNA by Reverse Transcription Quantitative PCR (RT-qPCR)
This is the core protocol for measuring the levels of viral RNA within the infected cells.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers and probes specific for a viral gene (e.g., HIV-1 Gag) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cells from the 96-well plate.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Set up the reaction with a mix of random hexamers and/or oligo(dT) primers.
-
Incubate the reaction according to the reverse transcriptase manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers/probes for the viral gene and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the viral gene and the housekeeping gene.
-
Calculate the relative quantification of viral RNA using the ΔΔCt method, normalizing the viral RNA levels to the housekeeping gene and comparing the treated samples to the untreated control.
-
Visualizations
Signaling Pathway: Inhibition of Viral RNA Accumulation
The following diagram illustrates the proposed mechanism of action where this compound's derivative, compound #7, inhibits the accumulation of viral RNA post-integration of the provirus into the host genome.
Caption: this compound derivative inhibits viral RNA accumulation.
Experimental Workflow: Quantifying Viral RNA Inhibition
This diagram outlines the key steps in the experimental workflow to quantify the effect of this compound on viral RNA levels.
Caption: Workflow for quantifying this compound's effect on viral RNA.
Logical Relationship: Mechanism of Action
This diagram illustrates the logical flow of how this compound's inhibition of viral RNA accumulation leads to the suppression of viral replication.
Caption: Logical flow of this compound's antiviral action.
References
Application Notes and Protocols: Assessing the Synergistic Antiretroviral Effects of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant HIV strains necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that can enhance efficacy, reduce dosages, and limit the development of resistance. This document provides a detailed experimental framework for assessing the synergistic antiretroviral effects of a novel investigational compound, Neoaureothin, when used in combination with established antiretroviral drugs.
For the purpose of this protocol, we will hypothesize that this compound acts as an inhibitor of the NF-κB signaling pathway, a crucial cellular pathway that is often exploited by HIV-1 for transcriptional activation and replication.[1] By targeting a host cell factor, this compound presents a compelling candidate for synergistic activity with antiretrovirals that directly target viral enzymes. These protocols will guide researchers in quantifying the potential synergy between this compound and representative antiretrovirals from two major classes: a Nucleoside Reverse Transcriptase Inhibitor (NRTI) and a Protease Inhibitor (PI).
Key Experimental Protocols
Cell Culture and Virus Propagation
Objective: To prepare target cells and viral stocks for infectivity and synergy assays.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HEK293T cells
-
HIV-1 strain (e.g., NL4-3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture:
-
Culture TZM-bl and HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
-
Virus Stock Production:
-
Transfect HEK293T cells with an infectious molecular clone of HIV-1 (e.g., pNL4-3) using a suitable transfection reagent.
-
Harvest the cell culture supernatant containing viral particles 48 hours post-transfection.
-
Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cellular debris.
-
Aliquot the viral supernatant and store at -80°C.
-
-
Virus Titration:
-
Determine the 50% tissue culture infectious dose (TCID50) of the viral stock using TZM-bl cells.
-
Perform serial dilutions of the virus stock and infect TZM-bl cells in a 96-well plate.
-
After 48 hours, assess viral infection by measuring luciferase activity or through β-galactosidase staining.
-
Calculate the TCID50 using the Reed-Muench method.
-
Cytotoxicity Assay
Objective: To determine the concentration range of this compound and other antiretrovirals that are non-toxic to the target cells.
Materials:
-
TZM-bl cells
-
This compound
-
Selected antiretrovirals (e.g., Zidovudine - NRTI, Lopinavir - PI)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the selected antiretrovirals in cell culture medium.
-
Remove the existing medium from the cells and add the drug dilutions. Include a "cells only" control with no drug.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Assess cell viability using a standard method such as the MTT assay or a luminescent cell viability assay.
-
Calculate the 50% cytotoxic concentration (CC50) for each compound.
Antiretroviral Activity Assay (IC50 Determination)
Objective: To determine the concentration of each drug that inhibits 50% of viral replication.[2]
Materials:
-
TZM-bl cells
-
HIV-1 stock (at a known TCID50)
-
This compound and other antiretrovirals
-
96-well plates
-
Luciferase assay reagent
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of each drug in cell culture medium.
-
Add the drug dilutions to the cells, followed by the addition of HIV-1 at a multiplicity of infection (MOI) of 0.05.
-
Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Measure luciferase activity to quantify viral replication.
-
Calculate the 50% inhibitory concentration (IC50) for each compound by plotting the percentage of viral inhibition against the drug concentration.
Checkerboard Synergy Assay
Objective: To evaluate the synergistic, additive, or antagonistic effects of this compound in combination with other antiretrovirals.[3][4][5][6]
Protocol:
-
Plate Setup:
-
Prepare serial dilutions of this compound (Drug A) along the x-axis (columns) and the other antiretroviral (Drug B) along the y-axis (rows).[3]
-
The concentrations should range from sub-inhibitory to supra-inhibitory, based on the previously determined IC50 values (e.g., 4x IC50 to 1/4x IC50).
-
Include wells with each drug alone for IC50 determination within the same plate, as well as "virus only" and "cells only" controls.[5]
-
Infection and Incubation:
-
Seed TZM-bl cells as in the IC50 assay.
-
Add the drug combinations to the corresponding wells.
-
Infect the cells with HIV-1 at an MOI of 0.05.
-
Incubate for 48 hours.
-
-
Data Analysis:
-
Measure luciferase activity to determine the percentage of viral inhibition for each drug combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:[4][5]
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the FIC index as follows:[5]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of Individual Compounds
| Compound | Drug Class | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | NF-κB Inhibitor | |||
| Zidovudine | NRTI | |||
| Lopinavir | PI |
Table 2: Checkerboard Assay Results for this compound and Zidovudine Combination
| This compound Conc. (µM) | Zidovudine Conc. (µM) | % Inhibition | FIC of this compound | FIC of Zidovudine | FIC Index | Interaction |
| ... | ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... |
Table 3: Checkerboard Assay Results for this compound and Lopinavir Combination
| This compound Conc. (µM) | Lopinavir Conc. (µM) | % Inhibition | FIC of this compound | FIC of Lopinavir | FIC Index | Interaction |
| ... | ... | ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Hypothetical mechanism of this compound and antiretrovirals.
Caption: Workflow for assessing synergistic effects.
References
- 1. pnas.org [pnas.org]
- 2. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Neoaureothin as a Tool Compound for Studying HIV-Host Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a γ-pyrone polyketide natural product, has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2] Its novel mechanism of action, which is distinct from all currently approved antiretroviral therapies, makes it a valuable tool for investigating new HIV-host interactions and developing next-generation therapeutics against drug-resistant viral strains.[2] These application notes provide a summary of this compound's activity, its mechanism of action, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound and its analogs exert their anti-HIV effect at a late stage of the viral life cycle, after the integration of the provirus into the host cell genome. The primary mechanism involves the inhibition of de novo virus production by blocking the accumulation of HIV RNAs that encode for structural proteins (e.g., Gag) and the viral genomic RNA itself.[1][3] This post-integration inhibition suggests that this compound targets a host or viral factor involved in viral transcription, RNA processing, or transport. Proteomic analyses indicate that potent analogs of this compound do not affect global protein expression in primary blood cells but may modulate specific cellular pathways linked to HIV infection.[1][3] This unique activity provides a valuable tool to dissect the host cell machinery required for late-stage HIV gene expression and virion production.
Data Presentation: In Vitro Efficacy of this compound Analogs
The following table summarizes hypothetical data from a high-throughput screening campaign to illustrate the anti-HIV activity and cytotoxicity of this compound analogs.
| Compound | Anti-HIV Activity (% Inhibition @ 10 µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Neo-A-001 | 95.2 | 0.05 | > 50 | > 1000 |
| Neo-A-002 | 88.7 | 0.12 | 45.3 | 377.5 |
| Neo-A-003 | 45.1 | 5.3 | > 50 | > 9.4 |
| Neo-A-004 | 98.9 | 0.02 | 35.8 | 1790 |
| Neo-A-005 | 12.5 | > 20 | > 50 | - |
| Control (AZT) | 99.8 | 0.005 | > 100 | > 20000 |
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces host cell viability by 50%.
-
Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound on the HIV-1 lifecycle.
Caption: Workflow for screening this compound analogs.
Experimental Protocols
The following protocols are adapted for the evaluation of this compound and its analogs against HIV-1 in a laboratory setting.
Protocol 1: Primary Anti-HIV-1 Screening Assay (Luciferase-Based)
This protocol is designed for a 384-well plate format to screen compounds for their ability to inhibit HIV-1 replication.
Principle: A genetically engineered T-cell line (e.g., CEM-GGR-LUC) expresses luciferase upon successful HIV-1 infection and replication. A reduction in the luciferase signal indicates inhibition of the virus.[2]
Materials:
-
CEM-GGR-LUC T-cell line
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HIV-1 stock (e.g., NL4-3 strain)
-
This compound analogs (10 mM stock in DMSO)
-
Positive control: Zidovudine (AZT) (1 mM stock in DMSO)
-
Negative control: DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system or multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Cell Plating: Dispense 20 µL of CEM-GGR-LUC cells at a density of 2.5 x 10^5 cells/mL into each well of a 384-well plate.
-
Compound Addition:
-
Add 100 nL of the this compound analog library compounds to achieve a final screening concentration (e.g., 10 µM).
-
Add 100 nL of AZT stock to positive control wells for a final concentration of 5 µM.
-
Add 100 nL of DMSO to negative control (cells only) and virus control (cells + virus) wells.
-
-
Pre-incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the negative control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Protocol 2: Dose-Response and IC50 Determination
This protocol confirms the activity of hits from the primary screen and determines their 50% inhibitory concentration (IC50).
Materials:
-
Same as Protocol 1
-
Hit compounds identified from the primary screen
Procedure:
-
Compound Preparation: Prepare a 2-fold or 3-fold serial dilution series for each hit compound. A typical starting concentration is 100 µM, diluted down to the nanomolar range.
-
Assay Procedure: Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, add the serially diluted compounds to the assay plates.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the virus control wells.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (or similar nonlinear regression) model to determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (CC50 Determination)
This protocol assesses the toxicity of the hit compounds on the host cells to determine the therapeutic window.
Principle: Cell viability is measured using a reagent that quantifies ATP (an indicator of metabolically active cells) or cellular reductase activity. A decrease in signal corresponds to a decrease in cell viability.
Materials:
-
CEM-GGR-LUC T-cell line (or the relevant host cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Hit compounds identified from the primary screen
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
384-well clear-bottom (for colorimetric assays) or white-bottom (for luminescent assays) plates
Procedure:
-
Cell Plating: Plate cells as described in Protocol 1. Do not add the virus.
-
Compound Addition: Add the same serial dilutions of the hit compounds as prepared for the IC50 determination. Include wells with cells only (no compound) as a 100% viability control.
-
Incubation: Incubate the plates for the same duration as the primary infection assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate plates and reagent to room temperature.
-
Add the appropriate cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific reagent.
-
-
Data Acquisition: Measure the absorbance or luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cells-only control wells.
-
Plot the percentage of viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the CC50 value.
-
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antiviral Effects of Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell lines susceptible to the antiviral effects of Neoaureothin, focusing on its activity against Human Immunodeficiency Virus (HIV). Detailed protocols for key experiments are provided to facilitate further research into this promising natural product and its analogs.
Introduction
This compound, a polyketide natural product, has been identified as a potent inhibitor of HIV replication.[1] It belongs to the same class of γ-pyrone polyketides as Aureothin and has demonstrated a novel mechanism of action distinct from currently approved antiretroviral therapies. This unique activity makes this compound and its derivatives promising candidates for the development of new anti-HIV drugs, particularly for combating drug-resistant strains.[1]
Susceptible Cell Lines and Viruses
This compound has shown significant antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The following cell lines have been utilized in studies demonstrating its anti-HIV effects:
-
HEK293T cells: A human embryonic kidney cell line, commonly used for the production of HIV-1 stocks.
-
LC5-RIC (HIV reporter cell line): A genetically engineered T-cell line that expresses a reporter gene (e.g., luciferase) upon successful HIV-1 infection and replication, enabling high-throughput screening of antiviral compounds.[1]
-
H9 cells: A human T-lymphoma cell line that is susceptible to HIV-1 infection.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human cells that are major targets of HIV in vivo, providing a more physiologically relevant model for studying antiviral efficacy.
Quantitative Antiviral and Cytotoxicity Data
While this compound was identified as a potent hit in anti-HIV screening, the specific 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound are not explicitly detailed in the primary literature reviewed. However, data for its parent compound, Aureothin, and a lead synthetic derivative are available and provide a strong indication of the potential of this class of compounds.
Table 1: Antiviral Activity and Cytotoxicity of Aureothin and a Lead Synthetic Derivative against HIV-1
| Compound | Cell Line | EC50 / IC90 | CC50 | Selectivity Index (SI = CC50/EC50) |
| Aureothin | PBMCs | Not explicitly stated | ~2.27 µM | >194 |
| Synthetic Derivative #7 | PBMCs | IC90 < 45 nM | > 10 µM | >970 |
Data sourced from Herrmann et al., 2020.
Mechanism of Action
This compound and its analogs exhibit a novel mechanism of action by inhibiting the accumulation of HIV RNAs that encode for the structural components of new virions.[1] This mode of action is distinct from that of all current clinical anti-HIV drugs, which typically target viral enzymes like reverse transcriptase, protease, or integrase. By preventing the synthesis of essential viral building blocks, this compound effectively halts the production of new, infectious virus particles from cells that already have the virus's genetic material integrated into their own.
Signaling Pathways
The precise host cell signaling pathways modulated by this compound to exert its antiviral effects have not yet been fully elucidated. However, HIV-1 infection is known to manipulate several key cellular signaling cascades to facilitate its replication and evade the host immune response. The primary transcription factor involved in HIV gene expression is Nuclear Factor-kappa B (NF-κB) .[2][3] Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that can be exploited by viruses to support their life cycle.[4][5] It is plausible that this compound may directly or indirectly interfere with these or other signaling pathways to inhibit HIV RNA accumulation. Further research is required to uncover the specific molecular targets of this compound within the host cell.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound and its analogs against HIV-1.
Protocol 1: Determination of Antiviral Activity (EC50) in a Reporter Cell Line
This protocol describes a high-throughput method to screen for anti-HIV activity using a genetically engineered T-cell line that expresses luciferase upon viral infection.[1]
Materials:
-
CEM-GGR-LUC or similar HIV-1 reporter T-cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound analogs and control compounds (e.g., approved antiretrovirals)
-
HIV-1 stock (e.g., laboratory-adapted strain like HIV-1LAI)
-
96-well cell culture plates (white, solid-bottom for luminescence assays)
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed the reporter T-cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound analogs and control compounds in complete culture medium. Add 50 µL of the diluted compounds to the respective wells. Include wells with no compound as a virus control and mock-infected cells as a background control.
-
Virus Infection: Add 50 µL of diluted HIV-1 stock to all wells except the mock-infected controls. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock to yield a robust luciferase signal.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture volume in each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (CC50) in PBMCs
This protocol determines the concentration of this compound that is toxic to primary human PBMCs, which is crucial for calculating the selectivity index.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium supplemented with 10% FBS and IL-2 (20 U/mL)
-
Phytohemagglutinin (PHA)
-
This compound analogs and control cytotoxic compounds
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Spectrophotometer or luminometer plate reader
Procedure:
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with PHA (5 µg/mL) for 48-72 hours.
-
Cell Plating: Wash the stimulated PBMCs and resuspend them in complete medium with IL-2. Seed the cells into 96-well plates at a density of 1 x 105 cells per well in 100 µL of medium.
-
Compound Addition: Prepare serial dilutions of this compound analogs and add them to the wells as described in Protocol 1. Include wells with no compound as a cell viability control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
Protocol 3: Quantification of HIV-1 RNA Accumulation
This protocol is designed to validate the mechanism of action of this compound by measuring its effect on the levels of cell-associated HIV-1 RNA.
Materials:
-
Infected PBMCs or H9 cells
-
This compound analogs
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers and probes for HIV-1 gag or other conserved regions
-
Primers and probes for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
Real-time PCR instrument
Procedure:
-
Cell Infection and Treatment: Infect stimulated PBMCs or H9 cells with HIV-1. After infection, treat the cells with this compound at a concentration known to be effective (e.g., 5x EC50) and a non-toxic concentration. Include an untreated infected control.
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR (qPCR):
-
Set up qPCR reactions for both the HIV-1 target gene and the housekeeping gene for each sample.
-
Perform the qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the HIV-1 gene and the housekeeping gene.
-
Normalize the HIV-1 RNA levels to the housekeeping gene expression using the ΔΔCt method.
-
Compare the relative HIV-1 RNA levels in this compound-treated cells to the untreated control to determine the extent of inhibition of RNA accumulation.
-
Visualizations
Caption: Experimental workflow for screening and characterizing this compound analogs.
Caption: Proposed mechanism of action of this compound in the HIV life cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB sub-pathways and HIV cure: A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Neoaureothin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoaureothin, a polyketide natural product, has demonstrated potential as an anti-proliferative agent against various cancer cell lines. Understanding the cellular mechanisms underlying its cytotoxic effects is crucial for its development as a potential therapeutic. Flow cytometry is a powerful technique for elucidating the impact of compounds like this compound on fundamental cellular processes such as apoptosis, cell cycle progression, and oxidative stress. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to quantify its effects and investigate its mechanism of action.
Postulated Mechanism of Action of this compound
Based on the known activities of similar anti-cancer compounds, it is hypothesized that this compound exerts its anti-proliferative effects through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). This proposed mechanism suggests that this compound treatment leads to an imbalance in cellular redox homeostasis, triggering signaling cascades that halt cell division and ultimately lead to programmed cell death.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human cancer cell line (e.g., HeLa) treated with this compound for 24 hours. These tables are provided as a template for presenting experimental findings.
Table 1: Analysis of Apoptosis Induction by this compound using Annexin V/Propidium Iodide Staining
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 80.4 ± 3.5 | 12.8 ± 1.9 | 6.8 ± 1.2 |
| This compound (5 µM) | 55.7 ± 4.2 | 28.9 ± 3.1 | 15.4 ± 2.5 |
| This compound (10 µM) | 25.1 ± 3.8 | 45.3 ± 4.5 | 29.6 ± 3.9 |
Table 2: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 25.1 ± 1.9 | 19.6 ± 1.5 |
| This compound (1 µM) | 65.8 ± 3.1 | 18.5 ± 2.2 | 15.7 ± 1.8 |
| This compound (5 µM) | 75.2 ± 3.9 | 10.3 ± 1.5 | 14.5 ± 1.7 |
| This compound (10 µM) | 82.1 ± 4.5 | 5.7 ± 1.1 | 12.2 ± 1.4 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) Production with DCFH-DA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| Vehicle Control | 150 ± 25 | 1.0 |
| This compound (1 µM) | 320 ± 45 | 2.1 |
| This compound (5 µM) | 780 ± 90 | 5.2 |
| This compound (10 µM) | 1550 ± 180 | 10.3 |
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptotic cells following this compound treatment.
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.
Materials:
-
HeLa cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the quantification of intracellular ROS levels in response to this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
Complete cell culture medium
-
Serum-free medium
-
DCFH-DA (10 mM stock in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: After the treatment period, remove the culture medium and wash the cells once with warm serum-free medium. Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Measure the fluorescence of dichlorofluorescein (DCF) in the FITC channel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Postulated Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed intrinsic pathway of apoptosis.
Logical Relationship for this compound's Effect on the Cell Cycle
Caption: this compound's impact on cell cycle progression.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Neoaureothin in Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antiviral mechanism of action?
This compound is a polyketide natural product that has demonstrated potent antiviral activity, notably against Human Immunodeficiency Virus (HIV).[1] Its mechanism of action involves the inhibition of de novo virus production. Specifically, it has been shown to block the accumulation of viral RNAs that encode for structural components of the virions, including the genomic RNA. This mode of action is distinct from many current clinical antiviral drugs.[1]
Q2: I am observing low or no antiviral potency with this compound in my assay. What are the possible reasons?
Several factors could contribute to the apparent low potency of this compound:
-
Compound Stability and Solubility: this compound, like many polyketides, may have limited stability and solubility in aqueous solutions.[2][3] Degradation or precipitation of the compound in your cell culture medium will lead to a lower effective concentration.
-
Assay-Specific Factors: The choice of antiviral assay, cell line, and virus strain can significantly impact the observed potency.[4]
-
Mechanism of Action Mismatch: this compound's mechanism of inhibiting viral RNA accumulation may be more readily detected by certain types of assays (e.g., qRT-PCR, reporter gene assays linked to viral protein expression) than others.
-
Incorrect Compound Handling and Storage: Improper storage of this compound stock solutions can lead to degradation and loss of activity.
Q3: My this compound solution appears to precipitate when added to the cell culture medium. How can I address this?
Compound precipitation is a common issue with hydrophobic molecules in aqueous-based cell culture media. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving compounds, its final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-dilution Strategy: Instead of adding a concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Use of Pluronic F-68: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your cell culture medium can sometimes help to maintain the solubility of hydrophobic compounds.
-
Sonication: Brief sonication of the diluted compound in the medium can sometimes help to create a more stable dispersion, but this should be done cautiously to avoid compound degradation.
Q4: I am observing high cytotoxicity with this compound at concentrations where I expect to see antiviral activity. What should I do?
Distinguishing between specific antiviral activity and general cytotoxicity is crucial.
-
Determine the Cytotoxic Concentration (CC50): Always run a parallel cytotoxicity assay using uninfected cells to determine the CC50 of this compound.[5] This will allow you to calculate the Selectivity Index (SI = CC50 / IC50 or EC50), which is a measure of the therapeutic window. A higher SI value indicates a more promising antiviral candidate.
-
Microscopic Examination: Visually inspect the cells under a microscope. Compound-induced cytotoxicity may have a different morphology compared to virus-induced cytopathic effect (CPE).
-
Reduce Incubation Time: If your assay allows, consider reducing the incubation time of the cells with this compound to minimize toxicity.
-
Choose a Less Sensitive Cell Line: Some cell lines are inherently more sensitive to certain compounds. If possible, test the cytotoxicity of this compound on a panel of different cell lines.
Troubleshooting Guide for Low Potency of this compound
This guide provides a structured approach to troubleshooting experiments where this compound shows lower than expected antiviral potency.
Diagram: Troubleshooting Workflow for Low this compound Potency
Caption: A stepwise guide to diagnosing the cause of low antiviral potency of this compound.
Data Presentation
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (analog #1) | HIV-1 | PBMCs | Inhibition of Infection | ~0.0117 | ~2.27 | ~194 | [1] |
| Synthetic Derivative #7 | HIV-1 | PBMCs | Inhibition of Infection | IC90 < 0.045 | > 10 | > 222 | [1] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).
Experimental Protocols
Preparation of this compound Stock Solution
-
Recommended Solvent: Due to its hydrophobic nature, this compound is best dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
-
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock with a known titer
-
This compound stock solution
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Crystal Violet)
-
-
Procedure:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Once the cells are confluent, remove the growth medium and add the this compound dilutions to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Add the virus at a pre-determined Multiplicity of Infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, assess cell viability using your chosen method.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of this compound concentration.
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of this compound.
-
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock
-
This compound stock solution
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.
-
Infect the confluent cell monolayers with the virus-compound mixtures.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50) as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
-
Signaling Pathways and this compound
Viruses are known to manipulate host cell signaling pathways to facilitate their replication. Key pathways often targeted include NF-κB, MAPK, and PI3K/AKT. While there is no direct evidence detailing this compound's effect on these specific pathways during viral infection, its mechanism of inhibiting viral RNA accumulation suggests it may interfere with host factors that are crucial for viral gene expression.
Diagram: Potential Intersection of this compound's Action with Host-Virus Signaling
Caption: this compound may directly or indirectly interfere with host factors required for viral RNA accumulation.
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. The influence of cell growth media on the stability and antitumour activity of methionine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Neoaureothin Concentration to Minimize Cytotoxicity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of working with Neoaureothin. Our focus is on optimizing its concentration to achieve desired biological effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While direct studies on this compound are limited, its close structural analog, Aureothin, is known to induce apoptosis. The cytotoxicity of these compounds is largely attributed to the presence of a nitro group on the phenyl ring. It is hypothesized that this compound's cytotoxic effects are mediated through the inhibition of key cellular signaling pathways, such as the STAT3 pathway, which is crucial for cell survival and proliferation. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment is essential to identify the concentration that elicits the desired biological activity without causing excessive cell death. We recommend performing a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This will provide a quantitative measure of potency and help in selecting appropriate concentrations for further studies.
Q3: Can the yellow color of this compound interfere with colorimetric cytotoxicity assays?
A3: Yes, the inherent color of this compound can interfere with absorbance readings in colorimetric assays like the MTT assay, potentially leading to inaccurate results. It is crucial to include proper controls, such as wells containing this compound at the same concentrations used in the experiment but without cells. The absorbance from these "compound-only" wells should be subtracted from the experimental wells to correct for color interference.[1] Alternatively, consider using non-colorimetric assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) which are less susceptible to color interference.
Q4: I am observing high variability between my replicate wells in the cytotoxicity assay. What could be the cause?
A4: High variability can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating.
-
Pipetting Errors: Use calibrated pipettes and maintain consistent technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.
-
Compound Precipitation: this compound, being a polyketide, might have limited solubility in aqueous media. Ensure it is fully dissolved in the stock solution (e.g., DMSO) and that the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including a vehicle control.
Troubleshooting Guides
Guide 1: Unexpectedly Low Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | Extend the concentration range of this compound in your dose-response experiment. |
| Cell Line Resistance | Consider using a different cell line that may be more sensitive to this compound. |
| Incorrect Assay Endpoint | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Compound Degradation | This compound has been reported to be photolabile.[2] Protect your solutions from light during preparation and incubation. |
Guide 2: Unexpectedly High Cytotoxicity in Control Wells
| Possible Cause | Troubleshooting Steps |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is non-toxic to your cells. Perform a vehicle control with the highest concentration of solvent used. |
| Cell Culture Health | Use healthy, actively dividing cells for your experiments. Ensure they are free from contamination. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in various human cancer cell lines, based on typical ranges observed for similar polyketide compounds. Researchers should determine the specific IC50 for their cell line of interest experimentally.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.8 |
| HeLa | Cervical Cancer | 8.2 |
| A549 | Lung Carcinoma | 12.5 |
| PC-3 | Prostate Cancer | 7.1 |
| HepG2 | Hepatocellular Carcinoma | 9.6 |
Note: This data is for illustrative purposes only. Actual IC50 values should be determined experimentally.
Experimental Protocols
MTT Assay for Determining this compound Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan (B1609692) Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "compound-only" control wells from the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Overcoming Neoaureothin solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the poor aqueous solubility of Neoaureothin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous media?
A1: this compound is a polyketide, a class of natural products that are often characterized by large, complex, and predominantly hydrophobic structures.[1] This molecular structure results in poor water solubility, causing it to precipitate out of aqueous buffers, which can lead to inconsistent results in biological assays.[2][3]
Q2: What is the standard first-line method for dissolving this compound for an experiment?
A2: The recommended method is to first create a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[2][3]
Q3: How do I prepare a this compound solution using the DMSO co-solvent method?
A3: First, dissolve the this compound powder in 100% pure DMSO to create a concentrated stock solution (e.g., 10-20 mM). This can be aided by gentle vortexing or brief sonication. Then, perform a serial dilution of this stock solution into your final aqueous buffer (e.g., PBS or cell culture media) to achieve the desired working concentration.
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A4: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity, but it is crucial to determine the specific tolerance of your experimental system. Always include a vehicle control (aqueous medium with the same final concentration of DMSO) in your experiments.
Q5: My this compound solution appears cloudy or has visible particles. What should I do?
A5: Cloudiness or visible particulates are signs of precipitation, indicating that the compound's solubility limit has been exceeded in your aqueous medium. You should either lower the final concentration of this compound or consult the troubleshooting guide below for alternative solubilization strategies.
Q6: Are there any stability concerns when working with this compound?
A6: Yes, this compound is sensitive to light, temperature, and pH.[2] Stock solutions should be stored at -20°C and protected from light.[2] It is advisable to prepare fresh working solutions for each experiment and minimize freeze-thaw cycles.[2] The stability is pH-dependent, and maintaining a neutral pH range (6-8) is recommended to minimize degradation.[2]
Physicochemical and Solubility Data
The following tables summarize key properties of this compound and provide an overview of common solubilization techniques applicable to hydrophobic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁NO₆ | [1] |
| Molecular Weight | 477.5 g/mol | [1] |
| Chemical Class | Polyketide | [1] |
| Appearance | Solid Powder | N/A |
| General Solubility | Soluble in DMSO and ethanol.[2] | N/A |
Table 2: Comparison of Solubilization Strategies for Hydrophobic Compounds
| Strategy | Description | Advantages | Disadvantages for In Vitro Assays |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before aqueous dilution.[4][5] | Simple, fast, and widely used.[4] | Solvent can be toxic to cells; may affect protein stability or compound activity.[3] |
| pH Adjustment | Modifying the pH of the medium to ionize the compound, thereby increasing its aqueous solubility.[4] | Can be effective for ionizable compounds. | This compound is sensitive to pH changes; may not be compatible with biological pH ranges (7.2-7.4).[2] |
| Surfactants/Micelles | Using detergents (e.g., Tween®, Polysorbate) to form micelles that encapsulate the hydrophobic drug.[6] | Can significantly increase apparent solubility. | Surfactants can disrupt cell membranes and interfere with assay components. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes where the hydrophobic drug sits (B43327) within a hydrophilic shell.[6] | Generally low toxicity; can improve stability. | May alter drug availability and interaction with its target; requires specific optimization. |
| Solid Dispersions | Dispersing the drug in a solid carrier matrix (e.g., PVP) to improve dissolution rates.[5][7] | Enhances dissolution and bioavailability. | More suitable for oral formulations than for preparing stock solutions for in vitro assays. |
Troubleshooting Guide for Solubility Issues
If you encounter precipitation when diluting your DMSO stock into an aqueous buffer, follow this troubleshooting workflow.
References
- 1. This compound | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 7. Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Neoaureothin during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Neoaureothin during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a polyketide metabolite known for its antiviral and antimalarial activities. Its complex structure, featuring a polyene backbone, a nitroaromatic group, and a pyrone ring, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is critical for obtaining accurate and reproducible results in long-term studies.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Based on its chemical structure, the primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), oxidation, and exposure to non-neutral pH conditions. Temperature can also accelerate these degradation processes.
Q3: How can I detect this compound degradation in my samples?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.[1][2] Spectroscopic methods like UV-Vis spectroscopy can also be used to monitor changes in the compound's characteristic absorption spectrum.
Q4: What are the visible signs of this compound degradation?
A4: While analytical methods are necessary for confirmation, visible signs of degradation may include a change in the color or clarity of your this compound solution.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound are not well-documented in the literature. However, based on its structure, potential degradation pathways could involve oxidation of the polyene chain, reduction of the nitro group, or opening of the pyrone ring. A forced degradation study is recommended to identify specific degradants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound-treated samples over time. | Degradation of this compound due to improper storage or experimental conditions. | 1. Review Storage Conditions: Ensure this compound stock solutions are stored at -20°C or below, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen). 2. Optimize Experimental Conditions: Minimize exposure of this compound-containing solutions to light during experiments. Use amber-colored labware or cover plates with foil. If possible, deoxygenate buffers and media. 3. Perform a Stability Check: Analyze the concentration and purity of your this compound stock solution and experimental samples using HPLC to confirm degradation. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples due to inconsistent handling. | 1. Standardize Handling Procedures: Ensure all samples are handled with the same level of care regarding light and oxygen exposure. 2. Prepare Fresh Solutions: For sensitive experiments, prepare fresh dilutions of this compound from a frozen stock immediately before use. |
| Appearance of unexpected peaks in HPLC analysis of my experimental samples. | Formation of degradation products. | 1. Conduct a Forced Degradation Study: Intentionally degrade this compound under controlled stress conditions (light, heat, acid, base, oxidation) to generate and identify potential degradation products.[3][4][5][6] This will help in developing a stability-indicating analytical method. 2. Use a Diode Array Detector (DAD): A DAD with your HPLC can help in characterizing the degradation products by providing their UV-Vis spectra. |
Data on Factors Affecting this compound Stability (Illustrative Example)
The following table presents hypothetical data to illustrate the impact of various conditions on this compound stability. Actual stability data should be generated through dedicated studies.
| Condition | Parameter | Incubation Time | This compound Remaining (%) | Key Degradation Products Observed |
| Light | 1.2 million lux hours | 24 hours | 65 | Isomers, Photo-oxidation products |
| Oxidation | 3% H₂O₂ | 24 hours | 72 | Oxidized polyene derivatives |
| Acidic pH | 0.1 M HCl | 48 hours | 85 | Pyrone ring-opened products |
| Basic pH | 0.1 M NaOH | 48 hours | 78 | Nitro group reduction products |
| Temperature | 60°C | 72 hours | 90 | Minor thermal degradants |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.
1. Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Thermostatically controlled oven
-
HPLC system with a C18 column and a DAD detector
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 60°C for 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours).[3][7] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all degradation product peaks.[6]
5. Data Evaluation:
-
Calculate the percentage of this compound degraded under each condition.
-
Characterize the degradation products using the spectral data from the DAD and, if available, mass spectrometry (LC-MS).
Visualizations
Caption: A diagram illustrating the potential degradation pathways of this compound under different stress conditions.
Caption: A workflow diagram for conducting a forced degradation study of this compound.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Managing Off-Target Effects of Neoaureothin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Neoaureothin in cell culture experiments. The following information is intended to facilitate accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a γ-pyrone polyketide natural product, closely related to Aureothin.[1] Its primary identified mechanism of action is the potent inhibition of HIV replication.[1][2] It functions by blocking the accumulation of HIV RNAs that are essential for encoding the structural components of new virus particles.[1][2] This mode of action is distinct from many current antiretroviral drugs, making it a promising candidate for further research, especially against drug-resistant HIV strains.[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with and modulates the activity of molecules other than its intended biological target.[3] These unintended interactions can lead to a variety of issues in experimental settings, including cytotoxicity, unexpected phenotypes, and confounding results that may be misinterpreted as on-target effects.[3] While this compound shows promise, like any small molecule, it has the potential for off-target activities that need to be characterized and controlled for in cell culture experiments.
Q3: What are the initial signs of potential off-target effects in my cell culture experiments with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype observed when the intended target is knocked down or knocked out using genetic techniques like CRISPR-Cas9 or RNA interference.[4]
-
Inconsistent results with structurally different inhibitors: If another compound with a different chemical structure but the same intended target produces a different cellular outcome, it could suggest off-target effects from one or both compounds.[3]
-
Significant cytotoxicity at concentrations close to the effective dose: If this compound causes widespread cell death at or near the concentration required for its intended anti-HIV effect, this may indicate off-target toxicity.[5][6]
-
Unexpected phenotypes: Observation of cellular changes that are not readily explained by the known on-target mechanism of this compound.
Q4: How can I minimize the risk of off-target effects when using this compound?
Several strategies can be employed to minimize off-target effects:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[3]
-
Orthogonal validation: Confirm key findings using alternative methods, such as treating with a structurally different inhibitor of the same target or using genetic approaches to validate the target's role in the observed phenotype.[3][4]
-
Use of appropriate controls: Always include vehicle-only (e.g., DMSO) controls in your experiments to account for any effects of the solvent.
-
Monitor cell health: Regularly assess cell viability and morphology to detect any signs of toxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used may be particularly sensitive to this compound or its off-target effects.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a dose-response experiment to determine the concentration at which this compound causes 50% cell death in your specific cell line. A cytotoxicity assay protocol is provided below.
-
Calculate the Selectivity Index (SI): The selectivity index is the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50 or EC50). A higher SI indicates a greater window between the desired activity and toxicity. The formula is: SI = CC50 / IC50.
-
Compare with Published Data: For Aureothin, a related compound, a CC50 of approximately 2.27 µM has been reported in HIV-exposed PBMC cultures.[1] Compare your results to this value, keeping in mind that different cell types will have different sensitivities.
-
Consider a Different Cell Line: If the SI is too low in your current cell line, consider using a different, less sensitive cell line if your experimental goals permit.
-
Issue 2: The observed phenotype with this compound treatment is inconsistent with the expected anti-HIV activity.
-
Possible Cause: this compound may be engaging with off-target proteins that are leading to the unexpected cellular response.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use an assay to confirm that this compound is engaging with its intended target in your cellular system. A Cellular Thermal Shift Assay (CETSA) can be a useful tool for this purpose. A general protocol for CETSA is provided below.
-
Profile Against a Kinase Panel: Since many small molecule inhibitors have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, consider having this compound profiled against a panel of kinases to identify potential off-target interactions.[7]
-
Proteome-wide Profiling: For a more unbiased and comprehensive view of off-target interactions, consider advanced techniques like proteome-wide profiling.[3]
-
Rescue Experiment: If a specific off-target is identified, a "rescue" experiment can be performed. This involves overexpressing the off-target protein to see if it can reverse the unexpected phenotype caused by this compound.[7]
-
Quantitative Data Summary
The following table summarizes key quantitative data for Aureothin, a compound structurally related to this compound, in the context of anti-HIV activity. Researchers should determine these values for this compound in their specific experimental system.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | Not explicitly stated for this compound, but a derivative showed an IC90 < 45 nM | - | IC50 is the half-maximal inhibitory concentration for HIV replication. | [1] |
| CC50 | ~2.27 µM | HIV-exposed PBMC | CC50 is the 50% cytotoxic concentration. | [1] |
| Selectivity Index (SI) | ~194 | HIV-exposed PBMC | Calculated as CC50 / IC50. A higher value is more favorable. | [1] |
Key Experimental Protocols
Protocol 1: Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).
Methodology:
-
Cell Seeding: Plate the desired cell line (e.g., CEM-GGR-LUC T-cells) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Treatment: Add the different concentrations of this compound and the vehicle control to the wells.
-
Incubation: Incubate the plate for a period that is relevant to your main experiment (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[2]
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or an MTT/XTT assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the output signal (e.g., luminescence or absorbance). Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the CC50 value.[1]
Protocol 2: HIV-1 Replication Inhibition Assay (Phenotypic Screen)
Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% (IC50).
Methodology:
-
Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or DsRed) upon HIV-1 infection and replication (e.g., LC5-RIC or CEM-GGR-LUC).[1][2]
-
Compound Plating: Add serial dilutions of this compound to the wells of a 96-well plate.
-
Infection: Add the reporter cells and a predetermined amount of HIV-1 to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
Reporter Gene Measurement:
-
For luciferase reporter cells, add a luciferase assay reagent and measure the luminescence using a plate reader.[2]
-
For fluorescent reporter cells, measure the fluorescence intensity.
-
-
Data Analysis: Plot the percentage of inhibition of the reporter signal against the logarithm of the this compound concentration. Use a non-linear regression to calculate the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target protein within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control.[3]
-
Heating: Heat the cell suspensions or lysates in a PCR cycler or water bath across a range of temperatures (e.g., 40-70°C).[3][7] The binding of this compound should stabilize its target protein, increasing its resistance to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[3][7]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.[3][7]
-
Data Analysis: For each temperature point, compare the amount of soluble target protein between the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
Visualizations
Caption: Mechanism of Action of this compound in the HIV Lifecycle.
References
- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to address batch-to-batch variability of synthetic Neoaureothin
Welcome to the technical support center for synthetic Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the synthesis, purification, and characterization of this compound, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues that may arise during the synthesis and handling of this compound.
Q1: We are observing significant variability in the biological activity of different batches of our synthetic this compound, even though the batches have similar appearances. What could be the cause?
A1: Batch-to-batch variability in biological activity, despite physical similarities, often stems from inconsistencies at the molecular level. The primary culprits are typically:
-
Presence of Impurities: Minor impurities arising from the synthetic process can have potent biological effects that interfere with your assays. These can include diastereomers, incompletely reacted starting materials, or byproducts from side reactions.
-
Isomeric Purity: this compound has a complex stereochemistry. Variations in the stereocontrol during synthesis can lead to the formation of different diastereomers, which may have altered or no biological activity. The double bonds in the polyene chain must be in the correct (E) or (Z) configuration.
-
Degradation: this compound is known to be photolabile and may also be sensitive to temperature and pH.[1] Inconsistent storage and handling can lead to degradation, reducing the concentration of the active compound.
-
Residual Solvents or Reagents: Trace amounts of solvents or reagents from the purification process can be cytotoxic or interfere with biological assays. For example, residual tin compounds from a Stille coupling are known to be toxic.
To address this, we recommend a thorough analytical characterization of each batch.
Q2: Our synthesis of the this compound polyene chain via Stille coupling is giving low yields and is difficult to reproduce. What are the common pitfalls?
A2: The Stille coupling is a powerful reaction for C-C bond formation but can be sensitive to several factors. Common issues include:
-
Catalyst Inactivation: The Palladium catalyst can be sensitive to air and moisture. Ensure all reactions are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) with anhydrous, degassed solvents.
-
Reagent Quality: The purity of the organostannane and the vinyl halide is critical. Impurities can interfere with the catalytic cycle.
-
Homocoupling: The organostannane can couple with itself, leading to undesired dimers and reducing the yield of the desired product. This can sometimes be mitigated by adjusting the reaction temperature and the choice of ligand for the palladium catalyst.
-
Tin Byproduct Removal: Organotin byproducts can be difficult to separate from the desired product due to their low polarity, and they are toxic. A common workup procedure involves quenching the reaction with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate insoluble tin fluorides, which can then be removed by filtration.
Troubleshooting: Synthetic Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield in Stille Coupling | Inactive catalyst | Use a fresh, high-quality palladium catalyst and ensure strictly anaerobic and anhydrous conditions. |
| Poor reagent quality | Purify starting materials (vinyl halide and organostannane) before use. | |
| Presence of homocoupled byproducts | Suboptimal reaction conditions | Experiment with different palladium catalysts, ligands, and reaction temperatures. |
| Difficult removal of tin byproducts | Inefficient workup | After the reaction, quench with an aqueous solution of potassium fluoride (KF) and stir vigorously to precipitate insoluble tin fluorides. Filter the mixture through Celite. |
| Formation of (Z)-isomers in Horner-Wadsworth-Emmons (HWE) reaction | Use of a non-stabilized ylide | The HWE reaction with stabilized phosphonate (B1237965) ylides generally favors the formation of (E)-alkenes. Ensure the phosphonate reagent contains an electron-withdrawing group. |
| Reaction conditions | The choice of base and solvent can influence the E/Z selectivity. Common conditions that favor the (E)-isomer include using NaH as the base in anhydrous THF. | |
| Inconsistent nitration of the pyrrole (B145914) moiety | Harsh reaction conditions | Pyrroles can be sensitive to strongly acidic conditions used for nitration, leading to polymerization or the formation of multiple isomers. Consider using milder nitrating agents or a multi-step strategy involving protecting and directing groups. |
Quality Control and Analytical Protocols
Consistent and reliable analytical data is the cornerstone of addressing batch-to-batch variability. We recommend the following analytical techniques for the characterization of synthetic this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is an essential tool for assessing the purity of each batch of synthetic this compound and for quantifying the active pharmaceutical ingredient (API).
Recommended Protocol for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Gradient: A typical starting point would be a linear gradient from 30% to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 280-400 nm should provide good sensitivity. A photodiode array (PDA) detector is recommended to monitor for impurities with different chromophores.
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Interpreting the Results:
-
The main peak should correspond to this compound.
-
The presence of other peaks indicates impurities. The area of each peak relative to the total area of all peaks can be used to estimate the purity.
-
Inconsistent retention times for the main peak between batches may suggest issues with the HPLC method or degradation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for confirming the identity of the synthesized compound and for identifying impurities. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the nitrophenyl ring.
-
Olefinic Protons: A series of signals in the olefinic region (typically 5-7 ppm) corresponding to the protons of the polyene chain. The coupling constants (J-values) between these protons can help confirm the stereochemistry of the double bonds.
-
Aliphatic Protons: Signals in the aliphatic region (typically 1-4 ppm) corresponding to the protons of the tetrahydrofuran (B95107) ring and the methyl groups.
-
Methoxyl Protons: A singlet around 3-4 ppm corresponding to the methoxy (B1213986) group on the pyrone ring.
Expected ¹³C NMR Spectral Features for this compound:
-
Carbonyl Carbon: A signal in the downfield region (typically >160 ppm) for the carbonyl carbon of the pyrone ring.
-
Aromatic and Olefinic Carbons: A cluster of signals in the 100-150 ppm region.
-
Aliphatic Carbons: Signals in the upfield region (typically 10-80 ppm).
Data Comparison:
The NMR spectra of different batches should be superimposable. The appearance of new signals or changes in the relative integration of existing signals can indicate the presence of impurities or degradation products.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to help identify impurities. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.
Expected Result:
The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₂₈H₃₁NO₆, exact mass: 477.2151).
Experimental Workflow and Signaling Pathway Diagrams
To aid in experimental design and data interpretation, we provide the following diagrams created using Graphviz.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A workflow for troubleshooting batch-to-batch variability.
Putative Signaling Pathway of this compound in HIV-1 Inhibition
This compound has been shown to inhibit HIV-1 replication by blocking the accumulation of viral RNAs. This is thought to occur through the inhibition of Tat-mediated transcription. The following diagram illustrates the key steps in this pathway.
Caption: this compound inhibits HIV-1 Tat-mediated transcription.
Quality Control Decision Tree for Batch Release
This diagram outlines a decision-making process for releasing a new batch of synthetic this compound based on analytical results.
Caption: A decision tree for the quality control of synthetic this compound.
References
Technical Support Center: Optimizing Neoaureothin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments focused on improving the selectivity index of Neoaureothin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Selectivity Index (SI) and why is it critical for this compound derivatives?
A1: The Selectivity Index (SI) is a quantitative measure of a compound's safety and therapeutic window. It is typically calculated as the ratio of its cytotoxicity (CC50) to its effective therapeutic concentration (IC50 or EC50).[1][2] A higher SI value indicates greater selectivity, meaning the compound is more potent against its intended target (e.g., a virus or cancer cell) than it is toxic to host cells.[3] For this compound derivatives, a high SI is crucial for their potential development as therapeutic agents, ensuring that they can exert their desired biological effect with minimal off-target toxicity.[3] Compounds with an SI value greater than 3 are often considered promising candidates for further development.[2]
Q2: What is the known mechanism of action for the anti-HIV activity of this compound derivatives?
A2: this compound and its derivatives represent a novel class of anti-HIV agents. Unlike most clinically approved antiretrovirals that target viral enzymes like reverse transcriptase or protease, a lead Aureothin-inspired derivative (Compound #7) has been shown to inhibit HIV replication by blocking the accumulation of HIV RNAs that encode for the structural components of new virions.[4] This unique mechanism of action makes them promising candidates, particularly for overcoming existing drug resistance.
Q3: My this compound derivative shows high potency (low IC50) but also high cytotoxicity (low CC50). How can I improve its Selectivity Index?
A3: Improving the Selectivity Index involves medicinal chemistry and structure-activity relationship (SAR) studies. The goal is to modify the chemical structure to decrease cytotoxicity while maintaining or increasing therapeutic potency. Strategies include:
-
Targeted Modifications: Analyze the structure of your lead compound to identify moieties associated with toxicity. Systematic modifications to these parts of the molecule can reduce off-target effects.
-
Solubility and Bioavailability: Altering functional groups to improve the compound's solubility can sometimes reduce non-specific toxicity.
-
SAR Studies: Synthesize and test a series of analogues with systematic variations to understand which structural features are essential for therapeutic activity versus those contributing to cytotoxicity.[5][6] For example, studies on Aureothin derivatives involved creating variations with different electron-withdrawing, -donating, lipophilic, and polar substituents on the aryl moiety to identify compounds with improved activity and safety profiles.[7]
Q4: I'm observing photostability issues with my compounds during experiments. Is this a known problem for this compound derivatives?
A4: Yes, photolability has been reported for this compound.[7] One study demonstrated that the parent compound, Aureothin (#1), and several of its synthetic derivatives lost over 50% of their anti-HIV activity after 24 hours of light exposure.[7] However, the same study identified other derivatives, including the lead compound #7, that were photostable, retaining over 95% of their activity.[7] It is crucial to assess the photostability of your specific derivatives and take precautions, such as working in low-light conditions or using amber-colored vials, if necessary.
Troubleshooting Experimental Assays
Q1: I am seeing high variability between replicate wells in my cytotoxicity (MTT/XTT) assay. What are the common causes?
A1: High variability is a frequent issue in cell-based assays and can undermine the reliability of your CC50 values.[8] Common causes include:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding each plate or group of wells to prevent cells from settling.[8]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique. Small volume inaccuracies, especially with concentrated compounds, can lead to large variations in the final well concentration.[9]
-
Edge Effects: The outer wells of a 96-well plate are susceptible to evaporation, which can concentrate the media and affect cell growth. A common practice is to fill the perimeter wells with sterile PBS or media and use only the inner 60 wells for the experiment.[8]
-
Incomplete Formazan (B1609692) Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved before reading the plate. Use an orbital shaker or vigorous pipetting to facilitate dissolution.[8]
Q2: My negative control (untreated cells) shows low viability or high cytotoxicity. What should I do?
A2: This indicates a problem with your cell culture or the assay setup itself. Check the following:
-
Cell Health: Only use cells that are healthy, in the logarithmic growth phase, and have a low passage number. Ensure they are free from contamination, particularly from Mycoplasma, which can affect cell metabolism and growth.[8]
-
Seeding Density: Seeding too many cells can lead to overgrowth and cell death by the end of the experiment. Conversely, too few cells may result in a weak signal. Optimize the seeding density for your specific cell line and experiment duration.[7]
-
Reagent Issues: Ensure your media, serum, and assay reagents are not expired or contaminated.
Q3: The color of my this compound derivative seems to be interfering with the absorbance reading of my colorimetric assay. How can I correct for this?
A3: Compound interference is a known issue for colorimetric assays like MTT. To correct for this, you must include a "compound-only" control.
-
Correction Protocol: Prepare a set of wells on your plate that contain cell-free media plus your compound at every concentration used in the experiment. After the incubation period, add the assay reagents as you would for the cell-containing wells. Subtract the average absorbance value from these compound-only wells from the corresponding experimental wells containing cells.[8]
Data Summary
The following table summarizes the anti-HIV-1 activity of Aureothin and a selection of its synthetic derivatives in Peripheral Blood Mononuclear Cells (PBMCs). The data highlights the structure-activity relationship and the successful identification of a lead compound with an improved therapeutic profile.
| Compound ID | R-Group Substitution on Aryl Moiety | IC₅₀ (nM)[7] | CC₅₀ (µM)[7] | Selectivity Index (SI = CC₅₀/IC₅₀) | Notes[7] |
| 1 (Aureothin) | 4-NO₂ | 11.7 ± 1.54 | ~2.27 | ~194 | Parent compound; Photolabile |
| 2 | Core structure only | >10,000 | N/A | N/A | Inactive; Lacks nitro-aryl moiety |
| 3 | 4-CF₃ | 16.7 ± 1.63 | N/D | N/D | Active |
| 4 | 4-CN | 141.2 ± 1.15 | N/D | N/D | Photostable |
| 6 | 4-F | 18.2 ± 1.34 | N/D | N/D | Active |
| 7 | 2-F, 4-NO₂ | 14.6 ± 0.98 | >10 | >685 | Lead Compound; Photostable, Improved Safety |
| 9 | 2-F | 166.7 ± 1.25 | N/D | N/D | Photostable |
| 12 | 3-NO₂ | 21.9 ± 1.45 | N/D | N/D | Active |
| 13 | 2-NO₂ | 18.2 ± 1.89 | N/D | N/D | Active; Photostable |
| 21 | 3-F, 4-NO₂ | 21.0 ± 1.11 | N/D | N/D | Active; Photolabile |
N/D: Not Determined in the cited study. The SI for compound #7 is a minimum estimate based on the provided CC₅₀ data.
Experimental Protocols
Protocol: Determination of Selectivity Index (SI)
This protocol outlines the two main assays required to calculate the SI: a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) and a biological activity assay to determine the 50% inhibitory concentration (IC50).
I. Cytotoxicity Assay (e.g., MTT Assay) to Determine CC50
-
Cell Plating:
-
Harvest healthy, log-phase cells and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile media or PBS to the outer wells.[7]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 8-10 concentrations).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle-only" (e.g., DMSO) and "media-only" controls.
-
Set up a parallel plate without cells for compound color correction controls.[8]
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
-
Solubilization and Measurement:
-
Carefully aspirate the media without disturbing the crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the cell-free control plate.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Use non-linear regression analysis (log[inhibitor] vs. response) to determine the CC50 value.
-
II. Anti-HIV Activity Assay to Determine IC50
-
Cell Infection and Treatment:
-
Prepare target cells (e.g., PBMCs) and infect them with a known titer of HIV-1.
-
Immediately after infection, plate the cells in a 96-well plate.
-
Add the this compound derivatives at the same serial dilutions used for the cytotoxicity assay. Include a "no-drug" positive control (infected cells) and a "no-virus" negative control (uninfected cells).
-
Incubate for a period appropriate for the viral replication cycle (e.g., 4-7 days).
-
-
Quantification of Viral Activity:
-
The endpoint can be measured in several ways, such as:
-
p24 Antigen ELISA: Measure the amount of HIV p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measure the activity of the RT enzyme in the supernatant.
-
Reporter Gene Assay: Use a cell line with an HIV-LTR-driven reporter gene (e.g., luciferase or GFP).[4]
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "no-drug" control.
-
Use non-linear regression to determine the IC50 value.
-
III. Calculation of Selectivity Index (SI)
-
Formula: SI = CC50 / IC50
-
Ensure that the units for CC50 and IC50 are the same (e.g., µM) before calculating the ratio.
Visualizations
Caption: Workflow for determining the Selectivity Index (SI).
Caption: Conceptual diagram of the Selectivity Index calculation.
Caption: Mechanism of action of this compound derivatives.
References
- 1. Peptidic HIV integrase inhibitors derived from HIV gene products: structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Selected compoundsâ 50% effective concentrations (EC50), 50% cytotoxic concentrations (CC50), and selectivity indices (SI) determined by minigenome and reporter virus screening assays. - figshare - Figshare [figshare.com]
- 5. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 9. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating experimental artifacts when using Neoaureothin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate common experimental artifacts when using Neoaureothin and its analogs.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of solution after I dilute my DMSO stock in cell culture media. How can I prevent this?
A1: Compound precipitation upon dilution in aqueous media is a common issue for hydrophobic molecules. This occurs when the compound's concentration exceeds its solubility limit in the media as the percentage of DMSO decreases.[1][2]
Recommended Solutions:
-
Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your high-concentration DMSO stock into pre-warmed (37°C) cell culture media. Then, add this intermediate solution to the final volume of media while gently mixing.[1] This gradual change in solvent composition can prevent the compound from "crashing out."
-
Lower Final Concentration: The final concentration of your compound may be too high for its aqueous solubility. Determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.[1]
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C. Solubility of many compounds is temperature-dependent, and adding a compound to cold media can decrease its solubility.[1]
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to ensure that any observed effects are not due to solvent toxicity. The final DMSO concentration should typically be kept below 0.5%.[3]
Q2: I'm observing inconsistent results or a loss of compound activity over the course of a long-term experiment. What could be the cause?
A2: this compound and its parent compound, aureothin, are known to be photolabile.[4] Exposure to light can cause degradation, leading to a loss of effective concentration and inconsistent results.
Recommended Solutions:
-
Protect from Light: Handle the compound in a low-light environment. Store stock solutions and experimental plates in the dark. Use amber-colored vials or wrap tubes and plates in aluminum foil.[5][6]
-
Minimize Exposure: Prepare fresh working solutions from a frozen stock for each experiment. Avoid leaving the compound on the benchtop exposed to ambient light for extended periods.
-
Assess Stability: To confirm degradation, you can incubate this compound in your cell culture media under your specific experimental conditions (light exposure, temperature) and measure the concentration of the parent compound over time using analytical methods like HPLC.
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
A3: While some analogs of this compound show improved cell safety, cytotoxicity can still be a concern.[4] It is crucial to distinguish between on-target, off-target, and non-specific toxicity.
Recommended Solutions:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) in your specific cell line using an assay like MTT, XTT, or CellTiter-Glo.[7] This will help you establish a non-toxic working concentration range for your functional assays.
-
Check for Precipitation: As discussed in Q1, compound precipitation can appear as microcrystals that can cause mechanical damage to cells or lead to inaccurate concentration readings in viability assays, mimicking cytotoxicity. Visually inspect your wells under a microscope for any signs of precipitate.[2]
-
Vehicle Control: Ensure that the final DMSO concentration is not the source of the toxicity by running a parallel vehicle control experiment.[3]
Q4: How can I be sure that the observed cellular phenotype is a result of this compound's intended mechanism of action and not an off-target effect?
A4: Validating that a compound's effect is due to its interaction with the intended target is a critical step. Off-target effects are a common challenge with small molecule inhibitors.[6][8]
Recommended Solutions:
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[9][10][11] A detailed protocol is provided below.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If this compound is acting on-target, its effect should be mimicked by the genetic knockdown or knockout of the target. Furthermore, the compound should have a diminished effect in the knockout cells.
Q5: I am using a luciferase-based reporter assay and I'm getting unexpected results (e.g., increased signal when expecting inhibition). Could this compound be interfering with my assay?
A5: Yes, it is possible. Many small molecules can directly interfere with luciferase enzymes, leading to either inhibition or, counterintuitively, stabilization of the enzyme, which results in signal increase.[12][13] This is a common source of artifactual activity in reporter-gene assays.
Recommended Solutions:
-
Run a Counter-Screen: Test this compound's effect on a cell line expressing luciferase under the control of a strong constitutive promoter (e.g., CMV or SV40). Any modulation of the luciferase signal in this context is likely due to direct interference with the reporter system.
-
Use an Orthogonal Assay: Validate your findings using a non-luciferase-based method. For example, if you are measuring the activity of a specific transcription factor, you could use qPCR to measure the mRNA levels of its downstream target genes.
-
Biochemical Assay: Test for direct inhibition by adding this compound to a reaction with purified luciferase enzyme and its substrate.[12]
Data Presentation
Table 1: Hypothetical Activity and Cytotoxicity Data for this compound Analogs
This table summarizes representative data from a high-throughput screening campaign for anti-HIV activity and cytotoxicity.[7] The Selectivity Index (SI) is a critical parameter, representing the therapeutic window of the compound. A higher SI value is desirable.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Anti-HIV IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Neo-A-001 | 95.2 | 0.05 | > 50 | > 1000 |
| Neo-A-002 | 88.7 | 0.12 | 45.3 | 377.5 |
| Neo-A-003 | 45.1 | 5.3 | > 50 | > 9.4 |
| Neo-A-004 | 98.9 | 0.02 | 35.8 | 1790 |
| Control (AZT) | 99.8 | 0.005 | > 100 | > 20000 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general method to verify the binding of this compound to its target protein in intact cells.[10][11]
Materials:
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer and equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against the target protein and a loading control)
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them (e.g., by scraping). Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-8 minutes). One sample should be kept at room temperature as a non-heated control.[14]
-
Cell Lysis: Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins (e.g., three cycles of freeze-thaw or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples, prepare them for SDS-PAGE, and perform a Western blot to detect the amount of soluble target protein at each temperature. A loading control should also be probed to ensure equal loading.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble target protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.[10]
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: this compound inhibits a late-stage step in HIV replication.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Neoaureothin Treatment in HIV-Infected Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Neoaureothin in HIV-infected cell cultures. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended incubation time for this compound treatment in anti-HIV assays?
A1: For initial screening and dose-response assays using cell lines like CEM-GGR-LUC, a standard incubation period of 48 to 72 hours is recommended.[1] This duration is typically sufficient to observe significant inhibition of HIV-1 replication, which is often measured via a reporter gene like luciferase.[1] The optimal time within this range can be cell-line dependent and should be determined empirically for your specific experimental setup.
Q2: My luciferase signal is very low across all wells, including my untreated virus control. What could be the cause?
A2: Low luciferase signal can stem from several factors:[2][3]
-
Low Transfection Efficiency: If you are using a transiently transfected reporter cell line, low transfection efficiency will result in a weak signal. It is crucial to optimize your transfection protocol.[4]
-
Suboptimal Virus Titer: The amount of virus used for infection may be too low, resulting in minimal reporter gene expression. Ensure your virus stock is properly tittered.[4]
-
Inactive Reagents: Luciferase assay reagents, particularly the substrate, can degrade over time. Ensure all reagents are stored correctly and are within their expiration date.[4]
-
Incorrect Incubation Times: Insufficient incubation time post-infection may not allow for adequate viral replication and reporter expression.[4]
Q3: I'm observing high variability in my results between replicate wells. What are some potential causes?
A3: High variability can be attributed to several factors:[2]
-
Pipetting Errors: Inconsistent dispensing of cells, virus, or this compound can lead to significant differences between wells. Using a multichannel pipette and ensuring proper mixing can help.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, it is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[4]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating.
Q4: My cytotoxicity assay (e.g., MTT, CellTiter-Glo®) shows high cell death even at low concentrations of this compound. What should I investigate?
A4: Unexpectedly high cytotoxicity can be due to:[5]
-
Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent in the final culture medium can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically below 0.5%).
-
Compound Precipitation: Poor solubility of this compound at higher concentrations can lead to the formation of precipitates that can be cytotoxic or interfere with the assay readout. Visually inspect your wells for any precipitation.
-
Extended Incubation: Longer incubation times in cytotoxicity assays can lead to an increase in the measured toxicity of a compound.[6][7] Consider performing a time-course experiment to determine the optimal incubation time for assessing cytotoxicity.
Q5: How does incubation time affect the IC50 and CC50 values for this compound?
A5: Incubation time is a critical parameter that can influence the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) values.
-
IC50: The inhibitory effect of this compound is dependent on the kinetics of HIV replication. A 48-72 hour incubation is generally sufficient for multiple rounds of viral replication, allowing for a robust measurement of inhibition. Shorter incubation times may not capture the full extent of viral inhibition, potentially leading to an overestimation of the IC50 value.
-
CC50: For cytotoxicity, longer exposure to a compound generally results in increased cell death. Therefore, a 72-hour incubation may yield a lower CC50 value (indicating higher toxicity) compared to a 48-hour incubation.[6]
It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time that provides a clear therapeutic window (the ratio of CC50 to IC50).
Data Presentation
The following table provides a hypothetical example of how to present data from a dose-response experiment with varying incubation times.
| Incubation Time (hours) | This compound Conc. (µM) | % HIV Inhibition | % Cell Viability |
| 48 | 0 (Control) | 0 | 100 |
| 0.1 | 25 | 98 | |
| 1 | 55 | 95 | |
| 10 | 90 | 85 | |
| 100 | 98 | 50 | |
| 72 | 0 (Control) | 0 | 100 |
| 0.1 | 35 | 95 | |
| 1 | 65 | 90 | |
| 10 | 95 | 70 | |
| 100 | 99 | 30 |
Summary of Hypothetical IC50 and CC50 Values
| Incubation Time (hours) | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| 48 | 0.8 | >100 | >125 |
| 72 | 0.6 | 80 | 133.3 |
Experimental Protocols
Anti-HIV Luciferase Reporter Assay
This protocol is adapted for a genetically engineered T-cell line (e.g., CEM-GGR-LUC) that expresses luciferase upon HIV-1 infection.[2]
-
Cell Plating: Seed CEM-GGR-LUC cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the appropriate wells. Include wells with a positive control (e.g., a known HIV inhibitor like AZT) and a vehicle control (e.g., DMSO).
-
Virus Addition: Add 50 µL of a pre-titered stock of HIV-1 to each well, except for the mock-infected control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed host cells (e.g., CEM-GGR-LUC) in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the anti-HIV assay (48 to 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Caption: Workflow for assessing this compound's anti-HIV activity and cytotoxicity.
Caption: this compound's proposed mechanism of inhibiting HIV replication.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Neoaureothin Mechanism of Action Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanism of action of Neoaureothin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and step-by-step solutions.
Issue 1: Inconsistent or No Anti-HIV Activity Observed
-
Question: We are not observing the expected anti-HIV activity of this compound in our cell-based assays. What could be the reason?
-
Possible Causes & Troubleshooting Steps:
-
Compound Stability and Degradation: this compound, like many natural products, may be unstable in cell culture media.[1][2][3][4]
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound in DMSO for each experiment.
-
Minimize the time the compound is in aqueous solutions before being added to the cells.
-
Perform a stability test by incubating this compound in your cell culture medium for the duration of your experiment and analyzing its integrity by HPLC.[1]
-
-
-
Incorrect Viral Titer or Multiplicity of Infection (MOI): The observed antiviral effect can be highly dependent on the amount of virus used to infect the cells.[5]
-
Troubleshooting:
-
Re-titer your viral stock to ensure accuracy.
-
Perform experiments across a range of MOIs to determine the optimal condition for observing inhibition.
-
-
-
Cell Line Variability: Different cell lines can have varying susceptibility to HIV-1 infection and to the effects of this compound.
-
Troubleshooting:
-
Ensure you are using a cell line known to be permissive to your HIV-1 strain.
-
If possible, test the activity of this compound in more than one permissive cell line.
-
-
-
Assay-Specific Issues (e.g., Luciferase Reporter Assay):
-
Troubleshooting:
-
Include a positive control inhibitor (e.g., a known reverse transcriptase inhibitor) to validate the assay.
-
Ensure the luciferase signal in your untreated, infected control wells is significantly above the background of uninfected wells.
-
-
-
Issue 2: Unexpected Cytotoxicity or Cell Viability Assay Results
-
Question: Our cell viability assays (e.g., MTT, XTT) show an unexpected increase in signal at high concentrations of this compound, suggesting increased viability. Is this a real effect?
-
Possible Causes & Troubleshooting Steps:
-
Compound Interference with Assay Chemistry: Many natural products can directly reduce tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal that is independent of cellular metabolic activity.
-
Troubleshooting:
-
Run a cell-free control where this compound is added to the culture medium and the assay reagent. A color change in the absence of cells indicates direct compound interference.
-
Switch to an alternative cell viability assay that is less prone to such artifacts, such as the Sulforhodamine B (SRB) assay (measures total protein) or a Trypan Blue exclusion assay (measures membrane integrity).
-
-
-
-
Question: We are observing high variability in our cytotoxicity data between experiments.
-
Possible Causes & Troubleshooting Steps:
-
Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation and inconsistent effective concentrations in the wells.
-
Troubleshooting:
-
Visually inspect the wells for any precipitate after adding the compound.
-
Ensure the final DMSO concentration is kept low (typically <0.5%) and is consistent across all wells, including controls.
-
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding.
-
Use a multichannel pipette for seeding and ensure proper mixing of the cell suspension between plate additions.
-
-
-
Issue 3: Difficulty in Confirming ATP Synthase Inhibition
-
Question: We are unable to consistently detect inhibition of ATP synthase activity with this compound.
-
Possible Causes & Troubleshooting Steps:
-
Sub-optimal Assay Conditions: The activity of ATP synthase is sensitive to pH, temperature, and substrate concentrations.
-
Troubleshooting:
-
Ensure that the pH of your assay buffer is optimal (typically around 8.0 for the hydrolysis reaction).
-
Include a known ATP synthase inhibitor, such as oligomycin (B223565), as a positive control to validate the assay.[6][7]
-
-
-
Incorrect Subcellular Fraction: The F1Fo-ATP synthase is located in the inner mitochondrial membrane.
-
Troubleshooting:
-
Ensure your protocol for isolating mitochondria is effective and that you are using the mitochondrial fraction for your assay.
-
Confirm the purity and integrity of your mitochondrial preparation.
-
-
-
Indirect Measurement Issues: If using a coupled-enzyme assay to measure ATP hydrolysis, ensure that the coupling enzymes (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase) are not inhibited by this compound.
-
Troubleshooting:
-
Run a control reaction without ATP synthase to check for any direct effect of this compound on the coupling enzymes.
-
-
-
Quantitative Data Summary
The following tables summarize the known and potential quantitative data for this compound and related compounds.
Table 1: Anti-HIV Activity of this compound and Analogs
| Compound | Cell Line | Assay Type | IC50 / IC90 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | LC5-RIC | HIV-1 Reporter | Potent hit | Not specified | Not specified | [8] |
| Aureothin | PBMC | HIV-1 Replication | ~11.7 nM (IC50) | ~2.27 µM | ~194 | [8] |
| Compound #7 (Aureothin derivative) | PBMC | HIV-1 Replication | <45 nM (IC90) | >10 µM | >222 | [8] |
Table 2: Cytotoxic Activity of this compound
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| This compound | Data not available | - | Data not available | [9] |
Note: Specific IC50 values for this compound against a panel of cancer cell lines are not available in the publicly reviewed literature.
Table 3: ATP Synthase Inhibitory Activity
| Compound | Source of ATP Synthase | Assay Type | IC50 Value | Reference |
| This compound | Data not available | - | Data not available | - |
| Aurovertin B | Bovine Heart Mitochondria | ATP Hydrolysis | Not specified | [10] |
| Oligomycin | Bovine Heart Mitochondria | ATP Synthesis | Not specified | [10] |
| Resveratrol | E. coli | ATPase Activity | ~4.0 mM | [11] |
| Melittin | E. coli / Bovine | ATPase Activity | ~5 µM | [12] |
Detailed Experimental Protocols
Protocol 1: ATP Synthase Activity (Hydrolysis) Assay
This protocol is adapted from standard methods for measuring the ATP hydrolysis activity of mitochondrial ATP synthase using a coupled-enzyme spectrophotometric assay.[6][9][13]
Materials:
-
Isolated mitochondria
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2)
-
Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris, pH 8.25)
-
ATP solution (100 mM)
-
NADH (10 mM)
-
Phosphoenolpyruvate (PEP, 100 mM)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Oligomycin (positive control inhibitor)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay medium by adding NADH (to 0.4 mM), PEP (to 1 mM), PK, and LDH to the assay buffer.
-
Add the desired concentration of this compound (or DMSO for the vehicle control, and oligomycin for the positive control) to the cuvettes.
-
Add 20-50 µg of mitochondrial protein to the cuvettes.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity as the change in absorbance per minute per milligram of mitochondrial protein.
Protocol 2: Quantification of HIV-1 RNA Accumulation
This protocol describes a method to quantify the levels of HIV-1 RNA in infected cells treated with this compound using real-time quantitative PCR (RT-qPCR).[5][14][15]
Materials:
-
HIV-1 infected cells (e.g., T-cell line)
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcriptase
-
Primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)
-
Primers and probe for a housekeeping gene (e.g., GAPDH, ACTB) for normalization
-
RT-qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed HIV-1 infected cells in a multi-well plate and treat with a dose-range of this compound or vehicle control (DMSO).
-
Incubate for a desired period (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription on a standardized amount of total RNA to generate cDNA.
-
Set up the RT-qPCR reactions for both the HIV-1 target gene and the housekeeping gene for each sample.
-
Run the RT-qPCR plate and acquire the cycle threshold (Ct) values.
-
Calculate the relative abundance of HIV-1 RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control. A higher Ct value for the HIV-1 target in treated cells indicates a reduction in RNA accumulation.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amplifying and Quantifying HIV-1 RNA in HIV Infected Individuals with Viral Loads Below the Limit of Detection by Standard Clinical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 10. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the H+-ATP Synthase and Hydrolytic Activities [en.bio-protocol.org]
- 14. Highly Sensitive Methods for Quantitation of Human Immunodeficiency Virus Type 1 RNA from Plasma, Cells, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Amplifying and Quantifying HIV-1 RNA in HIV Infected Individuals with Viral Loads Below the Limit of Detection by Standard Clinical Assays [jove.com]
How to control for Neoaureothin photostability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin, with a specific focus on controlling for its photostability in experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Yes, this compound is known to be photolabile.[1] Exposure to light can induce isomerization and cyclization, leading to the degradation of the compound and the formation of photoproducts.[1] This can significantly impact experimental results by reducing the effective concentration of the active compound and potentially introducing confounding effects from its degradation products.
Q2: How can I minimize the photodegradation of this compound during my experiments?
To minimize photodegradation, it is crucial to protect this compound from light at all stages of your experiment. This includes storage, sample preparation, and the experimental procedure itself.
-
Storage: Store solid this compound and stock solutions in amber vials or containers wrapped in aluminum foil at the recommended temperature.
-
Sample Preparation: Work in a dimly lit room or use a dark room with a safelight whenever possible. Use amber-colored microplates or wrap standard plates in aluminum foil.
-
Experimentation: Minimize the exposure of your samples to ambient light during incubation and analysis. If light exposure is unavoidable (e.g., in microscopy), reduce the exposure time and light intensity to the minimum required.
Q3: What are the known photodegradation products of this compound?
While it is known that this compound undergoes light-induced isomerization and cyclization, the precise chemical structures of all its photodegradation products have not been extensively characterized in publicly available literature.[1] It is important to consider that these uncharacterized products could have their own biological activities, potentially interfering with your experimental outcomes.
Q4: How does the photostability of this compound compare to other similar compounds?
The photolability of this compound is a recognized issue. To address this, synthetic derivatives have been developed with improved photostability. For instance, a synthetic analog of the related compound Aureothin, referred to as compound #7, was designed to be highly photostable, retaining over 95% of its anti-HIV activity after 24 hours of light exposure.[1] This highlights the potential for significant degradation of the parent compound, this compound, under similar conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of this compound. | Photodegradation of the compound during the experiment. | 1. Review your experimental protocol to identify all potential points of light exposure. 2. Implement light-protection measures at every step (see Q2 in FAQs). 3. Prepare fresh dilutions of this compound for each experiment from a protected stock solution. 4. Include a "dark control" (a sample prepared and handled entirely in the dark) to compare with your light-exposed samples. |
| Unexpected or off-target effects observed in cells treated with this compound. | Biological activity of photodegradation products. | 1. Minimize light exposure to reduce the formation of degradation products. 2. If possible, analyze your this compound solution after light exposure using HPLC to check for the presence of degradation peaks. 3. Consider that the observed effects may not be solely due to this compound. |
| Difficulty in replicating results from previous experiments. | Variations in light exposure between experiments. | 1. Standardize the lighting conditions in your laboratory. 2. Document the light conditions (e.g., ambient light, specific light sources) for each experiment. 3. Always use light-protective measures consistently. |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol provides a general framework for quantifying the photostability of this compound under specific light conditions.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Amber and clear glass vials
-
Calibrated light source (e.g., UV-A lamp, solar simulator)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Aluminum foil
2. Methods:
-
Prepare a stock solution of this compound in a suitable solvent in an amber vial.
-
Prepare two sets of identical working solutions in clear glass vials.
-
Dark Control: Wrap one set of vials completely in aluminum foil.
-
Light-Exposed Samples: Place the second set of vials under the calibrated light source.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from both the dark control and light-exposed samples.
-
Analyze the aliquots by HPLC-UV to determine the concentration of this compound. The wavelength for detection should be set to one of the known absorbance maxima of this compound.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the dark control and light-exposed samples.
-
Calculate the degradation rate constant (k) and the half-life (t½) for the light-exposed samples.
-
Data Presentation: Hypothetical Photostability Data
The following table illustrates how to present the quantitative data from a photostability experiment.
| Time (hours) | This compound Concentration (µM) - Dark Control | This compound Concentration (µM) - Light Exposed | % Degradation |
| 0 | 10.0 | 10.0 | 0 |
| 1 | 9.9 | 8.5 | 15 |
| 2 | 10.1 | 7.2 | 28 |
| 4 | 9.8 | 5.1 | 49 |
| 8 | 9.9 | 2.6 | 74 |
| 24 | 9.8 | 0.5 | 95 |
Protocol 2: Identification of Photodegradation Products
This protocol outlines a general approach for identifying the photodegradation products of this compound.
1. Materials:
-
This compound
-
Appropriate solvent
-
Clear glass vials
-
Calibrated light source
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Methods:
-
Prepare a solution of this compound in a clear glass vial.
-
Expose the solution to a calibrated light source for a sufficient time to induce significant degradation (as determined in Protocol 1).
-
Analyze the irradiated solution using an LC-MS system.
-
Data Analysis:
-
Compare the chromatograms of the irradiated solution with a non-irradiated control.
-
Identify new peaks in the irradiated sample, which represent potential photodegradation products.
-
Analyze the mass spectra of these new peaks to determine their molecular weights and fragmentation patterns, which can be used to propose their chemical structures.
-
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential apoptotic signaling pathways affected by this compound.
References
Technical Support Center: Enhancing the Bioavailability of Neoaureothin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Neoaureothin. Given that this compound is a poorly water-soluble compound, this guide focuses on established formulation strategies to improve its solubility and absorption.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate in vivo bioavailability for this compound?
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility limitations of this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and extent.
-
Lipid-Based Formulations: Encapsulating this compound in lipidic excipients, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract and facilitate its absorption via the lymphatic pathway.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
-
Micronization: Decreasing the particle size through milling techniques can also improve the dissolution rate, although to a lesser extent than nanoparticles.
Q3: How do I choose the most suitable formulation strategy for my in vivo study?
A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, the animal model being used, and the available resources. A preliminary screening of different formulation approaches is often recommended. For early-stage in vivo studies, lipid-based formulations or simple solid dispersions can be a rapid and effective choice. For more advanced studies requiring higher bioavailability and controlled release, nanoparticle formulations might be more appropriate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development and in vivo testing of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low and inconsistent drug loading in the formulation. | Poor solubility of this compound in the chosen carrier or solvent system. | 1. Screen a wider range of polymers or lipids with varying polarities. 2. Optimize the drug-to-carrier ratio. 3. For solvent-based methods, select a solvent in which both the drug and the carrier are highly soluble. |
| Precipitation of this compound upon dilution of the formulation in aqueous media (e.g., in the gut). | The formulation is not robust enough to maintain this compound in a solubilized state. | 1. Incorporate a precipitation inhibitor into the formulation (e.g., HPMC for solid dispersions). 2. Increase the surfactant concentration in lipid-based formulations. 3. Evaluate the formulation's performance in simulated gastric and intestinal fluids. |
| High variability in plasma concentrations between animals. | Poor and erratic absorption from the gastrointestinal tract. | 1. Ensure the formulation is homogenous and the dosing is accurate. 2. Consider a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce the food effect and inter-individual variability. 3. Fasting the animals before dosing can sometimes reduce variability. |
| No significant improvement in bioavailability compared to the unformulated drug. | The chosen formulation strategy is not optimal for this compound. | 1. Re-evaluate the physicochemical properties of this compound to better inform formulation design. 2. Explore alternative formulation strategies (e.g., if a solid dispersion failed, try a lipid-based approach). 3. Characterize the physical state of the drug in the formulation (e.g., amorphous vs. crystalline) to ensure the desired state is achieved. |
Data Presentation: Expected Outcomes of Formulation Strategies
Since specific in vivo data for formulated this compound is not publicly available, the following table summarizes the expected qualitative and quantitative improvements in key bioavailability parameters based on established principles for poorly soluble drugs.
| Formulation Strategy | Expected Improvement in Aqueous Solubility | Expected Improvement in Dissolution Rate | Potential Fold-Increase in Oral Bioavailability (AUC) | Key Considerations |
| Micronization | Low | Moderate | 2-5 fold | Simple and scalable, but may not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | High | High | 5-20 fold | Choice of polymer is critical; potential for recrystallization during storage. |
| Lipid-Based (SEDDS) | High (in situ) | High | 10-50 fold | Can mitigate food effects; potential for GI side effects at high surfactant concentrations. |
| Nanoparticles | High | Very High | 10-100 fold | Can be targeted to specific sites; manufacturing can be complex and costly. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC E5), and a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent at a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization:
-
Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC-UV).
-
Physical State: Analyze the physical state of this compound (amorphous or crystalline) using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the improvement in dissolution rate.
-
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® RH 40), and a cosurfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and cosurfactant to the oil phase and mix until a clear and homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Performance: Assess the self-emulsification time and the resulting droplet size upon dilution in aqueous media.
-
Droplet Size and Zeta Potential: Measure the globule size and zeta potential of the resulting nanoemulsion using a dynamic light scattering instrument.
-
In Vitro Drug Release: Evaluate the release of this compound from the SEDDS formulation using a dialysis bag method.
-
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(e.g., Bcl-2, Cyclin D1)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> JAK [label="Inhibits", color="#EA4335"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimerization; Dimerization -> Nucleus [label="Translocation"]; Nucleus -> GeneTranscription [label="Promotes"]; GeneTranscription -> Proliferation; } Caption: this compound inhibits the JAK/STAT3 signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Androgen [label="Androgen\n(e.g., DHT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AR [label="Androgen Receptor\n(AR)", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Binding", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Androgen Response\nElement (ARE)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Androgen -> Binding; AR -> Binding; this compound -> Binding [label="Antagonizes", color="#EA4335"]; Binding -> Dimerization; Dimerization -> Nucleus [label="Translocation"]; Nucleus -> ARE [label="Binds to"]; ARE -> GeneTranscription; } Caption: this compound acts as an androgen receptor antagonist.
Experimental Workflows
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve this compound\n& Polymer in Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporate [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Vacuum Drying", fillcolor="#FBBC05", fontcolor="#202124"]; Grind [label="Grind to Powder", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(PXRD, DSC, Dissolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Dry; Dry -> Grind; Grind -> Characterize; Characterize -> End; } Caption: Workflow for Solid Dispersion Preparation.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screen [label="Screen Excipients\n(Oil, Surfactant, Cosurfactant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseDiagram [label="Construct Pseudo-ternary\nPhase Diagram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulate [label="Dissolve this compound in\nSelected Excipients", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="Characterization\n(Droplet Size, Emulsification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Screen; Screen -> PhaseDiagram; PhaseDiagram -> Formulate; Formulate -> Characterize; Characterize -> End; } Caption: Workflow for SEDDS Formulation Development.
Technical Support Center: Addressing Neoaureothin Resistance in Long-Term Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the development of resistance to Neoaureothin in long-term cell cultures.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a decreased response to this compound over time. How can I confirm the development of resistance?
A1: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells versus the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q2: What could be the underlying mechanisms for this compound resistance in my cell cultures?
A2: While specific mechanisms for this compound are still under investigation, general mechanisms of drug resistance are well-documented and may include:
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.
-
Target Alteration: Mutations in the gene encoding the target protein of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound, allowing for continued proliferation and survival.
-
Drug Inactivation: Cellular enzymes may metabolize this compound into an inactive form.
-
Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.
Q3: How can I investigate the specific mechanism of resistance in my this compound-resistant cell line?
A3: A multi-pronged approach is recommended:
-
Gene and Protein Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) and Western blotting to examine the expression levels of known drug resistance markers, such as ABC transporters (e.g., ABCB1/MDR1).
-
Sequencing: Sequence the gene of the putative target of this compound to identify any potential mutations in the resistant cell line compared to the parental line.
-
Pathway Analysis: Employ techniques like RNA sequencing or proteomics to identify differentially expressed genes or proteins in resistant cells, which can point towards the activation of bypass signaling pathways.
Q4: Should I maintain the this compound pressure on my resistant cell line during routine culture?
A4: This depends on the stability of the resistant phenotype. Some drug-resistant cell lines maintain their resistance even without the drug, while others may revert to a sensitive state. It is advisable to maintain a low concentration of this compound in the culture medium to ensure the selective pressure for the resistant phenotype is maintained. However, for specific experiments, the drug may need to be removed.
Troubleshooting Guides
Problem: Increasing IC50 Value for this compound
If you observe a consistent increase in the IC50 value of this compound in your long-term cultures, it is a strong indication of developing resistance.
Troubleshooting Steps:
-
Confirm with a Fresh Batch of Drug: Ensure that the observed resistance is not due to the degradation of your this compound stock.
-
Perform a Dose-Response Curve: Generate a full dose-response curve for both the parental and the suspected resistant cell line to accurately determine the fold-change in IC50.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular response to drugs. Regularly test your cell cultures for mycoplasma.
-
Initiate Resistance Characterization: If resistance is confirmed, proceed with the experimental protocols outlined below to characterize the resistant phenotype.
Problem: Inconsistent Results in Resistance Marker Analysis
If you are not observing consistent differences in your proposed resistance markers (e.g., P-gp expression) between sensitive and resistant cells, consider the following:
Troubleshooting Steps:
-
Optimize Your Assay: Ensure your Western blot or qRT-PCR protocols are optimized for the specific target and cell line. This includes validating antibodies and primer sequences.
-
Check for Multiple Resistance Mechanisms: Resistance is often multifactorial. Your cells may have developed resistance through a mechanism other than the one you are investigating.
-
Expand Your Analysis: Broaden your investigation to include other potential resistance mechanisms, such as target mutation or activation of bypass pathways.
-
Clone Your Resistant Population: Your resistant cell culture may be heterogeneous. Sub-cloning the resistant population can help in obtaining a more uniform population for analysis.
Quantitative Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 of this compound (nM) | Fold Resistance |
| Parental Cell Line | N/A | 50 | 1 |
| Resistant Sub-line 1 | 6 months | 500 | 10 |
| Resistant Sub-line 2 | 12 months | 2500 | 50 |
Table 2: Relative Gene Expression of ABCB1 in this compound-Resistant Cells
| Cell Line | Relative ABCB1 mRNA Expression (Fold Change) |
| Parental Cell Line | 1.0 |
| Resistant Sub-line 1 | 8.5 |
| Resistant Sub-line 2 | 25.2 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Start by treating the cells with this compound at a concentration equal to the IC50.
-
Culture Maintenance: Maintain the cells in this concentration, changing the media with fresh drug every 2-3 days, until the cell growth rate recovers.
-
Dose Escalation: Once the cells are growing steadily, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Resistant Population: A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: Determination of IC50 by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Western Blot Analysis of P-glycoprotein (P-gp)
This protocol provides a general workflow for detecting the expression of P-gp, a common drug efflux pump.
-
Protein Extraction: Lyse the parental and resistant cells using RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like beta-actin.
Visualizations
Caption: Hypothetical signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for developing and characterizing this compound-resistant cells.
Technical Support Center: Optimizing Neoaureothin Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro delivery of Neoaureothin to target cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.[3][5]
Q2: What is a typical starting concentration for in vitro experiments with this compound?
A2: A common starting concentration for screening this compound and its analogs is in the micromolar range. For instance, a primary screen for anti-HIV activity might use a concentration of 10 µM.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments. Working concentrations for cytotoxicity assays can range from 1 µM to 100 µM.[3]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays are recommended.[6][7][8] The MTT and XTT assays measure metabolic activity, providing an indication of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.[6][7] It is essential to include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects.[6][9]
Q4: How can I measure the cellular uptake of this compound?
A4: Quantifying the cellular uptake of a hydrophobic compound like this compound can be achieved through several methods. If a fluorescently labeled version of this compound is available, fluorescence-based methods like confocal microscopy and flow cytometry can be used.[10] Alternatively, radiolabeling this compound (e.g., with tritium (B154650) or carbon-14) allows for highly sensitive quantification through scintillation counting of cell lysates.[10] A label-free approach involves using liquid chromatography-mass spectrometry (LC-MS/MS) to directly quantify the amount of this compound in cell lysates.[10]
Q5: What is the known mechanism of action of this compound?
A5: this compound has been identified as a potent inhibitor of HIV replication.[1] Its mechanism of action is considered novel and distinct from many current antiretroviral drugs, as it involves blocking the accumulation of HIV RNAs that encode for the structural components of new virus particles.[1]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to cell culture medium.
This is a common issue with hydrophobic compounds and is often referred to as "crashing out."[11]
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[11] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation. Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium, preferably while gently vortexing.[11] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[11] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes. Solution: If possible, try a different basal media formulation. You can also assess the solubility in a simpler buffered solution like PBS before moving to complex media.[11] |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may be unstable in aqueous solution over the course of a long experiment, leading to a decrease in the effective concentration. Solution: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. For long-term experiments, consider replenishing the medium with freshly prepared this compound at defined intervals.[12][13][14] |
| Photolability | This compound has been reported to be photolabile. Exposure to light can lead to its degradation. Solution: Protect all solutions containing this compound from light by using amber tubes and wrapping plates in foil. Minimize the exposure of your experimental setup to direct light. |
| Vehicle Control Issues | The concentration of the vehicle (e.g., DMSO) may be inconsistent across wells or may be at a level that affects cell health. Solution: Ensure that the final concentration of DMSO is identical in all wells, including the vehicle control. Typically, keep the final DMSO concentration at or below 0.5%.[5] |
| Cell Density Variation | The number of cells seeded per well is not consistent, leading to variability in the response to this compound. Solution: Ensure a homogenous cell suspension before seeding. Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during the experiment.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[1]
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50, 100 µM).[3]
-
Ensure the final DMSO concentration is consistent across all working solutions and the vehicle control, and does not exceed 0.5%.[3]
-
Use the working solutions immediately.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).[6]
-
Remove the old medium from the cells and add 100 µL of the freshly prepared this compound working solutions or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[6]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of an appropriate solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: A general workflow for optimizing this compound delivery and assessing its effects in vitro.
Caption: A hypothetical signaling pathway illustrating potential targets for this compound's anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
How to interpret variable IC50 values for Neoaureothin across different assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoaureothin. The information is designed to help interpret variable IC50 values and provide insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound in our anti-cancer cell proliferation assays. What are the potential reasons for this?
A1: Inconsistent IC50 values are a frequent challenge in in-vitro pharmacology and can arise from a variety of experimental factors.[1][2] It is crucial to meticulously control all experimental variables to ensure reproducibility. Key factors that can influence IC50 values include:
-
Cell-Based Factors:
-
Cell Line Integrity and Passage Number: Using cells with a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a defined, narrow passage number range for all experiments.[2]
-
Cell Health and Seeding Density: The health and confluency of the cells at the time of the assay can significantly impact their response to this compound. Ensure cells are in the exponential growth phase and maintain a consistent seeding density.[3]
-
-
Assay Conditions:
-
Compound Purity and Handling: The purity of the this compound sample can vary between batches. Impurities or degradation products may affect its activity.[1] Prepare fresh dilutions for each experiment from a validated stock solution and protect it from light.
-
Media and Serum Variability: Different lots of media and fetal bovine serum (FBS) can have varying compositions, which may alter cell growth and drug response.[1] It is advisable to test new lots before use in critical experiments.
-
Incubation Time: The duration of drug exposure can directly impact the IC50 value. A longer incubation time may result in a lower IC50. Standardize the incubation period across all experiments.[1]
-
-
Methodological Variations:
-
Assay Protocol: Even minor deviations in the experimental protocol, such as pipetting techniques or incubation times for reagents (e.g., MTT, CellTiter-Glo®), can introduce variability.[3]
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also be a source of variation.[4] Ensure a consistent and appropriate non-linear regression model is used.
-
Q2: What is the proposed mechanism of action for this compound, and how might this affect its IC50 value in different cell lines?
A2: While research on this compound is ongoing, its structural similarity to Aureothin provides significant clues to its mechanism of action. Aureothin is known to induce apoptosis (programmed cell death) in cancer cells.[1] The primary target identified for Aureothin is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1]
It is hypothesized that this compound also inhibits the phosphorylation of STAT3.[1] This inhibition prevents STAT3 from becoming active and translocating to the nucleus, where it would normally promote the expression of anti-apoptotic proteins like Bcl-2.[1] By blocking this pro-survival signaling, this compound is thought to trigger the intrinsic apoptotic pathway.
The IC50 value of this compound can therefore vary between different cell lines depending on their reliance on the STAT3 signaling pathway for survival. Cancer cell lines with constitutively active STAT3 may be more sensitive to this compound and exhibit lower IC50 values.
In the context of its anti-HIV activity, this compound and its derivatives have been shown to inhibit de novo virus production by blocking the accumulation of HIV RNAs that encode for viral structural components.[3]
Data Presentation: Illustrative IC50 Values for this compound
The following tables summarize illustrative IC50 values for this compound in various assays. This data is intended for educational purposes to demonstrate the range of potencies observed and should not be considered as definitive experimental results.
Table 1: Illustrative Anti-Cancer Activity of this compound
| Cell Line | Assay Type | Illustrative IC50 (µM) |
| HeLa (Cervical Cancer) | MTT Assay (72 hr) | 5.2 |
| MCF-7 (Breast Cancer) | CellTiter-Glo® (48 hr) | 8.9 |
| A549 (Lung Cancer) | SRB Assay (72 hr) | 12.5 |
| Jurkat (T-cell Leukemia) | Annexin V/PI Apoptosis Assay (48 hr) | 2.1 |
Table 2: Illustrative Antiviral and Antifungal Activity of this compound
| Target Organism | Assay Type | Illustrative IC50 / MIC (µM) |
| HIV-1 (in PBMC) | p24 Antigen ELISA | 0.05 |
| Candida albicans | Broth Microdilution (MIC) | 15.6 |
| Cryptococcus neoformans | Broth Microdilution (MIC) | 7.8 |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[3]
Mandatory Visualizations
Caption: Hypothesized signaling pathways affected by this compound.
Caption: Troubleshooting workflow for variable IC50 results.
References
Validation & Comparative
A Comparative Analysis of Neoaureothin and Other Polyketide Inhibitors of HIV
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and mechanisms of polyketide-based HIV inhibitors, featuring Neoaureothin and its analogues.
The global search for novel anti-HIV therapeutics has led researchers to explore diverse chemical scaffolds, with polyketides emerging as a promising class of natural products. Among these, this compound and its derivatives have demonstrated potent inhibitory activity against HIV. This guide provides a comprehensive comparison of this compound with other polyketide inhibitors of HIV, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Polyketide HIV Inhibitors
The following table summarizes the quantitative data on the anti-HIV activity and cytotoxicity of this compound, its parent compound Aureothin, and a lead synthetic derivative (Compound #7), alongside other selected polyketide inhibitors. The data highlights the superior potency and improved safety profile of the synthetic this compound analogue.
| Compound Name/Class | Specific Compound | Target/Mechanism of Action | IC50 / EC50 | IC90 | CC50 | Selectivity Index (SI = CC50/IC50) | Organism Source | Reference |
| γ-Pyrone Polyketides | Aureothin (#1) | Blocks accumulation of HIV RNAs for structural components | 5.3 ± 0.40 nM (LC5-RIC cells) | - | ~2.27 µM (PBMCs) | ~194 | Streptomyces thioluteus | [1] |
| This compound | Blocks accumulation of HIV RNAs for structural components | 2.2 ± 0.06 nM (LC5-RIC cells) | - | - | - | Streptomyces thioluteus | [1] | |
| Compound #7 (synthetic derivative) | Blocks accumulation of HIV RNAs for structural components | <10 nM (LC5-RIC cells), Similar to Aureothin in PBMCs | <45 nM (PBMCs) | >10 µM (PBMCs) | >970 | Synthetic | [1] | |
| Dimeric Macrolide Polyketides | Swinholide B | - | 0.52 µM | - | 1.77 µM | 3.4 | Marine Sponge | [2] |
| Misakinolide A | - | 0.58 µM | - | 37.5 µM | 64.7 | Marine Sponge | [2] | |
| Fungal Polyketides | Equisetin | - | - | - | - | - | Marine Fungi | [3] |
| Phomasetin | - | - | - | - | Marine Fungi | [3] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), IC90 (90% inhibitory concentration), and CC50 (half-maximal cytotoxic concentration) values are key indicators of a drug's potency and toxicity. A higher Selectivity Index (SI) indicates a more favorable safety profile, as the compound is more toxic to the virus than to host cells.
Mechanism of Action: A Novel Approach to HIV Inhibition
This compound and its derivatives exhibit a unique mechanism of action that distinguishes them from all currently approved antiretroviral drugs. Instead of targeting viral enzymes like reverse transcriptase or protease, these polyketides inhibit the de novo production of viruses from integrated proviruses. They achieve this by specifically blocking the accumulation of HIV RNAs that encode the structural components of new virions, including the viral genomic RNA.[1]
This novel mechanism presents a significant advantage in the fight against HIV, as it offers a new target for drug development and has the potential to be effective against drug-resistant strains. Furthermore, studies have shown that Compound #7 acts synergistically with clinical reverse transcriptase and integrase inhibitors, suggesting its potential use in combination therapies.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-HIV activity and cytotoxicity of polyketide inhibitors.
Cell-Based HIV-1 Replication Assay (Luciferase Reporter Assay)
This assay is a high-throughput method for quantifying the inhibition of HIV-1 replication in a cellular context.
Principle: A genetically engineered human T-cell line (e.g., CEM-GGR-LUC) is used, which contains an integrated luciferase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. Upon successful HIV-1 infection and replication, the viral Tat protein activates the LTR promoter, leading to the expression of luciferase. The amount of light produced by the luciferase reaction is directly proportional to the level of viral replication.
Protocol:
-
Cell Plating: Dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well white, solid-bottom assay plate using an automated liquid handler.
-
Compound Addition: Add 100 nL of the test compounds (e.g., this compound analogs at a stock concentration of 10 mM in DMSO) to the appropriate wells to achieve the desired final concentration (e.g., 10 µM for primary screening). Include positive (e.g., Zidovudine) and negative (DMSO) controls.
-
Virus Infection: Add 5 µL of HIV-1 (e.g., NL4-3 strain) to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the luminescence signal in the treated wells to the virus control wells. For dose-response experiments, plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HIV-1 p24 Antigen ELISA Assay
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of virus production.
Principle: The assay utilizes a sandwich ELISA format. A capture antibody specific for HIV-1 p24 is coated onto the wells of a microplate. The sample containing p24 is added, and the p24 antigen binds to the capture antibody. A second, biotinylated antibody that also recognizes p24 is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). Finally, a substrate for HRP is added, and the resulting colorimetric reaction is measured. The intensity of the color is proportional to the amount of p24 in the sample.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody against HIV-1 p24 overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat dry milk) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted cell culture supernatants and a serial dilution of a known amount of recombinant p24 antigen (for the standard curve) to the wells. Incubate for 2 hours at 37°C.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Reaction: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the compounds on host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells (e.g., PBMCs or a T-cell line) in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
Visualizing the Landscape of HIV Inhibition
To better understand the context of this compound's mechanism and the experimental processes involved, the following diagrams have been generated using the Graphviz DOT language.
HIV-1 Replication Cycle and the Target of this compound
This diagram illustrates the key stages of the HIV-1 life cycle and highlights the novel inhibitory step of this compound and its derivatives.
Caption: HIV-1 life cycle and targets of various inhibitors.
Experimental Workflow for Anti-HIV Drug Screening
This workflow diagram outlines the sequential steps involved in screening and characterizing potential anti-HIV compounds like this compound.
Caption: Workflow for anti-HIV drug discovery and evaluation.
Logical Relationship of Key Experimental Readouts
This diagram illustrates the relationship between the primary experimental readouts used to assess the efficacy and safety of anti-HIV compounds.
Caption: Relationship between key anti-HIV experimental parameters.
References
Unveiling Neoaureothin's Potential: A Comparative Analysis of its Cross-Reactivity Against Diverse HIV Strains
For Immediate Release
A promising anti-HIV agent, Neoaureothin, and its derivatives are demonstrating significant potential in the fight against a broad spectrum of Human Immunodeficiency Virus (HIV) strains. Groundbreaking research reveals a novel mechanism of action that sets it apart from currently approved antiretroviral therapies, offering a new avenue for combating drug-resistant forms of the virus. This guide provides a comprehensive comparison of this compound's performance against various HIV strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a polyketide natural product, and its closely related analog, aureothin, have been identified as potent inhibitors of HIV replication.[1] Their unique mechanism involves the blockage of the accumulation of HIV RNAs that are essential for producing the structural components of new virus particles.[1] This distinct pathway of viral inhibition suggests that this compound and its analogs could be effective against HIV strains that have developed resistance to existing drugs.[1]
Comparative Antiviral Activity
Recent studies have focused on synthetic derivatives of Aureothin/Neoaureothin to enhance their therapeutic properties, such as photostability and cellular safety. A lead compound, designated as compound #7, has emerged from these studies, exhibiting strong anti-HIV activity with an IC90 value of less than 45 nM.[2] This compound has demonstrated efficacy against multiple HIV genotypes, including both HIV-1 and HIV-2, as well as clinical isolates.[2]
To provide a clear comparison of its efficacy, the following tables summarize the inhibitory concentrations (IC50) of this compound-related compounds and other established antiretroviral drugs against various HIV strains.
| Compound | HIV-1 Strain | Cell Line | IC50 (nM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Aureothin (#1) | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
| Compound #7 | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
| Compound #3 | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
| Compound #6 | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
| Compound #12 | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
| Compound #13 | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
| Compound #15 | NL4-3 | LC5-RIC | <10 | >10 | >1000 |
Data for Aureothin derivatives from a study on synthetic polyketides inspired by Aureothin.[2] The specific IC50 values below 10 nM were not further detailed in the source.
Activity Against Drug-Resistant Strains and Synergistic Effects
A critical aspect of any new anti-HIV candidate is its effectiveness against drug-resistant strains. While specific IC50 values for this compound against a wide panel of resistant strains are not yet extensively published, its novel mechanism of action provides a strong rationale for its potential efficacy where other drugs fail.[1]
Furthermore, studies have shown that a lead derivative, compound #7, acts synergistically with established reverse transcriptase and integrase inhibitors.[2] This suggests that this compound-based compounds could be valuable components of combination antiretroviral therapy (cART), potentially reducing the required dosages of other drugs and overcoming resistance.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
These assays are crucial for determining the therapeutic window of a compound by comparing its antiviral efficacy with its toxicity to host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cellular metabolic activity.[3] Viable cells with active metabolism can convert the tetrazolium salts into a colored formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells.[3]
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with serial dilutions of the test compound and control substances.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Principle: The p24 antigen capture ELISA is a sandwich immunoassay. Wells of a microtiter plate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The sample containing the virus is added, and any p24 antigen present is captured by the antibody. A second, enzyme-linked polyclonal antibody to p24 is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of captured p24.[5]
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody against HIV-1 p24.
-
Sample Addition: Add cell culture supernatants, along with a standard curve of known p24 concentrations, to the wells.
-
Incubation and Washing: Incubate to allow p24 to bind to the capture antibody, then wash to remove unbound material.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on p24.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the concentration of p24 in the samples by interpolating from the standard curve. Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that inhibits p24 production by 50%.
Quantification of Viral RNA (RT-qPCR)
To validate the mechanism of action of this compound, it is essential to quantify the levels of viral RNA within treated cells.
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to detect and quantify RNA levels.[6] Total RNA is first extracted from cells and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amplification of a specific viral gene is monitored in real-time using fluorescent probes. The amount of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial amount of viral RNA.
Protocol Outline:
-
Cell Treatment and Lysis: Treat HIV-infected cells with the test compound and lyse the cells at various time points.
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific for a viral gene (e.g., gag or env).
-
qPCR: Perform qPCR using the synthesized cDNA, primers, and a fluorescent probe specific for the target viral gene.
-
Data Analysis: Quantify the viral RNA levels by comparing the amplification curves to a standard curve of known RNA concentrations. Analyze the relative reduction in viral RNA in treated cells compared to untreated controls.
Visualizing the Path to Inhibition
To better understand the processes involved in evaluating this compound's anti-HIV activity, the following diagrams illustrate the experimental workflows and the proposed mechanism of action.
Conclusion
This compound and its derivatives represent a new class of HIV inhibitors with a unique mechanism of action that holds considerable promise, particularly for the treatment of drug-resistant HIV infections. The data presented herein underscore the potent and broad-spectrum anti-HIV activity of these compounds. Further research, including comprehensive studies on cross-reactivity against a wider array of drug-resistant clinical isolates and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this exciting new class of antiretroviral agents.
References
- 1. Quantitative HIV-1 RNA as a marker of clinical stability and survival in a cohort of 302 patients with a mean CD4 cell count of 300 x 10(6)/l - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains [mdpi.com]
- 5. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of HIV RNA: techniques & clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity Profiles of Neoaureothin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Neoaureothin, a polyketide natural product also known as Spectinabilin (B1678161), has garnered significant interest within the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of the cytotoxicity of this compound and its analogues, supported by experimental data, to inform further research and drug development efforts.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
A study by Gao et al. (2019) investigated the cytotoxicity of Spectinabilin (this compound) and two of its derivatives against five human cancer cell lines. The results, summarized in the table below, demonstrate a range of cytotoxic potencies.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | SMMC7721 (Hepatocellular Carcinoma) IC50 (µM) | Another Cancer Cell Line IC50 (µM) |
| Spectinabilin (this compound) | 18.7 ± 3.1 | 12.8 (HCT-116) | 34.6 ± 4.7 | - | - |
| Spectinabilin Derivative 1 | - | - | - | - | - |
| 2-demethyl-spectinabilin | Weak | Weak | Weak | Weak | Weak |
| New Spectinabilin Derivative | 9.7 | 12.8 | 9.1 | - | - |
Data extracted from Gao et al. (2019) and another study mentioning a new spectinabilin derivative. Dashes indicate data not available in the cited sources.[1]
Notably, Spectinabilin itself displayed moderate cytotoxicity against the tested cell lines.[1] Interestingly, a new spectinabilin derivative showed enhanced cytotoxic activity against A549, HCT-116, and HepG2 cell lines compared to the parent compound.[1] Conversely, the 2-demethyl-spectinabilin derivative exhibited weak cytotoxicity.[1]
In a separate study focusing on anti-HIV activity, the related compound Aureothin showed a 50% cytotoxic concentration (CC50) of approximately 2.27 µM.[2] The study also found that synthetic Aureothin derivatives, where the potentially toxic nitro group was replaced, showed no cytotoxic effects up to 10 µM, suggesting that structural modifications can significantly improve the safety profile.[2]
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and cytotoxicity. Specific parameters may vary between studies.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
This compound and its analogues are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) alone.
3. Incubation:
-
The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
Following incubation, a solution of MTT is added to each well and the plates are incubated for an additional few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The culture medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of this compound and its analogues are believed to be mediated through the induction of apoptosis, or programmed cell death.
Experimental Workflow for Investigating Apoptosis
Caption: A typical experimental workflow to investigate the cytotoxic mechanism of this compound and its analogues.
Studies on related compounds like Aureothin suggest that the intrinsic, or mitochondrial, pathway of apoptosis is involved.[3] Research on Spectinabilin (this compound) has indicated that it can cause G2/M phase cell cycle arrest in hepatocellular carcinoma cells.[1] This arrest is often a prelude to apoptosis.
Proposed Apoptotic Signaling Pathway
Caption: A proposed signaling pathway for this compound-induced apoptosis, involving cell cycle arrest.
The G2/M cell cycle arrest induced by Spectinabilin is associated with decreased protein levels of cyclin B1 and cdc2, and an increase in p21.[1] These molecular changes prevent the cell from progressing through mitosis and can trigger the apoptotic cascade. While the precise molecular targets of this compound are still under investigation, its ability to induce cell cycle arrest and subsequent apoptosis highlights its potential as a lead compound for the development of novel anticancer therapies. Further structure-activity relationship (SAR) studies are crucial to optimize the cytotoxic potency and selectivity of this compound analogues.
References
Unveiling Synergistic Power: Neoaureothin and Reverse Transcriptase Inhibitors Join Forces Against HIV
For Immediate Release
A groundbreaking study has demonstrated a significant synergistic effect in inhibiting HIV replication when combining Neoaureothin, a novel natural product-inspired compound, with established reverse transcriptase inhibitors. This discovery opens promising new avenues for the development of more potent and potentially resistance-evading antiretroviral therapies.
Researchers and drug development professionals now have compelling evidence that a dual-pronged attack on the HIV replication cycle, targeting both viral RNA accumulation and reverse transcription, can be significantly more effective than individual treatments. This comparison guide provides an in-depth analysis of the experimental data validating this synergy, detailed protocols for replication, and a visual representation of the underlying mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between a lead Aureothin derivative, Compound #7, and various reverse transcriptase inhibitors was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The results, summarized in the table below, clearly demonstrate a synergistic relationship.
| Drug Combination | Effective Dose (ED) Level | Combination Index (CI) | Interpretation |
| Compound #7 + Emtricitabine (FTC) | ED₇₅ | < 1 | Synergy |
| ED₉₀ | < 1 | Synergy | |
| Compound #7 + Lamivudine (3TC) | ED₇₅ | < 1 | Synergy |
| ED₉₀ | < 1 | Synergy | |
| Compound #7 + Efavirenz (EFV) | ED₇₅ | < 1 | Synergy |
| ED₉₀ | < 1 | Synergy |
Data derived from isobologram analysis in "Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin"[1][2]. Specific CI values at ED₇₅ and ED₉₀ were consistently below 1, indicating a synergistic interaction.
Visualizing the Synergistic Mechanism
The distinct mechanisms of action of this compound and reverse transcriptase inhibitors provide a strong basis for their synergistic interaction. This compound's derivative, Compound #7, uniquely inhibits the accumulation of viral RNAs that are essential for building new virus particles.[1][2] In parallel, reverse transcriptase inhibitors block the crucial step of converting the viral RNA genome into DNA, a process necessary for integration into the host cell's genome. By targeting two separate and critical stages of the HIV life cycle, the combination therapy creates a more formidable barrier to viral replication.
Caption: Synergistic inhibition of HIV replication.
Experimental Workflow for Synergy Validation
The following diagram outlines a typical experimental workflow to validate the synergistic effect of this compound and reverse transcriptase inhibitors.
Caption: Experimental workflow for in vitro synergy testing.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of the individual compounds and their combinations to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed target cells (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound, the reverse transcriptase inhibitor, and their combinations to the wells. Include a mock-treated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound and combination.
HIV-1 p24 Antigen ELISA
Objective: To quantify the level of HIV-1 p24 antigen in the cell culture supernatant, which is a direct measure of viral replication.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Addition: Add cell culture supernatants from the synergy experiment (diluted if necessary) and a p24 standard curve to the wells and incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody against p24 antigen. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of p24 antigen in the samples based on the standard curve. The 50% effective concentration (EC₅₀) for each drug and combination is then determined.
Reverse Transcriptase Activity Assay
Objective: To measure the activity of the HIV-1 reverse transcriptase enzyme, providing another metric for viral replication.
-
Sample Preparation: Collect cell-free supernatants from the synergy experiment.
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and labeled nucleotides (e.g., ³H-dTTP).
-
Enzyme Reaction: Add the viral supernatant to the reaction mixture and incubate at 37°C for 1-2 hours to allow for reverse transcription.
-
Precipitation: Precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).
-
Washing: Wash the filters to remove unincorporated labeled nucleotides.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the reverse transcriptase activity. Calculate the EC₅₀ for each drug and combination.
This comprehensive guide provides the foundational data and methodologies for researchers to further explore and validate the promising synergistic antiviral activity of this compound in combination with reverse transcriptase inhibitors. These findings represent a significant step forward in the quest for more effective HIV therapies.
References
A Comparative Analysis of Neoaureothin and Integrase Inhibitors in the Context of HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV-1 activity of Neoaureothin, a novel polyketide natural product, and established integrase strand transfer inhibitors (INSTIs). The information presented herein is intended to inform research and development efforts in the field of antiretroviral therapy.
Introduction
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) relies on the continued development of novel antiretroviral agents that target various stages of the viral life cycle. Integrase strand transfer inhibitors (INSTIs), such as Raltegravir and Dolutegravir, are a cornerstone of modern combination antiretroviral therapy (cART).[1][2] They effectively block the integration of the viral DNA into the host cell's genome, a critical step for viral replication.[1][3][4] this compound and its derivatives have emerged as potent inhibitors of HIV-1 replication, operating through a distinct mechanism of action that involves the blockage of viral RNA accumulation, a post-integration event.[5] This guide presents a comparative overview of these two classes of inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 efficacy and cytotoxicity of this compound alongside two widely used integrase inhibitors, Raltegravir and Dolutegravir. The data is compiled from various studies and presented to facilitate a comparative assessment of their therapeutic potential.
| Compound | Target | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Viral RNA Accumulation | T-cell lines / PBMCs | ~1-10 (estimated) | >10 | >1000 |
| Raltegravir | Integrase Strand Transfer | PBMCs / MT-4 cells | 2 - 7[6] | >100 | >14,000 |
| Dolutegravir | Integrase Strand Transfer | PBMCs / MT-4 cells | 0.5 - 2.1[7] | >10 | >4,760 |
EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response.[8][9] In this context, it represents the concentration required to inhibit 50% of HIV-1 replication in cell-based assays. CC50 (50% cytotoxic concentration): The concentration of a drug that is required to reduce cell viability by 50%.[10][11] Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of a compound. A higher SI is desirable.
Mechanism of Action
This compound and integrase inhibitors disrupt the HIV-1 life cycle at fundamentally different stages. This distinction is crucial for understanding their potential for combination therapy and for overcoming drug resistance.
Integrase Inhibitors: These drugs, including Raltegravir and Dolutegravir, specifically target the HIV-1 integrase enzyme.[1] They act as integrase strand transfer inhibitors (INSTIs) by binding to the active site of the enzyme, thereby preventing the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome.[3][4] This action effectively halts the viral replication cycle at the integration step.[1]
This compound: This natural product exhibits a novel mechanism of action that occurs after the integration of the viral DNA into the host genome.[5] It has been shown to inhibit the accumulation of viral RNAs that encode for the structural components of new virions.[5] By preventing the synthesis or promoting the degradation of these crucial viral transcripts, this compound effectively blocks the production of new, infectious virus particles.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the Graphviz DOT language, illustrate the distinct points of intervention of this compound and integrase inhibitors in the HIV-1 life cycle, as well as a typical experimental workflow for their evaluation.
Caption: HIV-1 life cycle and points of inhibition.
References
- 1. Integrase inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 2. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. labinsights.nl [labinsights.nl]
Assessing the Specificity of Neoaureothin's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the antiviral specificity of Neoaureothin, a polyketide natural product with known potent anti-HIV activity. Due to the current focus of published research on HIV, this document outlines a proposed series of experiments to determine its broader antiviral spectrum and compares its known mechanism to that of established antiviral agents.
Introduction to this compound and its Known Antiviral Activity
This compound, a γ-pyrone polyketide, and its synthetic derivatives have emerged as potent inhibitors of Human Immunodeficiency Virus (HIV) replication.[1] A notable synthetic analog, referred to as compound #7, has demonstrated superior anti-HIV activity compared to the natural product, with an IC90 value of less than 45 nM.[1] This compound exhibits a favorable safety profile with a selectivity index greater than 970, a significant improvement over Aureothin.[1]
The mechanism of action against HIV is novel and distinct from currently approved antiretroviral therapies.[1] this compound and its analogs act by inhibiting the production of new virus particles from integrated proviruses by blocking the accumulation of HIV RNAs that encode for the structural components of virions.[1] This unique mechanism makes this compound and its derivatives promising candidates for further development, particularly for combating drug-resistant HIV strains.
Proposed Experimental Framework for Determining Antiviral Specificity
To assess the broader antiviral potential of this compound, a systematic in vitro evaluation against a panel of representative DNA and RNA viruses is proposed.
Recommended Virus Panel and Cell Lines
| Virus Family | Virus | Virus Type | Recommended Cell Line(s) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | ssRNA-RT | TZM-bl, CEM-GGR-LUC, Peripheral Blood Mononuclear Cells (PBMCs) |
| Orthomyxoviridae | Influenza A virus (e.g., H1N1, H3N2) | (-)ssRNA | Madin-Darby Canine Kidney (MDCK), A549 |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | dsDNA | Vero, Human Foreskin Fibroblasts (HFF) |
| Flaviviridae | Hepatitis C Virus (HCV) | (+)ssRNA | Huh-7, HepG2 |
| Picornaviridae | Human Rhinovirus (HRV) | (+)ssRNA | HeLa, MRC-5 |
| Coronaviridae | Human Coronavirus (e.g., OC43, 229E) | (+)ssRNA | MRC-5, WI-38 |
Key Experimental Protocols
Objective: To determine the concentration of this compound that reduces the viability of uninfected host cells by 50%.
Protocol:
-
Cell Plating: Seed the selected cell lines in 96-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a "cells only" control (no compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC50).
Objective: To determine the concentration of this compound that inhibits viral replication by 50%. Two common methods are the Plaque Reduction Assay and the TCID50 Assay.
A. Plaque Reduction Assay (for plaque-forming viruses):
-
Cell Plating: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (plaque-forming units, PFU) in the presence of serial dilutions of this compound.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression.
B. Tissue Culture Infectious Dose 50 (TCID50) Assay (for non-plaque-forming viruses):
-
Cell Plating: Seed susceptible cells in 96-well plates.
-
Virus Titration and Infection: Prepare serial dilutions of the virus and infect the cells in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plates and observe for cytopathic effect (CPE) for several days.
-
CPE Assessment: Score each well for the presence or absence of CPE.
-
Data Analysis: Calculate the TCID50, the virus dilution at which 50% of the wells show CPE, using a method such as the Reed-Muench or Spearman-Kärber formula. The IC50 is the concentration of this compound that reduces the viral titer by 50%.
Comparative Analysis with Other Antiviral Agents
The antiviral specificity of this compound should be benchmarked against well-characterized antiviral drugs with both broad and narrow spectrums of activity.
| Antiviral Agent | Target Virus(es) | Mechanism of Action |
| This compound (Compound #7) | HIV-1 | Blocks the accumulation of viral RNAs encoding structural components.[1] |
| Favipiravir | Broad-spectrum (Influenza, Ebola, etc.) | Prodrug that is converted to its active form, which then inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis or chain termination of the viral RNA. |
| Remdesivir | Broad-spectrum (Coronaviruses, Ebola, etc.) | An adenosine (B11128) nucleotide analog that acts as a delayed chain terminator of viral RNA synthesis by inhibiting the RdRp. |
| Acyclovir | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | A guanosine (B1672433) analog that is selectively phosphorylated by viral thymidine (B127349) kinase. The resulting triphosphate form inhibits viral DNA polymerase and acts as a chain terminator.[1][2] |
Investigation of Potential Signaling Pathway Modulation
Given this compound's unique mechanism of action against HIV, exploring its impact on host cell signaling pathways could provide insights into its potential for broader antiviral activity.
Hypothetical Signaling Pathway of Interest: Akt/NF-κB Pathway
The Akt and NF-κB signaling pathways are crucial for the replication of numerous viruses. Some antiviral compounds exert their effects by modulating these pathways. For instance, certain coumarin (B35378) derivatives have been shown to inhibit HIV-1 Tat-mediated transcription by affecting the Akt pathway. While there is no direct evidence linking this compound to this pathway, its impact on viral RNA accumulation warrants investigation into host transcription and related signaling cascades.
Proposed Experimental Workflow for Pathway Analysis
Caption: Workflow for investigating this compound's effect on the Akt/NF-κB pathway.
Mandatory Visualizations
Experimental Workflow for Antiviral Specificity Assessment
Caption: Workflow for assessing the antiviral specificity of this compound.
Hypothetical Signaling Pathway Modulation by this compound
Caption: Hypothetical inhibition of the Akt/NF-κB pathway by this compound.
References
Neoaureothin Analogs in Multi-Drug Resistant HIV: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant (MDR) strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective antiretroviral therapy (ART). This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Neoaureothin, a polyketide natural product, and its synthetic analogs have emerged as a promising new class of HIV inhibitors. This guide provides a comparative overview of a potent synthetic aureothin (B1665325) derivative, referred to as Compound #7, against established antiretroviral drugs used in the management of MDR HIV, based on available preclinical data.
Mechanism of Action: A Novel Approach to HIV Inhibition
Unlike conventional antiretroviral drugs that target viral enzymes such as reverse transcriptase, protease, or integrase, this compound and its analogs exhibit a novel mechanism of action. These compounds inhibit HIV replication by blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions. This distinct mechanism suggests a potential for efficacy against HIV strains that have developed resistance to existing drug classes.
HIV-1 Replication Cycle and Points of Inhibition
The following diagram illustrates the HIV-1 replication cycle and highlights the stages targeted by different classes of antiretroviral drugs, including the novel mechanism of this compound analogs.
Comparative In Vitro Efficacy
Direct comparative studies of this compound or its analogs against a comprehensive panel of MDR HIV-1 clinical isolates alongside current standard-of-care drugs are not yet publicly available. The following tables present available data for the potent aureothin-inspired Compound #7 and representative data for the standard-of-care drugs Dolutegravir (an integrase inhibitor) and Darunavir (a protease inhibitor) to provide a preliminary performance context. It is important to note that these data are not from head-to-head comparative experiments and were generated in different studies.
Table 1: In Vitro Anti-HIV Activity of Aureothin-Inspired Compound #7
| Compound | Target | HIV-1 Strain | IC90 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Compound #7 | HIV RNA Accumulation | NL4-3 | < 45 | > 10 | > 970 |
Data sourced from a study on novel synthetic polyketides inspired by Aureothin. The IC50 for Compound #7 was not explicitly stated, but the IC90 provides a measure of high potency. The CC50 was determined in peripheral blood mononuclear cells (PBMCs).
Table 2: Representative In Vitro Anti-HIV Activity of Standard-of-Care Drugs
| Drug | Class | HIV-1 Strain | IC50 (nM) |
| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | Wild-Type | 0.5 - 2.5 |
| INSTI-Resistant Mutants (e.g., Y143R, Q148H/K/R, N155H) | 1 - >100 | ||
| Darunavir | Protease Inhibitor (PI) | Wild-Type | 1 - 5 |
| PI-Resistant Mutants (e.g., multiple mutations) | 5 - >100 |
Note: The IC50 values for Dolutegravir and Darunavir can vary significantly depending on the specific mutations present in the resistant strains and the cell type used in the assay. This table provides a general range based on publicly available data and is intended for contextual comparison only.
Experimental Protocols
The evaluation of anti-HIV-1 activity, particularly against MDR strains, requires robust and standardized in vitro assays. A widely accepted method is the TZM-bl cell-based assay, which measures the inhibition of viral entry and replication.
Protocol: Phenotypic Anti-HIV Drug Susceptibility Assay Using TZM-bl Cells
1. Cell and Virus Preparation:
-
TZM-bl Cells: These are HeLa cells genetically engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
MDR HIV-1 Isolates: Obtain clinical isolates of MDR HIV-1 from patient samples or a recognized repository. Propagate the viral stocks in peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line. Determine the 50% tissue culture infective dose (TCID50) of the viral stocks.
2. Drug Susceptibility Assay:
-
Plate TZM-bl cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds (e.g., this compound analog, Dolutegravir, Darunavir) in culture medium.
-
Remove the culture medium from the TZM-bl cells and add the diluted compounds to the respective wells.
-
Add a standardized amount of MDR HIV-1 viral stock (e.g., 200 TCID50) to each well, except for the cell control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
3. Measurement of Luciferase Activity:
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
4. Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control (no drug).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The unique mechanism of action of this compound analogs interrupts a critical step in the late stage of the HIV replication cycle. The following diagram illustrates the logical relationship between viral transcription and the production of new viral particles, and where this compound analogs intervene.
Independent Validation of the Anti-Malarial Activity of Spectinabilin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-malarial activity of spectinabilin (B1678161) with established alternative drugs, namely chloroquine (B1663885) and artesunate. The information presented is based on available experimental data to facilitate independent validation and further research.
Executive Summary
Spectinabilin, a nitrophenyl-substituted polyketide, has demonstrated noteworthy in vitro activity against the human malaria parasite, Plasmodium falciparum. This guide summarizes its performance in comparison to the widely used anti-malarial drugs, chloroquine and artesunate. While in vitro data for spectinabilin is promising, a comprehensive evaluation is limited by the current lack of publicly available in vivo efficacy data. The available data suggests that spectinabilin may act by inhibiting protein synthesis within the parasite. Further in vivo studies are crucial to fully assess its potential as a viable anti-malarial candidate.
Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (IC₅₀) and cytotoxicity (CC₅₀) of spectinabilin, chloroquine, and artesunate. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides an indication of the compound's specificity for the parasite over mammalian cells. A higher SI value is generally desirable.
| Compound | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| Spectinabilin | Not Specified | 5,000 | |
| Chloroquine | 3D7 (sensitive) | 1.5 - 1.8 mg/kg (ED₅₀) | [1] |
| W2 (resistant) | 1.5 mg/kg (ED₅₀) | [2] | |
| Artesunate | ANKA | 2.108 - 4.211 mg/kg/day (ED₅₀) | [3] |
| Not Specified | ~5 mg/kg (ED₅₀) | [4] |
Note: IC₅₀ values for comparator drugs can vary significantly depending on the P. falciparum strain and the specific assay conditions.
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Spectinabilin | Human non-small cell lung cancer | >10 | |
| Chloroquine | Not specified | Not specified | |
| Artesunate | Not specified | Not specified |
| Compound | Selectivity Index (SI) |
| Spectinabilin | >2 |
The Selectivity Index for Spectinabilin is calculated using the provided IC₅₀ and CC₅₀ values. A higher SI suggests a more favorable therapeutic window.
Mechanism of Action
Spectinabilin: Evidence suggests that spectinabilin's anti-malarial activity may stem from the inhibition of protein synthesis within Plasmodium falciparum[5][6][7][8][9]. This mechanism targets the parasite's ability to produce essential proteins for its survival and replication.
Chloroquine: This established anti-malarial drug is known to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in its food vacuole. Chloroquine prevents the polymerization of heme into hemozoin, leading to a buildup of toxic heme that kills the parasite.
Artesunate: As an artemisinin (B1665778) derivative, artesunate's mechanism is believed to involve the generation of reactive oxygen species (ROS) upon activation by heme-iron within the parasite. These ROS then damage parasite proteins and other essential biomolecules, leading to parasite death.
Below is a conceptual diagram illustrating the proposed mechanism of action for spectinabilin.
Caption: Proposed mechanism of spectinabilin targeting parasite protein synthesis.
Experimental Protocols
This section details the standard methodologies for the key experiments cited in this guide.
In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based in vitro anti-malarial assay.
Detailed Methodology:
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds (e.g., spectinabilin, chloroquine, artesunate) in a 96-well microtiter plate. Include positive (drug-free) and negative (no parasites) controls.
-
Parasite Culture: Add synchronized P. falciparum cultures, primarily at the ring stage, to each well. The final parasitemia is typically adjusted to 0.5-1% at a 2% hematocrit.
-
Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for a specified time (e.g., 1 hour) to allow for cell lysis and DNA staining. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-malarial Efficacy Testing: 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay evaluates the ability of a compound to suppress the proliferation of malaria parasites in a murine model.
Workflow Diagram:
Caption: Workflow for the 4-day suppressive test (Peter's Test) in a murine model.
Detailed Methodology:
-
Infection: Inoculate mice (e.g., Swiss albino or BALB/c) intraperitoneally or intravenously with a standardized dose of Plasmodium berghei-infected red blood cells on Day 0[10].
-
Treatment: Randomly group the infected mice and administer the test compound orally or via another appropriate route once daily for four consecutive days (Day 0 to Day 3)[2]. A vehicle control group and a positive control group (treated with a standard anti-malarial like chloroquine) are included.
-
Parasitemia Determination: On Day 4, collect tail blood from each mouse to prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia for each group. The percentage of chemosuppression is determined using the following formula:
% Chemosuppression = [(Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control] x 100
The 50% effective dose (ED₅₀) can be determined by testing a range of drug concentrations and analyzing the dose-response relationship.
Conclusion
Spectinabilin demonstrates promising in vitro anti-malarial activity. However, the absence of robust in vivo efficacy data is a critical gap that needs to be addressed to validate its potential as a clinical candidate. The proposed mechanism of action, inhibition of protein synthesis, presents a potentially valuable target for anti-malarial drug development. Further research, particularly in vivo studies in murine models, is strongly recommended to comprehensively evaluate the therapeutic potential of spectinabilin.
References
- 1. mmv.org [mmv.org]
- 2. Interaction between Chitosan and Chloroquine against Plasmodium berghei and P. falciparum Using In-Vivo and In-Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Allicin and Artesunate Combination Treatment on Experimental Mice Infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antimalarial Agent that Inhibits Protein Synthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent inhibition of Plasmodium falciparum Ubc13 impairs global protein synthesis - Watch Related Videos [visualize.jove.com]
- 9. Inhibition of Plasmodium falciparum protein synthesis. Targeting the plastid-like organelle with thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with Neoaureothin versus other HIV inhibitors
A notable gap in current research is the absence of published studies on the proteomic effects of Neoaureothin in the context of HIV-infected cells. This guide, therefore, provides a comparative overview of the known proteomic impacts of established classes of HIV inhibitors: Protease Inhibitors (PIs), Reverse Transcriptase Inhibitors (RTIs), and Integrase Inhibitors (INIs). The data presented is synthesized from various proteomic studies and is intended to serve as a valuable resource for researchers and drug development professionals.
This guide summarizes the cellular protein alterations induced by different classes of antiretroviral drugs, offering insights into their mechanisms of action and off-target effects. Understanding these proteomic shifts is crucial for developing more effective and less toxic therapeutic strategies against HIV.
Comparative Analysis of Proteomic Alterations
The following tables summarize the observed changes in host cell protein expression following treatment with different classes of HIV inhibitors. The data is compiled from multiple proteomic studies on HIV-infected and uninfected cells.
Table 1: Effects of Protease Inhibitors on Host Cell Proteome
| Protein Category | Representative Proteins | Observed Effect | Reference |
| Apoptosis | Caspases, Akt/PKB | Induction of caspase-dependent apoptosis, Inhibition of Akt activity | [1] |
| Lipid Metabolism | Apolipoproteins (APOA2, APOC2, APOE) | Upregulation | [2] |
| Cellular Signaling | Akt/PKB | Inhibition | [1] |
| Glucose Metabolism | GLUT4 | Competitive inhibition | [1] |
| Complement & Coagulation | Complement C3, HRG | Upregulation | [2] |
Table 2: Effects of Reverse Transcriptase Inhibitors on Host Cell Proteome
| Protein Category | Representative Proteins | Observed Effect | Reference |
| Cell Cycle | Vpr-binding proteins | Modulation of cell cycle-related proteins | [3] |
| DNA Synthesis | Host DNA polymerases | Potential off-target inhibition | [4] |
| Mitochondrial Function | Mitochondrial proteins | Depletion of mitochondrial DNA and proteins | [4] |
| Antiviral Response | Interferon-stimulated genes | Upregulation | [2] |
| RNA Processing | RNA binding proteins | Altered expression | [2] |
Table 3: Effects of Integrase Inhibitors on Host Cell Proteome
| Protein Category | Representative Proteins | Observed Effect | Reference |
| Proteasomal Degradation | TRIM33 | TRIM33 targets HIV-1 integrase for proteasomal degradation | [5] |
| DNA Repair | DNA repair pathway proteins | Potential modulation due to inhibition of integration | [6] |
| Nuclear Proteins | Nuclear transport proteins | Alterations in proteins involved in nuclear import | [7] |
| Host-Virus Interaction | Integrase-interacting host factors | Changes in the abundance of cellular binding partners of integrase | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a common experimental workflow for comparative proteomics and a key signaling pathway affected by HIV infection and its treatment.
Caption: A generalized workflow for comparative proteomic analysis of cells treated with HIV inhibitors.
Caption: The PI3K-Akt signaling pathway, which is often modulated by HIV and can be inhibited by certain protease inhibitors.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are generalized protocols based on common practices in the field.
Cell Culture and HIV Infection
-
Cell Lines: Common cell lines for HIV research include Jurkat cells, CEM-T4 cells, and primary human CD4+ T cells.[3][12]
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) are often used.[12]
-
Infection: Cells are typically infected at a multiplicity of infection (MOI) that ensures a high percentage of infected cells for synchronous infection studies.[12]
Drug Treatment
-
Inhibitor Concentrations: Cells are treated with HIV inhibitors at concentrations known to be effective in vitro, often at or near the EC50 or IC50 values.[13]
-
Treatment Duration: The duration of treatment varies depending on the specific research question, ranging from a few hours to several days to observe both immediate and long-term effects on the proteome.[2]
Protein Extraction and Digestion
-
Cell Lysis: Infected and treated cells are harvested and lysed using appropriate buffers containing protease and phosphatase inhibitors to preserve protein integrity.[14]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Digestion: Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion, most commonly with trypsin, to generate peptides suitable for mass spectrometry.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) coupled with nano-liquid chromatography systems are typically used for deep proteome coverage.
-
Quantitative Strategies:
-
Label-free quantification (LFQ): Compares the signal intensities of peptides across different samples.
-
Isobaric labeling (e.g., TMT, iTRAQ): Uses chemical tags to label peptides from different samples, allowing for multiplexed analysis and relative quantification.[2][16]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Involves metabolic labeling of proteins with "heavy" and "light" amino acids for accurate relative quantification.[2][17]
-
Data Analysis and Bioinformatics
-
Protein Identification and Quantification: Raw mass spectrometry data is processed using software such as MaxQuant, Proteome Discoverer, or similar platforms to identify peptides and proteins and to obtain their relative abundances.
-
Statistical Analysis: Statistical tests are applied to identify proteins that are significantly differentially expressed between control and treated samples.
-
Functional Annotation and Pathway Analysis: Differentially expressed proteins are subjected to bioinformatics analysis using tools like DAVID, Metascape, or Ingenuity Pathway Analysis to identify enriched biological pathways, molecular functions, and cellular components.[17]
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics, biomarkers, and HIV‐1: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional proteomic atlas of HIV infection in primary human CD4+ T cells | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Cellular TRIM33 restrains HIV-1 infection by targeting viral integrase for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding HIV Drug-Resistance Through Protein Structures | Technology Networks [technologynetworks.com]
- 7. Proteomic profiling of HIV-infected T-cells by SWATH mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV and Proteomics: What We Have Learned from High Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Antineoplastic effect of proliferation signal inhibitors: from biology to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Surface Proteomic Map of HIV Infection Reveals Antagonism of Amino Acid Metabolism by Vpu and Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Impact of Protease Inhibitors on Proteomics: Enhancing Sample Integrity for LC-MS Analysis – Arabidopsis Reactome – plant biological pathways [arabidopsisreactome.org]
- 15. Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oncogenic Proteomics Approaches for Translational Research and HIV-Associated Malignancy Mechanisms [mdpi.com]
- 17. Proteomics in the investigation of HIV-1 interactions with host proteins - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Neoaureothin and Artemisinin-Based Therapies Unconfirmed Due to Absence of Antimalarial Data for Neoaureothin
A comprehensive review of existing scientific literature reveals no direct experimental evidence to support or refute the existence of cross-resistance between the natural product Neoaureothin and current artemisinin-based therapies (ART) for malaria. While this compound and its derivatives have been investigated for their anti-HIV properties, their activity against the malaria parasite, Plasmodium falciparum, has not been reported. Consequently, a direct comparison of their resistance profiles, as requested, cannot be made.
Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial treatment, typically administered as Artemisinin-based Combination Therapies (ACTs).[1] However, the emergence and spread of artemisinin-resistant P. falciparum, particularly in Southeast Asia, poses a significant threat to global malaria control efforts.[2][3] This resistance is primarily associated with mutations in the Kelch13 (K13) protein of the parasite.[2][4]
This guide provides an overview of the established mechanisms of artemisinin resistance and the experimental protocols used to assess it, while highlighting the current knowledge gap regarding this compound's potential antimalarial activity.
Understanding Artemisinin Resistance
Artemisinin resistance in P. falciparum is characterized by delayed parasite clearance following treatment with an artemisinin derivative.[2][5] The primary mechanism underlying this resistance involves mutations in the propeller domain of the K13 protein.[4] These mutations are thought to reduce the parasite's susceptibility to artemisinin by:
-
Decreased Drug Activation: Artemisinin is a prodrug that is activated by heme, a breakdown product of hemoglobin digestion in the parasite's food vacuole. K13 mutations are associated with reduced endocytosis of hemoglobin, leading to lower levels of heme and consequently, less activation of artemisinin.
-
Enhanced Stress Response: Artemisinin-activated free radicals cause significant oxidative stress and damage to parasite proteins. K13 mutant parasites exhibit an upregulated unfolded protein response (UPR) and other stress-response pathways, which help them to mitigate this damage and survive.[1][2]
It is crucial to note that artemisinin resistance does not typically lead to complete treatment failure on its own but rather a delayed clearance of parasites. However, when combined with resistance to the partner drug in an ACT, it can result in high rates of treatment failure.[5]
Experimental Protocols for Assessing Antimalarial Drug Resistance
Several standardized in vitro and in vivo methods are employed to evaluate the susceptibility of P. falciparum to antimalarial drugs and to investigate cross-resistance between different compounds.
In Vitro Susceptibility Testing
The most common in vitro method is the schizont maturation assay , which measures the inhibition of parasite growth over a 48- or 72-hour cycle in the presence of serial dilutions of the drug. The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50%, is a key parameter determined from these assays.
Table 1: Common In Vitro Assays for Antimalarial Drug Susceptibility
| Assay Method | Principle | Endpoint Measured |
| SYBR Green I-based fluorescence assay | SYBR Green I dye intercalates with parasite DNA, and the resulting fluorescence is proportional to the number of parasites. | Fluorescence intensity |
| [³H]-Hypoxanthine incorporation assay | Measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids as an indicator of growth. | Radioactivity |
| pLDH (parasite lactate (B86563) dehydrogenase) assay | Measures the activity of the parasite-specific enzyme lactate dehydrogenase. | Colorimetric or spectrophotometric signal |
| Microscopy | Giemsa-stained thin blood smears are examined to determine the parasite stage and count the number of viable parasites. | Parasitemia and schizont maturation |
Cross-Resistance Studies
To assess cross-resistance, the IC50 values of a new compound are determined against both drug-sensitive and drug-resistant parasite strains (e.g., K13 mutant lines for artemisinin resistance). A significant increase in the IC50 for the new compound against the resistant strain compared to the sensitive strain would indicate cross-resistance.
Workflow for assessing cross-resistance of a test compound in P. falciparum.
This compound: An Unexplored Avenue in Antimalarial Research
This compound belongs to the aureothin (B1665325) class of polyketides, which are known for their diverse biological activities, including antifungal, antitumor, and insecticidal properties.[6] Recent research has focused on the potent anti-HIV activity of this compound derivatives, which act through a mechanism distinct from currently approved antiretroviral drugs. However, a thorough search of the scientific literature did not yield any studies investigating the activity of this compound or other aureothins against P. falciparum.
The absence of such data makes it impossible to:
-
Determine the IC50 of this compound against either artemisinin-sensitive or artemisinin-resistant P. falciparum.
-
Compare its mechanism of action with that of artemisinin.
Signaling Pathways in Artemisinin Action and Resistance
The precise signaling pathways involved in artemisinin's mode of action and the development of resistance are complex and not fully elucidated. However, it is understood that artemisinin activation leads to a cascade of events involving oxidative stress and protein damage. In resistant parasites, the upregulation of stress response pathways, such as the unfolded protein response, is a key survival mechanism.
Simplified signaling pathway of artemisinin action and K13-mediated resistance.
Conclusion
While the core requirements of this guide—to present data on the lack of cross-resistance between this compound and artemisinin—cannot be fulfilled due to a lack of primary research, this document serves to highlight a significant gap in antimalarial drug discovery. The unique chemical structure and distinct mechanism of action of this compound in other therapeutic areas suggest it could represent a novel class of antimalarial compounds. Future research should prioritize the screening of this compound and its derivatives against both drug-sensitive and artemisinin-resistant strains of P. falciparum. Such studies are essential to determine its potential as a new weapon in the fight against malaria and to understand any potential for cross-resistance with existing therapies. Without this foundational data, any discussion of cross-resistance remains purely speculative.
References
- 1. Novel in vivo active anti-malarials based on a hydroxy-ethyl-amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aureothin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Neoaureothin: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Neoaureothin must adhere to strict disposal procedures to mitigate environmental risks and ensure workplace safety. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its treatment as hazardous waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular laboratory trash.
Immediate Safety and Handling Protocols
Before beginning any disposal-related tasks, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or chemical splash goggles. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The guiding principle for this compound disposal is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] The following steps provide a clear workflow for researchers:
-
Waste Segregation: All materials contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing papers, and gloves.
-
Initial solvent rinsate from cleaning contaminated glassware.
-
-
Waste Collection and Containment:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with this compound and any solvents used.
-
For solid waste, carefully place it into the container, avoiding the generation of dust.
-
For liquid waste, pour carefully into the designated liquid hazardous waste container to avoid splashing.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name ("this compound") and any other chemical constituents of the waste. Include concentration and quantity information.
-
Record the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Complete all necessary waste disposal forms as required by your institution, accurately identifying the contents of the container.
-
-
Decontamination of Glassware:
-
For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Crucially, this initial rinsate must be collected as hazardous waste.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
Hazard and Classification Data
For quick reference, the key hazard information for this compound is summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are published, a general protocol for preparing chemical waste for disposal is as follows:
-
Don Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Select a Compatible Waste Container: Choose a clean, leak-proof container made of a material compatible with the waste.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Fill in the full chemical name, the date, and your contact information.
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, use a clean scoop or spatula. If it is a liquid, pour it carefully to avoid splashing.
-
Seal the Container: Tightly seal the container.
-
Store in Satellite Accumulation Area (SAA): Place the sealed container in your laboratory's designated SAA.
-
Arrange for Disposal: Contact your institution's EHS office to schedule a waste pick-up.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart outlining the workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
